Product packaging for H-Gly-Gly-Arg-AMC(Cat. No.:)

H-Gly-Gly-Arg-AMC

Cat. No.: B15139618
M. Wt: 445.5 g/mol
InChI Key: DPNSERASODVASG-AWEZNQCLSA-N
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Description

H-Gly-Gly-Arg-AMC is a useful research compound. Its molecular formula is C20H27N7O5 and its molecular weight is 445.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N7O5 B15139618 H-Gly-Gly-Arg-AMC

Properties

Molecular Formula

C20H27N7O5

Molecular Weight

445.5 g/mol

IUPAC Name

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide

InChI

InChI=1S/C20H27N7O5/c1-11-7-18(30)32-15-8-12(4-5-13(11)15)26-19(31)14(3-2-6-24-20(22)23)27-17(29)10-25-16(28)9-21/h4-5,7-8,14H,2-3,6,9-10,21H2,1H3,(H,25,28)(H,26,31)(H,27,29)(H4,22,23,24)/t14-/m0/s1

InChI Key

DPNSERASODVASG-AWEZNQCLSA-N

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CN

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CN

Origin of Product

United States

Foundational & Exploratory

H-Gly-Gly-Arg-AMC: A Technical Guide to Substrate Specificity in Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fluorogenic substrate H-Gly-Gly-Arg-AMC is a valuable tool for the sensitive and continuous assay of trypsin-like serine proteases. Its core structure, a tripeptide sequence (Gly-Gly-Arg) conjugated to 7-amino-4-methylcoumarin (AMC), allows for real-time monitoring of enzyme activity. In its intact form, the substrate is minimally fluorescent. Upon proteolytic cleavage of the amide bond between arginine and AMC, the highly fluorescent AMC molecule is liberated, resulting in a measurable increase in fluorescence intensity that is directly proportional to protease activity. This technical guide provides an in-depth overview of the substrate specificity of this compound, detailed experimental protocols, and the context of its target enzymes in key signaling pathways.

Substrate Specificity and Enzyme Kinetics

This compound is primarily designed for proteases that recognize and cleave at the C-terminal side of an arginine residue. The P1 arginine is the key determinant for substrate recognition by a class of serine proteases characterized by a negatively charged residue (typically aspartate) at the bottom of their S1 specificity pocket. This structural feature facilitates the binding of positively charged arginine or lysine residues.

The primary targets for this compound and its N-terminally protected form, Z-Gly-Gly-Arg-AMC, include several key enzymes involved in coagulation, fibrinolysis, and general protein catabolism. While specific kinetic parameters for this compound are not always readily available in the literature, data for the closely related and widely used Z-Gly-Gly-Arg-AMC provide valuable insights into its performance.

Table 1: Quantitative Data for AMC-Based Substrates with Trypsin-Like Proteases

EnzymeSubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)
ThrombinZ-Gly-Gly-Arg-AMC100[1]1.03[1]10,300
ThrombinZ-Gly-Gly-Arg-AMC168[2]->10,000[1]
ThrombinZ-Gly-Pro-Arg-AMC21.7[3]18.6857,143
t-PACH₃SO₂-D-Phe-Gly-Arg-AMC14011.078,571

Note: Data for Z-Gly-Gly-Arg-AMC, the N-terminally benzyloxycarbonyl-protected form of this compound, is often used as a proxy due to its similar core structure and cleavage site. Kinetic parameters can vary based on assay conditions.

Key Target Enzymes and Signaling Pathways

The enzymes that cleave this compound are central to several critical physiological and pathological processes. Understanding these pathways is crucial for interpreting experimental data and for the development of targeted therapeutics.

Blood Coagulation Cascade

The coagulation cascade is a tightly regulated process leading to the formation of a fibrin clot at the site of vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways. Thrombin is the ultimate effector protease of this cascade, converting soluble fibrinogen into insoluble fibrin polymers.

Blood_Coagulation_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway Tissue_Factor Tissue Factor (III) Extrinsic_Tenase Extrinsic Tenase (TF-VIIa-Ca²⁺-PL) Tissue_Factor->Extrinsic_Tenase + VIIa VIIa VIIa X X Extrinsic_Tenase->X activates VII VII VII->VIIa XII XII XIIa XIIa XII->XIIa Contact Activation XI XI XIIa->XI XIa XIa XI->XIa IX IX XIa->IX IXa IXa IX->IXa Intrinsic_Tenase Intrinsic Tenase (IXa-VIIIa-Ca²⁺-PL) IXa->Intrinsic_Tenase + VIIIa VIIIa VIIIa Intrinsic_Tenase->X activates Xa Xa X->Xa Prothrombinase Prothrombinase (Xa-Va-Ca²⁺-PL) Xa->Prothrombinase + Va Prothrombin Prothrombin (II) Prothrombinase->Prothrombin cleaves Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->VII activates Thrombin->XIa activates Fibrinogen Fibrinogen (I) Thrombin->Fibrinogen cleaves XIIIa XIIIa Thrombin->XIIIa activates XIII Fibrin Fibrin (Ia) Fibrinogen->Fibrin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin + XIIIa

Diagram 1: The Blood Coagulation Cascade.
Fibrinolysis Pathway

Fibrinolysis is the enzymatic breakdown of fibrin in blood clots. This process is essential for removing clots once a vessel has healed, thereby restoring normal blood flow. Plasmin is the primary enzyme responsible for fibrin degradation, and its activation from the zymogen plasminogen is tightly regulated by tissue-type plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA).

Fibrinolysis_Pathway cluster_activation Plasminogen Activation cluster_inhibition Inhibition cluster_degradation Fibrin Degradation Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot degrades tPA t-PA tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates PAI1 PAI-1 PAI1->tPA PAI1->uPA alpha2_Antiplasmin α2-Antiplasmin alpha2_Antiplasmin->Plasmin FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs

Diagram 2: The Fibrinolysis Pathway.

Experimental Protocols

The following sections provide detailed methodologies for utilizing this compound in protease assays.

General Protease Activity Assay Workflow

This workflow outlines the key steps for measuring the activity of a target protease.

Assay_Workflow prep 1. Reagent Preparation - Prepare Assay Buffer - Prepare Substrate Stock (in DMSO) - Prepare Enzyme Stock plate 2. Assay Plate Setup - Add Assay Buffer to wells - Add working substrate solution prep->plate initiate 3. Reaction Initiation - Add enzyme solution to wells - Mix gently plate->initiate measure 4. Fluorescence Measurement - Place plate in reader (Ex: 360-380 nm, Em: 440-460 nm) - Record fluorescence kinetically initiate->measure analyze 5. Data Analysis - Determine initial velocity (V₀) from linear phase of reaction measure->analyze

Diagram 3: General Protease Assay Workflow.
Detailed Protocol for a Standard Protease Assay

Materials:

  • This compound substrate

  • Protease of interest (e.g., Thrombin, Trypsin, uPA)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20 (adjust components as needed for specific enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Store the stock solution in aliquots at -20°C, protected from light.

    • On the day of the experiment, dilute the stock solution in Assay Buffer to the desired working concentration (e.g., 2x the final concentration). A typical final concentration is between 10-100 µM.

  • Enzyme Preparation:

    • Prepare a stock solution of the protease in Assay Buffer.

    • The optimal enzyme concentration should be determined empirically to ensure the reaction rate is linear over the measurement period.

  • Assay Setup:

    • To each well of a 96-well microplate, add 50 µL of the 2x working substrate solution.

    • Include control wells:

      • No-enzyme control: 50 µL of 2x substrate solution + 50 µL of Assay Buffer.

      • Substrate blank: 100 µL of Assay Buffer.

  • Reaction Initiation:

    • To initiate the reaction, add 50 µL of the enzyme solution to each well (except blanks). The total reaction volume will be 100 µL.

    • Mix the plate gently for 30 seconds.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

    • Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.

    • For kinetic assays, record fluorescence readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (no-enzyme control) from the experimental readings.

    • Plot fluorescence intensity versus time.

    • Determine the initial reaction velocity (V₀) from the slope of the linear portion of the curve.

    • To convert the rate from Relative Fluorescence Units (RFU)/min to moles/min, a standard curve of free AMC should be generated.

Protocol for Determination of K_m_ and V_max_

Procedure:

  • Substrate Concentration Series:

    • Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected K_m_.

  • Assay Performance:

    • Perform the protease activity assay as described above for each substrate concentration, keeping the enzyme concentration constant.

  • Data Acquisition and Analysis:

    • For each substrate concentration, determine the initial velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the K_m_ and V_max_ values.

Applications in Drug Discovery

The this compound substrate is a cornerstone in high-throughput screening (HTS) campaigns for identifying and characterizing protease inhibitors. Its reliability, sensitivity, and suitability for continuous monitoring make it an ideal tool for:

  • Primary screening: Identifying initial hits from large compound libraries that inhibit the target protease.

  • Dose-response studies: Determining the potency (e.g., IC₅₀) of lead compounds.

  • Mechanism of action studies: Investigating the mode of inhibition (e.g., competitive, non-competitive).

Conclusion

This compound is a versatile and specific fluorogenic substrate essential for the study of trypsin-like serine proteases. A thorough understanding of its specificity, the kinetic parameters of its interaction with target enzymes, and the biological context of these enzymes is paramount for robust and reproducible research. The protocols and data presented in this guide offer a comprehensive resource for researchers and drug development professionals to effectively utilize this powerful tool in their experimental endeavors.

References

The Fluorogenic Substrate H-Gly-Gly-Arg-AMC: A Technical Guide for Measuring Cathepsin C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate H-Gly-Gly-Arg-AMC for the sensitive and specific measurement of cathepsin C activity. This document details the substrate's biochemical properties, provides detailed experimental protocols for its use, and contextualizes its application within relevant signaling pathways.

Introduction to Cathepsin C and the this compound Substrate

Cathepsin C, also known as Dipeptidyl Peptidase I (DPPI), is a lysosomal cysteine protease that plays a crucial role in the activation of various pro-inflammatory serine proteases within immune cells.[1][2] It functions by sequentially removing dipeptides from the N-terminus of its substrates.[3] This activation of downstream proteases, such as neutrophil elastase, cathepsin G, and proteinase 3, implicates cathepsin C as a key mediator in numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant therapeutic target.[2][3]

The substrate this compound is a synthetic peptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by cathepsin C between the arginine residue and the AMC moiety, free AMC is released, which produces a measurable fluorescent signal. The rate of this fluorescence increase is directly proportional to the cathepsin C activity.

Biochemical and Kinetic Properties

The selection of a substrate for an enzymatic assay is critical for achieving sensitive and reliable results. This compound is a sensitive substrate for cathepsin C. While specific kinetic parameters can vary based on assay conditions, the related dipeptide substrate, Gly-Arg-AMC, has been characterized and provides a strong indication of the utility of arginine at the P1 position for cathepsin C recognition.

Table 1: Kinetic Parameters for Cathepsin C with a Related Fluorogenic Substrate

Substratekcat (s⁻¹)kcat/Ka (µM⁻¹s⁻¹)
Gly-Arg-AMC255 ± 61.6 ± 0.09

Data from a study on the amino-acid substituents of dipeptide substrates of cathepsin C.

Experimental Protocols

This section provides detailed methodologies for utilizing this compound to measure cathepsin C activity in various sample types.

General Cathepsin C Activity Assay

This protocol provides a general framework for measuring the activity of purified cathepsin C or cathepsin C in complex biological samples.

Materials:

  • This compound substrate

  • Purified active cathepsin C or sample containing cathepsin C (e.g., cell lysate)

  • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Protect the stock solution from light and store at -20°C.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration in Assay Buffer. The optimal concentration should be determined empirically but is typically in the range of 10-100 µM.

  • Enzyme/Sample Preparation: Prepare a solution of purified cathepsin C or the biological sample in chilled Assay Buffer. The optimal concentration will depend on the specific activity of the enzyme and should be determined experimentally.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the working substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme/sample solution to each well.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme/sample solution.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths (Excitation: ~350-360 nm, Emission: ~450-460 nm).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.

    • The activity of cathepsin C in the sample is proportional to this rate.

Preparation of Cell Lysates for Cathepsin C Activity Measurement

This protocol details the preparation of cell lysates suitable for use in the cathepsin C activity assay.

Materials:

  • Cultured cells (adherent or suspension)

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Cell Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% Triton X-100, and protease inhibitors, excluding those that inhibit cysteine proteases)

  • Cell scraper (for adherent cells)

  • Microcentrifuge

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Wash the cells with ice-cold PBS. Add a small volume of ice-cold PBS and gently scrape the cells. Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Wash the cell pellet with ice-cold PBS and centrifuge again.

  • Cell Lysis:

    • Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.

    • Incubate the suspension on ice for 30 minutes with occasional vortexing.

  • Clarification:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection:

    • Carefully transfer the clear supernatant (cell lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard method (e.g., BCA or Bradford assay). This allows for the normalization of cathepsin C activity to the total protein content.

  • Storage:

    • Use the lysate immediately for the activity assay or store it in aliquots at -80°C for future use. Avoid repeated freeze-thaw cycles.

Cathepsin C Inhibitor Screening Assay

This protocol provides a framework for screening potential inhibitors of cathepsin C.

Materials:

  • All materials from the General Cathepsin C Activity Assay (Section 3.1)

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • Known cathepsin C inhibitor (positive control)

Procedure:

  • Assay Setup:

    • In a 96-well plate, add 25 µL of Assay Buffer.

    • Add a small volume (e.g., 1-2 µL) of the test compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Add 25 µL of the cathepsin C enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the working this compound substrate solution. The substrate concentration should ideally be close to its Km value for the enzyme.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence kinetically as described in the general activity assay.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable sigmoidal dose-response curve.

Table 2: IC50 Values of Novel Pyrimidine-Based Cathepsin C Inhibitors Determined Using H-Gly-Arg-AMC

CompoundIC50 (nM)
1 1025
36 57.4 ± 0.7

Data from a 2024 study on the design and synthesis of novel cathepsin C inhibitors.

Signaling Pathways and Experimental Workflows

Cathepsin C-Mediated Activation of Neutrophil Serine Proteases

Cathepsin C plays a pivotal role in the activation of serine proteases within the granules of neutrophils, a key process in the inflammatory response.

CathepsinC_Activation_Pathway cluster_granule Neutrophil Granule cluster_lysosome Lysosome / Endosome ProcathepsinC Pro-Cathepsin C (Inactive Zymogen) ActiveCathepsinC Active Cathepsin C (DPPI) ProcathepsinC->ActiveCathepsinC Proteolytic Activation CathepsinL_S Cathepsin L/S CathepsinL_S->ProcathepsinC Activates ProNSPs Pro-Neutrophil Serine Proteases (e.g., Pro-Elastase, Pro-Cathepsin G) ActiveCathepsinC->ProNSPs Removal of N-terminal Dipeptide ActiveNSPs Active Neutrophil Serine Proteases (e.g., Elastase, Cathepsin G) ProNSPs->ActiveNSPs Inflammation Inflammation and Tissue Damage ActiveNSPs->Inflammation Degradation of Extracellular Matrix Inhibitor_Screening_Workflow Start Start: Compound Library PrimaryScreen Primary Screen: Single High Concentration of Compound Start->PrimaryScreen DataAnalysis1 Data Analysis: Identify 'Hits' (% Inhibition) PrimaryScreen->DataAnalysis1 DoseResponse Dose-Response Assay: Titrate 'Hits' to Determine IC50 DataAnalysis1->DoseResponse 'Hits' DataAnalysis2 Data Analysis: Calculate IC50 Values DoseResponse->DataAnalysis2 LeadOptimization Lead Optimization: Structure-Activity Relationship (SAR) Studies DataAnalysis2->LeadOptimization Potent Inhibitors End End: Candidate Drug LeadOptimization->End

References

H-Gly-Gly-Arg-AMC: A Comprehensive Technical Guide to its Application as a Fluorogenic Substrate for Thrombin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to the formation of a blood clot.[1][2] Its activity is tightly regulated, and dysregulation can lead to thrombotic or hemorrhagic disorders. Consequently, the accurate measurement of thrombin activity is crucial in basic research, clinical diagnostics, and the development of anticoagulant therapies. H-Gly-Gly-Arg-AMC (Glycyl-glycyl-L-arginine-7-amino-4-methylcoumarin) is a highly sensitive and specific fluorogenic substrate designed for the kinetic determination of thrombin activity. This technical guide provides an in-depth overview of its properties, experimental protocols for its use, and its application in thrombin-related research.

Biochemical Properties and Mechanism of Action

This compound is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). The peptide sequence, Gly-Gly-Arg, is specifically recognized and cleaved by thrombin at the carboxy-terminal side of the arginine residue.

In its intact form, the substrate is non-fluorescent. Upon enzymatic cleavage by thrombin, the highly fluorescent AMC molecule is released. The rate of AMC liberation, measured by the increase in fluorescence intensity over time, is directly proportional to the thrombin activity in the sample.[3] This fluorogenic nature allows for continuous monitoring of enzyme activity in real-time.

The excitation and emission wavelengths for the liberated AMC are typically in the range of 350-390 nm and 450-480 nm, respectively.[4][5]

One of the key advantages of this compound is its improved water solubility and kinetic parameters compared to its predecessor, Z-Gly-Gly-Arg-AMC (carbobenzoxy-Gly-Gly-Arg-AMC). The removal of the hydrophobic carbobenzoxy group enhances its solubility in aqueous buffers, which is advantageous for mimicking physiological conditions. Furthermore, studies have shown that this compound exhibits a higher Michaelis constant (Km) and catalytic rate constant (kcat) compared to Z-Gly-Gly-Arg-AMC, indicating a more efficient turnover by thrombin.

Quantitative Data: Kinetic Parameters of Thrombin Substrates

The selection of an appropriate substrate is critical for the accurate determination of thrombin activity. The following table summarizes the kinetic parameters for this compound and other commonly used fluorogenic substrates for thrombin. A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster turnover rate. The catalytic efficiency of an enzyme for a particular substrate is represented by the kcat/Km ratio.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound 18305.583,049
Z-Gly-Gly-Arg-AMC3051.866,098
Boc-Val-Pro-Arg-AMC6153.8881,967
Z-Gly-Pro-Arg-AMC21.718.6857,143

Data compiled from multiple sources. It is important to note that kinetic parameters can vary depending on the specific assay conditions (e.g., buffer composition, pH, temperature).

Experimental Protocols

I. Determination of Kinetic Parameters (Km and kcat) of Thrombin with this compound

This protocol outlines the steps to determine the Michaelis-Menten kinetic constants for the hydrolysis of this compound by thrombin.

Materials:

  • Purified human α-thrombin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader with excitation and emission filters for AMC (e.g., Ex: 380 nm, Em: 460 nm)

  • DMSO (for substrate stock solution)

Procedure:

  • Thrombin Solution Preparation: Prepare a stock solution of purified human α-thrombin in the assay buffer. The final concentration in the assay should be in the low nanomolar range (e.g., 1-10 nM).

  • Substrate Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).

  • Substrate Dilution Series: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations in the assay (e.g., from 0.1 to 10 times the expected Km).

  • Assay Setup:

    • To each well of a pre-warmed (37°C) 96-well plate, add a fixed volume of the diluted thrombin solution (e.g., 50 µL).

    • Include control wells containing only the assay buffer and substrate to measure background fluorescence.

  • Reaction Initiation: To initiate the enzymatic reaction, add a corresponding volume of each substrate dilution to the wells (e.g., 50 µL). The final volume in each well should be constant (e.g., 100 µL).

  • Kinetic Measurement: Immediately place the microplate in the fluorometric plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for AMC. Record data every 1-2 minutes for a period of 15-30 minutes.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Convert the change in relative fluorescence units (RFU) per minute to the rate of product formation (moles/minute) using a standard curve of free AMC.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression analysis software to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme (thrombin) in the assay.

II. Standard Thrombin Activity Assay

This protocol is for the routine measurement of thrombin activity in a sample (e.g., purified enzyme preparations, plasma samples).

Materials:

  • Sample containing thrombin

  • This compound

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.4

  • Thrombin standard of known concentration

  • 96-well black, flat-bottom microplates

  • Fluorometric microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a dilution series of the thrombin standard in the assay buffer to generate a standard curve.

  • Sample Preparation: Dilute the samples as needed in the assay buffer to ensure the thrombin activity falls within the linear range of the standard curve.

  • Substrate Working Solution: Prepare a working solution of this compound in the assay buffer at a concentration that is at least 5-10 times the Km to ensure zero-order kinetics.

  • Assay Setup:

    • Pipette the thrombin standards and samples into the wells of the microplate (e.g., 50 µL).

  • Reaction Initiation and Measurement:

    • Add the this compound working solution to all wells to start the reaction (e.g., 50 µL).

    • Measure the fluorescence in kinetic mode at 37°C, as described in the kinetic parameter determination protocol.

  • Data Analysis:

    • Calculate the rate of fluorescence increase for each standard and sample.

    • Plot the rate of the standards against their known concentrations to generate a standard curve.

    • Determine the thrombin activity in the samples by interpolating their rates from the standard curve.

Visualizations: Signaling Pathways and Experimental Workflow

Enzymatic Cleavage of this compound by Thrombin

G cluster_reaction Enzymatic Reaction Thrombin Thrombin (Enzyme) Intermediate Enzyme-Substrate Complex Thrombin->Intermediate Binds Substrate This compound (Non-fluorescent) Substrate->Intermediate Products Cleaved Peptide + AMC (Fluorescent) Intermediate->Thrombin Intermediate->Products Cleavage

Caption: Enzymatic cleavage of this compound by thrombin.

Experimental Workflow for Thrombin Activity Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Assay Buffer B Prepare Thrombin Standard and Sample Dilutions A->B C Prepare Substrate (this compound) Solution A->C D Add Thrombin Standard/Sample to 96-well Plate B->D E Initiate Reaction with Substrate Solution C->E D->E F Measure Fluorescence (Kinetic Mode, 37°C) E->F G Calculate Rate of Fluorescence Increase F->G H Generate Standard Curve G->H I Determine Thrombin Activity in Samples H->I

Caption: A typical experimental workflow for a thrombin activity assay.

Thrombin's Role in the Coagulation Cascade

G cluster_cascade Simplified Coagulation Cascade Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage FactorXIIIa Factor XIIIa Thrombin->FactorXIIIa Activates Fibrin Fibrin Fibrinogen->Fibrin Clot Stable Fibrin Clot Fibrin->Clot Cross-linking FactorXa Factor Xa / Va (Prothrombinase Complex) FactorXa->Prothrombin FactorXIIIa->Fibrin

Caption: Thrombin's central role in the final steps of the coagulation cascade.

Conclusion

This compound is a valuable tool for researchers in the fields of hemostasis, thrombosis, and drug discovery. Its favorable biochemical properties, including high sensitivity, specificity, and improved solubility, make it a superior choice for the continuous monitoring of thrombin activity. The detailed protocols provided in this guide offer a starting point for the successful implementation of this compound in various experimental settings. By understanding its mechanism of action and employing standardized assays, researchers can obtain reliable and reproducible data to advance our understanding of thrombin's role in health and disease.

References

H-Gly-Gly-Arg-AMC for Dipeptidyl Aminopeptidase I Detection: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Data Presentation

Substratekcat (s⁻¹)kcat/Ka (µM⁻¹s⁻¹)
Gly-Arg-AMC255 ± 61.6 ± 0.09
Gly-Tyr-AMC28 ± 10.49 ± 0.07
Ser-Tyr-AMC25 ± 0.55.3 ± 0.5
Gly-Ile-AMC0.33 ± 0.020.0015 ± 0.0001

Table 1: Kinetic parameters for the hydrolysis of dipeptide-AMC substrates by Cathepsin C (DPPI)[1]. The data for Gly-Arg-AMC, being structurally similar to H-Gly-Gly-Arg-AMC, offers valuable insight into the high efficiency of this substrate class for DPPI.

Experimental Protocols

Preparation of Reagents
  • This compound Stock Solution:

    • Prepare a stock solution of this compound (e.g., 10 mM) in high-quality, anhydrous Dimethyl Sulfoxide (DMSO).

    • To prepare a 10 mM stock solution from a solid compound with a molecular weight of approximately 579.6 g/mol (for the hydrochloride salt), dissolve 5.8 mg in 1 mL of DMSO.

    • Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • DPPI Assay Buffer:

    • A common assay buffer for DPPI consists of 50 mM sodium acetate, 30 mM NaCl, 1 mM EDTA, 1 mM CHAPS, and 1 mM DTT, with the pH adjusted to 5.5.

    • The buffer should be prepared fresh and stored at 4°C.

DPPI Activity Assay Protocol

This protocol is designed for a 96-well plate format and can be adapted for other formats.

  • Prepare Working Solutions:

    • Dilute the this compound stock solution to the desired final concentration (e.g., 50 µM) in the DPPI Assay Buffer. Prepare this solution fresh and protect it from light.

    • Prepare dilutions of the DPPI enzyme or cell lysate containing DPPI in the DPPI Assay Buffer.

  • Assay Setup:

    • Add 50 µL of the DPPI Assay Buffer to each well of a black 96-well microplate.

    • Add 25 µL of the diluted enzyme or cell lysate to the appropriate wells. For a negative control, add 25 µL of DPPI Assay Buffer instead of the enzyme solution.

    • To initiate the reaction, add 25 µL of the working this compound substrate solution to all wells. The final volume in each well will be 100 µL.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a period of 30-60 minutes at 25°C or 37°C.

    • Use an excitation wavelength of approximately 360-380 nm and an emission wavelength of 460-480 nm.[2][3]

  • Data Analysis:

    • Calculate the rate of reaction (increase in fluorescence per unit of time) from the linear portion of the progress curve.

    • The enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar amounts of product formed using a standard curve of free AMC.

Signaling Pathway and Experimental Workflow

DPPI-Mediated Activation of Granzymes

Dipeptidyl peptidase I is a key enzyme in the activation cascade of several granule-secreted serine proteases, most notably granzymes A and B in cytotoxic T lymphocytes (CTLs) and Natural Killer (NK) cells.[4] These granzymes are synthesized as inactive zymogens (pro-granzymes) and require the removal of an N-terminal dipeptide for their activation. DPPI performs this crucial cleavage event within the acidic environment of the cytotoxic granules.

DPPI_Granzyme_Activation cluster_activation Pro_Granzyme Pro-Granzyme A/B (Inactive Zymogen) DPPI Dipeptidyl Peptidase I (DPPI) (Cathepsin C) Pro_Granzyme->DPPI N-terminal dipeptide cleavage Active_Granzyme Active Granzyme A/B Apoptosis Target Cell Apoptosis Active_Granzyme->Apoptosis Induces

DPPI-mediated activation of pro-granzymes.
Experimental Workflow for DPPI Activity Detection

The following diagram illustrates the general workflow for measuring DPPI activity using the fluorogenic substrate this compound.

DPPI_Assay_Workflow Sample_Prep Sample Preparation (e.g., Cell Lysate, Purified Enzyme) Reaction_Setup Reaction Setup in Microplate (Enzyme + Substrate) Sample_Prep->Reaction_Setup Reagent_Prep Reagent Preparation (Assay Buffer, Substrate Solution) Reagent_Prep->Reaction_Setup Fluorescence_Reading Kinetic Fluorescence Reading (Ex: 360-380 nm, Em: 460-480 nm) Reaction_Setup->Fluorescence_Reading Data_Analysis Data Analysis (Calculate Reaction Rate) Fluorescence_Reading->Data_Analysis Result DPPI Activity Data_Analysis->Result

Workflow for DPPI activity assay.
Logical Relationship of Substrate Cleavage and Fluorescence

The detection of DPPI activity using this compound is based on the enzymatic cleavage of the substrate, which liberates the fluorescent molecule 7-amino-4-methylcoumarin (AMC).

Substrate_Cleavage_Mechanism Substrate This compound (Non-fluorescent) DPPI DPPI Substrate->DPPI Products H-Gly-Gly + Arg-AMC DPPI->Products Cleavage AMC Free AMC (Fluorescent) Products->AMC Release Signal Fluorescent Signal AMC->Signal Emits

References

An In-depth Technical Guide to H-Gly-Gly-Arg-AMC: A Fluorogenic Substrate for Thrombin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of the fluorogenic peptide substrate H-Gly-Gly-Arg-AMC. It is designed to be a valuable resource for researchers and professionals involved in the study of proteases, particularly thrombin, and in the development of novel therapeutics targeting the coagulation cascade.

Core Chemical Properties and Structure

This compound is a synthetic tripeptide linked to a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC). Its utility lies in its specific cleavage by certain proteases, which liberates the AMC moiety and produces a quantifiable fluorescent signal.

Chemical Structure

The chemical structure of this compound can be represented by the following SMILES string, deduced from the closely related Z-Gly-Gly-Arg-AMC:

NCC(=O)NCC(=O)N--INVALID-LINK--N)C(=O)Nc1cc2c(cc1)C(C)=CC(=O)O2

IUPAC Name: 2-((S)-2-(2-aminoacetamido)acetamido)-5-guanidino-N-(4-methyl-2-oxo-2H-chromen-7-yl)pentanamide

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₂₀H₂₇N₇O₄[1]
Molecular Weight 445.47 g/mol [1]
CAS Number 104086-87-5[1]
Purity Typically >95% (via HPLC)
Solubility Soluble in aqueous buffers. Improved water solubility compared to Z-Gly-Gly-Arg-AMC.[2]
Appearance White to off-white solid
Storage Store at -20°C, protected from light.

Mechanism of Action and Enzymatic Cleavage

This compound serves as a substrate for proteases that exhibit specificity for arginine at the P1 position. The primary enzyme known to cleave this substrate is thrombin, a key serine protease in the blood coagulation cascade.

The enzymatic reaction proceeds as follows:

Substrate This compound (Non-fluorescent) Enzyme Thrombin Substrate->Enzyme Binding Products H-Gly-Gly-Arg + AMC (Fluorescent) Enzyme->Products Cleavage cluster_prep Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis PPP Prepare Platelet-Poor Plasma (PPP) Mix Add PPP and Trigger to microplate well PPP->Mix Reagents Prepare Trigger (e.g., Tissue Factor) and Substrate (this compound) Reagents->Mix Incubate Incubate to initiate coagulation Mix->Incubate Add_Substrate Add this compound and CaCl₂ solution Incubate->Add_Substrate Measure Measure fluorescence kinetically (Ex: ~360-380 nm, Em: ~440-460 nm) Add_Substrate->Measure Calibrate Calibrate with Thrombin standard Measure->Calibrate Plot Plot fluorescence vs. time (Thrombogram) Calibrate->Plot Parameters Calculate parameters: Lag Time, Peak Thrombin, ETP Plot->Parameters Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage & Activation Gq Gq PAR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Mobilization IP3->Ca2 PKC PKC Activation DAG->PKC Platelet_Activation Platelet Activation (Aggregation, Secretion) Ca2->Platelet_Activation PKC->Platelet_Activation

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Fluorogenic Substrate H-Gly-Gly-Arg-AMC: Excitation, Emission, and Applications in Protease Activity Assays

This technical guide provides a comprehensive overview of the fluorogenic substrate this compound, its spectroscopic properties, and its application in the sensitive detection of protease activity. This document includes detailed experimental protocols and visual representations of experimental workflows and relevant signaling pathways to support researchers in the fields of biochemistry, pharmacology, and drug discovery.

Introduction to this compound

This compound is a synthetic fluorogenic substrate used to measure the activity of certain proteases. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact, conjugated form, the fluorescence of the AMC group is quenched. Specific proteases can recognize and cleave the amide bond between the arginine residue and the AMC moiety. This enzymatic cleavage releases free AMC, which results in a significant increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity.

The unprotected N-terminus of this compound makes it a substrate for enzymes that have specific requirements at the P3-P1 positions. A closely related and more widely documented substrate is Z-Gly-Gly-Arg-AMC, which has a benzyloxycarbonyl (Z) protecting group on the N-terminal glycine. This modification can alter the substrate's specificity and solubility. Z-Gly-Gly-Arg-AMC is a known substrate for enzymes such as urokinase, trypsin, thrombin, and tissue-type plasminogen activator.[1][2] this compound is particularly noted for its use in monitoring continuous thrombin generation.[3]

Spectroscopic Properties

The key to utilizing this compound in enzymatic assays is understanding the fluorescence properties of the released 7-amino-4-methylcoumarin (AMC). Upon cleavage from the peptide, free AMC exhibits strong blue fluorescence.

Table 1: Excitation and Emission Data for 7-amino-4-methylcoumarin (AMC)

ParameterWavelength Range (nm)Optimal Wavelength (nm)Reference
Excitation340 - 380~351-360[4][5]
Emission440 - 460~440-460

Note: The exact excitation and emission maxima can be influenced by factors such as solvent, pH, and the specific instrumentation used.

Experimental Protocols

This section provides a detailed methodology for a general protease activity assay using this compound.

3.1. Materials

  • This compound substrate

  • Protease of interest (e.g., Thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplate (for fluorescence assays)

  • Fluorescence microplate reader

3.2. Solution Preparation

  • Substrate Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). It is crucial to protect this solution from light and store it at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare aliquots.

  • Working Substrate Solution: On the day of the experiment, dilute the stock solution to the desired final concentration in the Assay Buffer. The optimal concentration should be determined empirically for the specific enzyme and assay conditions but typically falls within the range of 10-100 µM.

  • Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration will depend on its specific activity and should be determined experimentally to ensure a linear reaction rate over the desired time course.

3.3. Assay Procedure (96-well plate format)

  • Plate Setup: Add 50 µL of Assay Buffer to each well of the 96-well plate.

  • Substrate Addition: Add 25 µL of the working substrate solution to each well.

  • Initiate Reaction: To start the enzymatic reaction, add 25 µL of the enzyme solution to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader that has been pre-set to the appropriate excitation and emission wavelengths (e.g., Excitation: 360-380 nm, Emission: 440-460 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a suitable duration (e.g., 30-60 minutes) to establish a linear rate of substrate cleavage.

  • Data Analysis: Calculate the rate of the reaction, which is the increase in fluorescence per unit of time. This rate is proportional to the enzyme's activity.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a protease activity assay using this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_substrate Prepare Substrate (Stock & Working Solutions) add_substrate Add Working Substrate to Plate prep_substrate->add_substrate prep_enzyme Prepare Enzyme Solution add_enzyme Add Enzyme to Initiate Reaction prep_enzyme->add_enzyme prep_plate Prepare 96-well Plate (Assay Buffer) prep_plate->add_substrate add_substrate->add_enzyme measure_fluorescence Measure Fluorescence Kinetically (Ex: 360-380nm, Em: 440-460nm) add_enzyme->measure_fluorescence analyze_data Calculate Reaction Rate (Enzyme Activity) measure_fluorescence->analyze_data

Caption: Workflow for a protease activity assay.

4.2. Signaling Pathway Example: The Coagulation Cascade

This compound and its analogue Z-Gly-Gly-Arg-AMC are effective substrates for thrombin, a key serine protease in the coagulation cascade. The following diagram provides a simplified overview of the final common pathway of coagulation, highlighting the role of thrombin.

coagulation_pathway cluster_pathway Simplified Coagulation Cascade FactorX Factor X FactorXa Factor Xa FactorX->FactorXa Intrinsic & Extrinsic Pathways Prothrombin Prothrombin (Factor II) Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Cleavage by Factor Xa/Va Complex Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage HGGRA This compound (Substrate) Thrombin->HGGRA Cleavage Fibrin Fibrin Fibrinogen->Fibrin Polymerization AMC AMC (Fluorescent) HGGRA->AMC Release

References

H-Gly-Gly-Arg-AMC CAS number 65147-19-5

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to H-Gly-Gly-Arg-AMC (CAS Number: 65147-19-5)

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the fluorogenic peptide substrate this compound. It details the substrate's physicochemical properties, enzymatic interactions, and provides protocols for its application in research.

Introduction

This compound is a synthetic peptide substrate used for the sensitive and continuous assay of proteases, particularly thrombin. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine covalently linked to a highly fluorescent 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is minimally fluorescent. Enzymatic cleavage of the amide bond between the C-terminal arginine and the AMC moiety releases the free fluorophore, resulting in a significant increase in fluorescence. This property allows for the real-time monitoring of enzyme activity and is particularly valuable in the study of the blood coagulation cascade.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This information is critical for the proper handling, storage, and use of the substrate in experimental settings.

PropertyValue
CAS Number 65147-19-5
Molecular Formula C₂₀H₂₇N₇O₅
Molecular Weight 445.47 g/mol [1]
Appearance White to off-white solid
Purity Typically ≥98% (varies by supplier)
Solubility Soluble in aqueous buffers. Solubility can be enhanced with the use of a small amount of organic solvent like DMSO.
Storage Conditions Store at -20°C, protected from light and moisture.[1]
Excitation Wavelength ~360-380 nm
Emission Wavelength ~440-460 nm

Enzymatic Activity and Kinetics

This compound is a highly sensitive and specific substrate for thrombin (Factor IIa), a key serine protease in the coagulation cascade. The removal of the N-terminal benzyloxycarbonyl (Z) protecting group, present in the related substrate Z-Gly-Gly-Arg-AMC, leads to improved kinetic parameters and increased selectivity for thrombin.

Compared to Z-Gly-Gly-Arg-AMC, this compound exhibits a six-fold increase in its Michaelis constant (Km) and a three-fold increase in its catalytic rate constant (kcat) when cleaved by thrombin. This modification also results in a nine-fold increase in selectivity for thrombin over Factor Xa.[2] Based on the reported kinetic parameters for Z-Gly-Gly-Arg-AMC (Km = 100 µM, kcat = 1.03 s⁻¹)[3], the estimated kinetic parameters for this compound with thrombin are presented below.

EnzymeEstimated Km (µM)Estimated kcat (s⁻¹)
Thrombin~600~3.09

Signaling Pathway: The Blood Coagulation Cascade

Thrombin is the central enzyme in the blood coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the structural basis of a blood clot. The cascade is a series of enzymatic reactions involving various clotting factors. The diagram below illustrates the intrinsic, extrinsic, and common pathways of the coagulation cascade, highlighting the pivotal role of thrombin.

Blood_Coagulation_Cascade cluster_intrinsic Intrinsic Pathway (Contact Activation) cluster_extrinsic Extrinsic Pathway (Tissue Factor) cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X VIIIa IXa->X VIIIa Factor VIIIa Xa Factor Xa X->Xa TF Tissue Factor TF_VIIa TF-VIIa Complex TF->TF_VIIa VII Factor VII VIIa Factor VIIa VII->VIIa TF VIIa->TF_VIIa TF_VIIa->IX TF_VIIa->X Prothrombin Prothrombin (II) Xa->Prothrombin Va Thrombin Thrombin (IIa) Prothrombin->Thrombin Thrombin->XI Activates Fibrinogen Fibrinogen (I) VIII VIII Thrombin->VIII Activates V V Thrombin->V Activates Fibrin Fibrin (Ia) Fibrinogen->Fibrin Thrombin Crosslinked_Fibrin Cross-linked Fibrin Fibrin->Crosslinked_Fibrin XIIIa XIII Factor XIII XIIIa Factor XIIIa XIII->XIIIa Thrombin Va Factor Va

Caption: The blood coagulation cascade, illustrating the convergence of the intrinsic and extrinsic pathways to the common pathway, culminating in the generation of a stable fibrin clot.

Experimental Protocols

The following protocols provide a general framework for utilizing this compound in enzyme activity assays. It is recommended to optimize the specific concentrations and incubation times for your experimental setup.

General Enzyme Activity Assay

This protocol outlines a method for measuring the activity of a protease, such as thrombin, using this compound.

Materials:

  • This compound substrate

  • Purified Thrombin or other target protease

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • 96-well black microplate with a clear bottom

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store this stock solution at -20°C, protected from light.

    • On the day of the experiment, prepare a working solution of the substrate by diluting the stock solution in the assay buffer to the desired final concentration (typically in the range of 10-100 µM).

  • Enzyme Preparation:

    • Prepare a stock solution of the protease in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of the 96-well plate.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to each well.

    • For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

  • Fluorescence Measurement:

    • Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation (~380 nm) and emission (~460 nm) wavelengths.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a duration of 15-30 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time.

    • The initial velocity of the reaction is determined from the slope of the linear portion of the curve.

    • Enzyme activity can be calculated by converting the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min) using a standard curve of free AMC.

Workflow for Determining Enzyme Kinetic Parameters (Km and Vmax)

This workflow describes the process of determining the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) for an enzyme with this compound.

Enzyme_Kinetics_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare serial dilutions of This compound C Initiate reactions in a 96-well plate A->C B Prepare a fixed concentration of the enzyme B->C D Monitor fluorescence kinetically C->D E Calculate initial velocities (V₀) for each substrate concentration D->E F Plot V₀ vs. [Substrate] E->F G Fit data to Michaelis-Menten equation F->G H Determine Km and Vmax G->H

Caption: A streamlined workflow for determining the enzyme kinetic parameters Km and Vmax using this compound.

Applications in Research and Drug Development

This compound is a versatile tool with numerous applications in both basic research and drug discovery:

  • Enzyme Activity Assays: It provides a sensitive and continuous method for measuring the activity of thrombin and other related proteases in purified systems and biological samples.

  • Enzyme Kinetics: The substrate is instrumental in determining key kinetic parameters such as Km and Vmax, providing insights into enzyme-substrate interactions.

  • Inhibitor Screening: Its use in high-throughput screening (HTS) facilitates the identification of novel inhibitors of thrombin and other target proteases, which is crucial for the development of new anticoagulant therapies.

  • Drug Discovery: this compound is used to characterize the mechanism of action of drug candidates targeting specific proteases involved in the coagulation cascade.

Conclusion

This compound is a valuable fluorogenic substrate for the study of thrombin and related serine proteases. Its enhanced kinetic properties and selectivity make it a superior choice for a variety of applications, from fundamental enzyme characterization to high-throughput drug screening. The information and protocols provided in this guide are intended to support researchers in the effective utilization of this important research tool.

References

An In-Depth Technical Guide to H-Gly-Gly-Arg-AMC and its Analogs for Detecting Peptidase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate H-Gly-Gly-Arg-AMC and its relevance in the detection of peptidase activity. While primarily recognized as a substrate for trypsin-like serine proteases, its structural analog, H-Gly-Arg-AMC, serves as a valuable tool for assaying the activity of the aminopeptidase, Dipeptidyl Peptidase I (DPP I), also known as Cathepsin C. This document details the mechanisms of action, provides experimental protocols, summarizes quantitative data, and illustrates relevant biological pathways.

Introduction to Fluorogenic Peptidase Substrates

Fluorogenic substrates are indispensable tools in enzyme kinetics and high-throughput screening. These molecules consist of a peptide sequence recognized by a specific peptidase, conjugated to a fluorescent reporter group, commonly 7-amino-4-methylcoumarin (AMC). In their intact form, these substrates are typically non-fluorescent or exhibit low fluorescence. Upon enzymatic cleavage of the amide bond between the peptide and the AMC moiety, the free AMC is liberated, resulting in a significant increase in fluorescence. This change in fluorescence can be monitored in real-time to quantify enzyme activity.

This compound is a fluorogenic substrate with the peptide sequence Glycyl-Glycyl-Arginine C-terminally linked to AMC. Due to the presence of Arginine at the P1 position (the amino acid residue immediately preceding the cleavage site), this substrate is primarily cleaved by endopeptidases that exhibit trypsin-like specificity, such as thrombin. The N-terminally blocked version, Z-Gly-Gly-Arg-AMC (where 'Z' represents a benzyloxycarbonyl group), is also widely used for the same class of enzymes and is specifically designed to prevent degradation by aminopeptidases.

While this compound itself is not a primary substrate for aminopeptidases, the closely related dipeptide, H-Gly-Arg-AMC , is a recognized sensitive fluorogenic substrate for the exopeptidase Dipeptidyl Peptidase I (DPP I) / Cathepsin C . This guide will, therefore, focus on the application of H-Gly-Arg-AMC for the detection of DPP I activity, providing a detailed framework that can be adapted for similar fluorogenic substrates.

Mechanism of Action: H-Gly-Arg-AMC and Dipeptidyl Peptidase I (Cathepsin C)

Dipeptidyl Peptidase I is a lysosomal cysteine protease that sequentially removes dipeptides from the N-terminus of polypeptide chains. The enzymatic reaction with H-Gly-Arg-AMC proceeds as follows:

  • Binding: The free N-terminal amino group of the glycine residue of H-Gly-Arg-AMC binds to the active site of DPP I.

  • Cleavage: The catalytic residues of DPP I facilitate the hydrolysis of the peptide bond between the arginine residue and the AMC molecule.

  • Fluorescence Emission: The release of free 7-amino-4-methylcoumarin (AMC) results in a significant increase in fluorescence, which can be detected at an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.

The rate of the fluorescence increase is directly proportional to the DPP I activity in the sample.

sub H-Gly-Arg-AMC (Non-fluorescent) enz Dipeptidyl Peptidase I (Cathepsin C) sub->enz Binds to active site prod1 H-Gly-Arg (Dipeptide) enz->prod1 Releases prod2 AMC (Fluorescent) enz->prod2 Releases

Figure 1. Enzymatic cleavage of H-Gly-Arg-AMC by DPP I.

Quantitative Data

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
Ala-Hph-AMCDPP I--9,000,000[1]
Z-Phe-Arg-AMCCathepsin L0.771.51,948,052[2]
Z-Nle-Lys-Arg-AMCCathepsin B---[3]
Z-Arg-Arg-AMCCathepsin B---[3]
Z-Gly-Pro-Arg-AMCThrombin21.718.6857,143[4]
This compoundThrombin1761.9310,966

Note: Data for different enzymes and substrates are presented for comparative purposes. Direct comparison of substrate sensitivity should be approached with caution due to variations in experimental conditions. The high kcat/Km value for Ala-Hph-AMC with DPP I highlights the efficiency of optimized dipeptide-AMC substrates for this enzyme.

Experimental Protocols

The following protocols provide a general framework for measuring Dipeptidyl Peptidase I (Cathepsin C) activity using H-Gly-Arg-AMC and for screening potential inhibitors. These should be optimized for specific experimental conditions.

Materials:

  • H-Gly-Arg-AMC substrate

  • Purified DPP I (Cathepsin C) or biological sample containing the enzyme

  • Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 5.5

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of H-Gly-Arg-AMC in DMSO.

    • Protect the stock solution from light and store at -20°C.

    • Prepare a working solution by diluting the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration). A typical final concentration range is 10-100 µM.

  • Enzyme Preparation:

    • Prepare a stock solution of DPP I in Assay Buffer.

    • The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Assay Setup (96-well plate):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the enzyme solution to the sample wells.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding 25 µL of the 2X working substrate solution to all wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity kinetically for a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes.

    • Use an excitation wavelength of 350-360 nm and an emission wavelength of 450-460 nm.

  • Data Analysis:

    • Plot fluorescence intensity (Relative Fluorescence Units, RFU) versus time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/min).

    • To convert RFU/min to moles of product/min, generate a standard curve using free AMC.

sub_prep Substrate Preparation (H-Gly-Arg-AMC in DMSO, dilute in Assay Buffer) plate_setup Plate Setup (96-well) - 50 µL Assay Buffer - 25 µL Enzyme (or buffer for control) - Pre-incubate sub_prep->plate_setup enz_prep Enzyme Preparation (DPP I in Assay Buffer) enz_prep->plate_setup reaction_start Initiate Reaction - Add 25 µL Substrate Solution plate_setup->reaction_start measurement Fluorescence Measurement (Ex: 350-360 nm, Em: 450-460 nm) Kinetic Read at 37°C reaction_start->measurement analysis Data Analysis - Plot RFU vs. Time - Calculate Initial Velocity (V₀) measurement->analysis

Figure 2. Experimental workflow for DPP I activity assay.

Materials:

  • Same as the general activity assay.

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).

Procedure:

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations to the test wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the working substrate solution. The substrate concentration should ideally be close to its Km value.

  • Fluorescence Measurement and Data Analysis:

    • Measure the fluorescence as described in the general activity assay.

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Signaling Pathways and Biological Relevance

Dipeptidyl Peptidase I (Cathepsin C) plays a critical role in the activation of a variety of pro-inflammatory serine proteases within immune cells. By removing an N-terminal dipeptide, DPP I converts the inactive zymogens of these proteases into their active forms. This activation cascade is central to various physiological and pathological processes, including host defense, inflammation, and tissue remodeling.

The key serine proteases activated by DPP I include:

  • Neutrophil Serine Proteases: Neutrophil Elastase, Cathepsin G, and Proteinase 3, which are involved in the degradation of extracellular matrix components and bacterial proteins.

  • Mast Cell Proteases: Chymase and Tryptase, which are mediators of allergic and inflammatory responses.

  • Cytotoxic T Lymphocyte and Natural Killer Cell Proteases: Granzymes A and B, which induce apoptosis in target cells.

Due to its central role in activating these downstream proteases, DPP I has emerged as a significant therapeutic target for a range of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.

cluster_immune_cells Immune Cells (e.g., Neutrophils, Mast Cells, T Cells) cluster_zymogens Inactive Zymogens cluster_active_proteases Active Serine Proteases cluster_downstream_effects Downstream Effects dppi Dipeptidyl Peptidase I (Cathepsin C) pro_ne Pro-Neutrophil Elastase dppi->pro_ne Activates pro_cg Pro-Cathepsin G dppi->pro_cg Activates pro_granzymes Pro-Granzymes A & B dppi->pro_granzymes Activates pro_chymase Pro-Chymase dppi->pro_chymase Activates ne Neutrophil Elastase pro_ne->ne cg Cathepsin G pro_cg->cg granzymes Granzymes A & B pro_granzymes->granzymes chymase Chymase pro_chymase->chymase inflammation Inflammation ne->inflammation tissue_damage Tissue Damage ne->tissue_damage cg->inflammation cg->tissue_damage apoptosis Target Cell Apoptosis granzymes->apoptosis chymase->inflammation

Figure 3. Role of DPP I in activating serine proteases.

Conclusion

While this compound is a well-established substrate for trypsin-like serine proteases, its utility for detecting aminopeptidase activity is limited. However, its close analog, H-Gly-Arg-AMC, is a valuable tool for the sensitive and continuous measurement of Dipeptidyl Peptidase I (Cathepsin C) activity. Understanding the substrate specificity and the central role of DPP I in inflammatory pathways allows for the effective use of such fluorogenic substrates in basic research, drug discovery, and the development of novel therapeutics for a variety of immune-mediated diseases. The protocols and data presented in this guide offer a solid foundation for researchers to design and execute robust enzymatic assays targeting this important class of peptidases.

References

H-Gly-Gly-Arg-AMC in the Study of Proteolytic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic substrate H-Gly-Gly-Arg-AMC, its application in the characterization of proteolytic enzymes, and its utility in dissecting complex biological pathways. This document details the substrate's core principles, provides experimental protocols, presents available quantitative data, and visualizes its role in key proteolytic cascades.

Introduction to this compound

This compound is a synthetic peptide substrate designed for the sensitive and continuous assay of proteases that exhibit specificity for cleavage at the C-terminus of arginine residues. The substrate consists of the tripeptide Glycyl-Glycyl-Arginine covalently linked to a highly fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between the arginine residue and the AMC group, the free AMC is liberated, resulting in a significant increase in fluorescence. This direct relationship between substrate cleavage and fluorescence emission allows for the real-time monitoring of enzyme activity.

The primary application of this compound and its N-terminally protected variants (e.g., Z-Gly-Gly-Arg-AMC) is in the study of trypsin-like serine proteases. These enzymes play critical roles in a multitude of physiological and pathological processes, including blood coagulation, fibrinolysis, and inflammation.

Mechanism of Action

The enzymatic assay using this compound is based on a straightforward principle of fluorescence dequenching upon proteolytic cleavage.

Mechanism of this compound Cleavage Substrate This compound (Non-fluorescent) Protease Trypsin-like Protease Substrate->Protease Binding Products H-Gly-Gly-Arg + AMC (Fluorescent) Protease->Products Cleavage

Figure 1: Enzymatic cleavage of this compound.

The rate of the increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the concentration of the active enzyme. This allows for the determination of enzyme kinetics and the screening of potential inhibitors.

Quantitative Data

Table 1: Michaelis-Menten Constants (Km) for Z-Gly-Gly-Arg-AMC

ProteaseKm (µM)Source
Thrombin168[1]
TrypsinNot available
PlasminNot available

Table 2: Kinetic Parameters for this compound with Thrombin

ParameterValueSource
Km (µM)176
kcat (s-1)1.93
kcat/Km (M-1s-1)2.4 x 103

Table 3: General Information for Fluorogenic AMC Substrates

ParameterValueSource
Excitation Wavelength (Ex)360-380 nm
Emission Wavelength (Em)440-460 nm

Experimental Protocols

This section provides detailed methodologies for common applications of this compound. These protocols can be adapted for specific research needs.

General Protease Activity Assay

This protocol provides a general method for measuring the activity of a trypsin-like protease.

Materials:

  • This compound substrate

  • Protease of interest (e.g., Trypsin, Thrombin, Plasmin)

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20 (Note: Optimal buffer conditions may vary depending on the enzyme)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Protect from light and store at -20°C.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (typically in the range of 10-100 µM) in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal enzyme concentration should be determined experimentally to ensure a linear reaction rate.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of the 96-well plate.

    • Add 25 µL of the working substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to each well.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 380 nm) and emission (e.g., 460 nm) wavelengths.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis: Calculate the rate of reaction (increase in fluorescence per unit time). This rate is proportional to the enzyme activity.

General Protease Activity Assay Workflow A Prepare Reagents B Add Buffer and Substrate to Plate A->B C Add Enzyme to Initiate Reaction B->C D Measure Fluorescence Over Time C->D E Calculate Reaction Rate D->E

Figure 2: Workflow for a general protease activity assay.

Protocol for Inhibitor Screening

This protocol can be used for high-throughput screening of potential protease inhibitors.

Materials:

  • Same as the general protease activity assay

  • Putative inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Assay Setup:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations to the wells. Include a vehicle control (e.g., DMSO) without the inhibitor.

    • Add 25 µL of the enzyme solution to each well and pre-incubate for a specific time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the working substrate solution.

  • Fluorescence Measurement and Data Analysis: Follow steps 5-7 from the General Protease Activity Assay protocol. The percentage of inhibition can be calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Inhibitor Screening Workflow A Dispense Buffer and Inhibitor B Add Enzyme and Pre-incubate A->B C Add Substrate to Initiate B->C D Measure Fluorescence C->D E Calculate % Inhibition D->E

Figure 3: Workflow for protease inhibitor screening.

Applications in Proteolytic Pathway Studies

This compound is a valuable tool for studying complex proteolytic cascades, such as the blood coagulation and fibrinolytic systems, as well as lysosomal protein degradation.

Blood Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. Thrombin is a key serine protease in this pathway, responsible for converting fibrinogen to fibrin.[2] The generation of thrombin can be monitored in plasma samples using this compound or its derivatives.[3]

Simplified Blood Coagulation Cascade cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway TissueFactor Tissue Factor (III) VIIa Factor VIIa Xa_ext Factor Xa VIIa->Xa_ext Activates Prothrombin Prothrombin (II) XIIa Factor XIIa XIa Factor XIa XIIa->XIa Activates IXa Factor IXa XIa->IXa Activates Xa_int Factor Xa IXa->Xa_int Activates Thrombin Thrombin (IIa) Prothrombin->Thrombin Activated by Xa/Va Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin

Figure 4: Simplified representation of the blood coagulation cascade.

Fibrinolysis Pathway

Fibrinolysis is the process of breaking down fibrin clots. Plasmin, a serine protease, is the primary enzyme responsible for fibrin degradation.[4] The activity of plasmin can be assayed using substrates containing an arginine or lysine residue linked to a reporter group.

Fibrinolysis Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin Activated by tPA / uPA tPA_uPA tPA / uPA FibrinClot Fibrin Clot Plasmin->FibrinClot Degrades Inhibitors Plasmin Inhibitors (e.g., α2-antiplasmin) Plasmin->Inhibitors Inhibited by FDPs Fibrin Degradation Products FibrinClot->FDPs

Figure 5: Overview of the fibrinolysis pathway.

Lysosomal Proteolytic Pathway

Lysosomes are cellular organelles containing a variety of hydrolytic enzymes, including a class of proteases known as cathepsins. These enzymes are crucial for the degradation of intracellular and endocytosed proteins. Cathepsin C (also known as dipeptidyl peptidase I) is a lysosomal cysteine protease that can be assayed using the substrate H-Gly-Arg-AMC.[1] Cathepsin C plays a role in the activation of other proteases within the lysosome. Lysosomal proteases, in general, are responsible for the breakdown of proteins into smaller peptides and amino acids for recycling.

Simplified Lysosomal Protein Degradation ExtracellularProtein Extracellular Proteins Endosome Endosome ExtracellularProtein->Endosome Endocytosis IntracellularProtein Intracellular Proteins (Autophagy) Lysosome Lysosome IntracellularProtein->Lysosome Autophagy Endosome->Lysosome Fusion Cathepsins Cathepsins (e.g., Cathepsin C) AminoAcids Amino Acids Cathepsins->AminoAcids Protein Degradation

Figure 6: Overview of lysosomal protein degradation pathways.

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for the study of trypsin-like serine proteases and other enzymes with similar substrate specificity. Its application extends from basic enzyme characterization and inhibitor screening to the investigation of complex proteolytic pathways in various biological contexts. The protocols and data presented in this guide provide a solid foundation for researchers to effectively utilize this tool in their scientific endeavors. Further empirical optimization of assay conditions is recommended to ensure the highest quality data for specific research applications.

References

Methodological & Application

Application Notes and Protocols for H-Gly-Gly-Arg-AMC in a 384-Well Plate Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Arg-AMC is a fluorogenic substrate utilized for the sensitive and continuous measurement of protease activity. This tripeptide, linked to a fluorescent 7-amino-4-methylcoumarin (AMC) group, is specifically designed for enzymes that recognize and cleave the peptide bond C-terminal to the arginine residue. Upon enzymatic cleavage, the highly fluorescent AMC is released, resulting in a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.

This document provides detailed protocols for the use of this compound in a 384-well plate format, a common platform for high-throughput screening (HTS) in drug discovery and enzyme kinetics studies. The primary applications covered are for the serine protease thrombin and the lysosomal cysteine protease dipeptidyl peptidase I (cathepsin C), for which the related substrate Gly-Arg-AMC is also used.

Principle of the Assay:

The assay is based on the enzymatic hydrolysis of the non-fluorescent (or weakly fluorescent) substrate this compound. The protease of interest cleaves the amide bond between the arginine (Arg) residue and the AMC fluorophore. The liberation of free AMC results in a significant increase in fluorescence, which can be monitored in real-time using a fluorescence plate reader.

  • Excitation Wavelength: 340-380 nm

  • Emission Wavelength: 440-460 nm

Data Presentation

Table 1: Substrate and Enzyme Properties
ParameterThis compoundThrombinCathepsin C (DPP I)
Enzyme Class -Serine ProteaseCysteine Protease
Typical Role -Coagulation cascadeActivation of serine proteases
Optimal pH -~8.05.5 - 6.8
Table 2: Representative Kinetic Parameters for Related Fluorogenic Substrates

Kinetic parameters can vary depending on assay conditions (e.g., pH, temperature, buffer composition). The data below for Z-Gly-Gly-Arg-AMC and Gly-Arg-AMC serve as a reference for assays with this compound. It has been reported that removal of the N-terminal Z-group to form this compound can lead to an increase in both Km and kcat values.

SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Z-Gly-Gly-Arg-AMCThrombin1001.031.03 x 10⁴
Gly-Arg-AMCCathepsin C1.6 ± 0.09255 ± 61.6 x 10⁸

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Purified active enzyme (e.g., human thrombin, human cathepsin C)

  • Assay Buffer (specific to the enzyme, see below)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • 384-well black, flat-bottom assay plates

  • Fluorescence microplate reader with excitation and emission filters for AMC

  • Calibrated multichannel pipettes

  • Reagent reservoirs

Protocol 1: Thrombin Activity Assay in a 384-Well Plate

This protocol is designed for measuring thrombin activity and can be adapted for screening thrombin inhibitors.

1. Reagent Preparation:

  • Thrombin Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 8.0.

  • This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.

  • Thrombin Stock Solution: Prepare a stock solution of thrombin in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is a final concentration of 1-5 nM.

2. Assay Procedure:

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Thrombin Assay Buffer to the desired final concentration. A typical starting concentration is 2x the Km value (e.g., 200 µM).

    • Enzyme Working Solution: Dilute the thrombin stock solution in Thrombin Assay Buffer to a 2x final concentration (e.g., 2-10 nM).

  • Assay Plate Setup (Total Volume: 20 µL/well):

    • Blank Wells: Add 10 µL of Thrombin Assay Buffer.

    • Enzyme Control Wells: Add 10 µL of the 2x Thrombin Working Solution.

    • Test Compound Wells (for inhibitor screening): Add 5 µL of the test compound at various concentrations and 5 µL of the 2x Thrombin Working Solution. For dose-response curves, perform serial dilutions of the inhibitor.

  • Pre-incubation (for inhibitor screening): Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Initiate the Reaction: Add 10 µL of the 2x Substrate Working Solution to all wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically with excitation at ~360 nm and emission at ~460 nm. Record data every 1-2 minutes for 15-30 minutes.

3. Data Analysis:

  • Subtract the background fluorescence (from blank wells) from all other readings.

  • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

  • For inhibitor screening, calculate the percentage of inhibition for each inhibitor concentration compared to the enzyme control.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cathepsin C Activity Assay in a 384-Well Plate

This protocol is for measuring cathepsin C activity. Note that cathepsin C is a cysteine protease and requires a reducing agent for optimal activity.

1. Reagent Preparation:

  • Cathepsin C Assay Buffer: 50 mM Sodium Acetate, 1 mM EDTA, 2 mM DTT, pH 6.0. Prepare the buffer fresh and add DTT just before use.

  • This compound Stock Solution (10 mM): Dissolve the substrate in DMSO. Store in aliquots at -20°C, protected from light.

  • Cathepsin C Stock Solution: Prepare a stock solution of cathepsin C in the assay buffer. The optimal final concentration should be determined empirically.

2. Assay Procedure:

  • Prepare Working Solutions:

    • Substrate Working Solution: Dilute the 10 mM this compound stock solution in Cathepsin C Assay Buffer to the desired final concentration (e.g., 2x the Km value of the related Gly-Arg-AMC, approximately 3.2 µM).

    • Enzyme Working Solution: Dilute the cathepsin C stock solution in Cathepsin C Assay Buffer to a 2x final concentration.

  • Assay Plate Setup (Total Volume: 20 µL/well):

    • Blank Wells: Add 10 µL of Cathepsin C Assay Buffer.

    • Enzyme Control Wells: Add 10 µL of the 2x Cathepsin C Working Solution.

    • Test Compound Wells: Add 5 µL of the test compound and 5 µL of the 2x Cathepsin C Working Solution.

  • Pre-incubation: If screening inhibitors, incubate the plate at room temperature for 15-30 minutes.

  • Initiate the Reaction: Add 10 µL of the 2x Substrate Working Solution to all wells.

  • Fluorescence Measurement: Measure the fluorescence kinetically as described in the thrombin assay protocol.

3. Data Analysis:

Analyze the data as described for the thrombin activity assay.

Mandatory Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup (384-well) cluster_read Data Acquisition cluster_analysis Data Analysis prep_buffer Prepare Assay Buffer prep_substrate Prepare Substrate Working Solution prep_buffer->prep_substrate prep_enzyme Prepare Enzyme Working Solution prep_buffer->prep_enzyme add_enzyme Add Enzyme/Inhibitor prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions prep_inhibitor->add_enzyme pre_incubate Pre-incubate (15-30 min) add_enzyme->pre_incubate add_substrate Initiate with Substrate pre_incubate->add_substrate read_plate Kinetic Read (Ex: ~360nm, Em: ~460nm) add_substrate->read_plate analyze_data Calculate V₀ Determine % Inhibition Calculate IC₅₀ read_plate->analyze_data

Caption: General workflow for a 384-well plate protease inhibitor assay.

thrombin_pathway thrombin Thrombin par1 PAR1 Receptor thrombin->par1 Cleavage gq Gq par1->gq Activation plc PLC gq->plc Activation pip2 PIP2 plc->pip2 Hydrolysis ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 Ca²⁺ Release ip3->ca2 pkc PKC Activation dag->pkc platelet_activation Platelet Activation & Aggregation ca2->platelet_activation pkc->platelet_activation

Caption: Simplified thrombin signaling pathway via PAR1 activation.

cathepsin_c_pathway cathepsin_c Cathepsin C (DPP I) pro_nsp Pro-Neutrophil Serine Proteases (e.g., Pro-Elastase) cathepsin_c->pro_nsp Dipeptide Cleavage active_nsp Active Neutrophil Serine Proteases (e.g., Elastase) pro_nsp->active_nsp Activation inflammation Inflammatory Response active_nsp->inflammation Promotion tissue_damage Tissue Damage (e.g., in Rheumatoid Arthritis) inflammation->tissue_damage

Caption: Cathepsin C's role in activating serine proteases in inflammation.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Substrate degradationPrepare substrate solution fresh. Protect from light.
Autofluorescence of compoundsMeasure fluorescence of compounds alone and subtract from assay wells.
Low Signal or No Activity Inactive enzymeUse a new aliquot of enzyme. Ensure proper storage conditions.
Suboptimal assay conditionsOptimize pH, temperature, and buffer components for the specific enzyme.
Inhibitory contaminantsUse high-purity water and reagents.
Non-linear Reaction Progress Substrate depletionDecrease enzyme concentration or incubation time.
Inner filter effectDilute substrate and/or enzyme. Ensure sample absorbance is low at excitation/emission wavelengths.
Poor Reproducibility Pipetting errorsUse calibrated pipettes. Prepare a master mix of reagents.
Temperature fluctuationsEnsure uniform temperature across the plate.

Application Notes and Protocols for H-Gly-Gly-Arg-AMC in High-Throughput Screening of Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Arg-AMC (Glycyl-Glycyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive and continuous assay of a variety of trypsin-like serine proteases. The substrate consists of a tripeptide sequence, Gly-Gly-Arg, recognized and cleaved by proteases that show specificity for arginine at the P1 position. This cleavage liberates the fluorescent group 7-amino-4-methylcoumarin (AMC), which emits a strong fluorescent signal upon excitation. The rate of this fluorescence increase is directly proportional to the enzyme's activity, making this substrate an invaluable tool for high-throughput screening (HTS) of potential enzyme inhibitors.

The unprotected N-terminus of this compound can lead to different kinetic properties compared to its N-terminally protected counterparts like Z-Gly-Gly-Arg-AMC. This document provides detailed protocols for the use of this compound in enzyme activity and inhibitor screening assays, a compilation of relevant quantitative data, and diagrams of associated signaling pathways.

Principle of the Assay

The core of the assay is the enzymatic hydrolysis of the peptide bond between arginine and AMC. In its intact form, the this compound substrate is minimally fluorescent. Upon cleavage by a target protease, the AMC fluorophore is released, leading to a significant increase in fluorescence that can be monitored in real-time. Inhibitors of the protease will slow down or prevent this cleavage, resulting in a reduced rate of fluorescence increase.

Target Enzymes

This compound and its N-terminally protected analog, Z-Gly-Gly-Arg-AMC, are effective substrates for a range of trypsin-like serine proteases, including but not limited to:

  • Thrombin: A key enzyme in the coagulation cascade.

  • Trypsin: A digestive enzyme and a model for serine protease studies.

  • Urokinase-type Plasminogen Activator (uPA): Involved in fibrinolysis and cell migration.[1]

  • Tissue-type Plasminogen Activator (tPA): Primarily involved in the breakdown of blood clots.[1]

  • Factor XIIa: A protease involved in the intrinsic pathway of blood coagulation.

Quantitative Data

The following tables summarize key quantitative parameters for the use of Gly-Gly-Arg-AMC based substrates in protease assays.

Table 1: Kinetic Parameters of Proteases with Gly-Gly-Arg-AMC Substrates
EnzymeSubstrateK_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (M⁻¹s⁻¹)Notes
ThrombinZ-Gly-Gly-Arg-AMC168Not ReportedNot Reported[2]
ThrombinThis compoundIncreased ~6-foldIncreased ~3-foldNot ReportedCompared to Z-Gly-Gly-Arg-AMC.[2]

Note: Kinetic parameters are highly dependent on assay conditions (e.g., pH, temperature, buffer composition). The data for this compound with thrombin indicates a higher Michaelis constant (lower affinity) and a higher turnover rate compared to the Z-protected version.

Table 2: IC₅₀ Values of Reference Inhibitors
Target EnzymeInhibitorSubstrate UsedIC₅₀Notes
ThrombinArgatrobanS2238 (chromogenic)1.1 µMThis value is for a different substrate and serves as a general reference.[3]
uPAAmiloride derivative (compound 24)Z-Gly-Gly-Arg-AMC175 nMA dual inhibitor of uPA and NHE1.
uPAAmiloride derivative (compound 26)Z-Gly-Gly-Arg-AMC86 nMA uPA-selective inhibitor.

Disclaimer: IC₅₀ values are highly dependent on experimental conditions, including substrate concentration. The values presented should be used as a reference.

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Target protease (e.g., Thrombin, Trypsin, uPA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂, 0.01% Tween-20)

  • Inhibitor compounds

  • DMSO (for dissolving substrate and inhibitors)

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~360-380 nm and emission at ~440-460 nm.

Protocol 1: Enzyme Activity Assay

This protocol is for determining the baseline activity of the target protease.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C, protected from light.

    • Dilute the protease to the desired working concentration in pre-chilled Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • Prepare a working solution of the substrate by diluting the stock solution in Assay Buffer to the desired final concentration (typically in the range of the K_m value).

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of the microplate.

    • Add 25 µL of the substrate working solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well. For a negative control, add 25 µL of Assay Buffer instead of the enzyme.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes at 37°C.

    • Calculate the rate of reaction (V₀) from the linear portion of the fluorescence versus time plot. This rate is proportional to the enzyme activity.

Protocol 2: High-Throughput Screening of Inhibitors

This protocol is designed for screening a library of compounds to identify potential inhibitors.

  • Reagent Preparation:

    • Prepare reagents as described in Protocol 1.

    • Prepare stock solutions of inhibitor compounds in DMSO. Create a dilution series of the inhibitors in Assay Buffer.

  • Assay Procedure:

    • Add 40 µL of Assay Buffer to each well.

    • Add 10 µL of the inhibitor solution at various concentrations to the wells. For controls, add 10 µL of Assay Buffer with the same percentage of DMSO.

    • Add 25 µL of the diluted enzyme solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the substrate working solution.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure fluorescence kinetically as described in Protocol 1.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the percent inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀ value.

Visualizations

Experimental Workflow for HTS

HTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Plate Setup cluster_readout Data Acquisition & Analysis reagent_prep Prepare Assay Buffer, Enzyme, Substrate, and Inhibitor Solutions add_buffer Add Assay Buffer to Plate reagent_prep->add_buffer add_inhibitor Add Inhibitor or Vehicle add_buffer->add_inhibitor add_enzyme Add Enzyme (Pre-incubate) add_inhibitor->add_enzyme add_substrate Add Substrate (Initiate Reaction) add_enzyme->add_substrate read_plate Kinetic Fluorescence Measurement add_substrate->read_plate analyze_data Calculate Reaction Rates & Percent Inhibition read_plate->analyze_data plot_curve Generate Dose-Response Curve & Determine IC50 analyze_data->plot_curve

Caption: High-throughput screening workflow for protease inhibitors.

Thrombin Signaling Pathway

Thrombin_Signaling Thrombin Thrombin PARs PAR1, PAR3, PAR4 Thrombin->PARs cleavage Coagulation Fibrinogen → Fibrin Thrombin->Coagulation Gq Gq PARs->Gq G12_13 G12/13 PARs->G12_13 PLC Phospholipase C Gq->PLC RhoGEF RhoGEF G12_13->RhoGEF PIP2 PIP2 PLC->PIP2 hydrolyzes RhoA RhoA RhoGEF->RhoA IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC ROCK ROCK RhoA->ROCK Platelet_Activation Platelet Activation & Aggregation Ca_release->Platelet_Activation PKC->Platelet_Activation MLC_phos Myosin Light Chain Phosphorylation ROCK->MLC_phos MLC_phos->Platelet_Activation

Caption: Simplified thrombin signaling cascade.

uPA/uPAR Signaling Pathway

uPA_Signaling uPA uPA uPAR uPAR uPA->uPAR binds Plasminogen Plasminogen uPA->Plasminogen activates Integrins Integrins uPAR->Integrins interacts FAK_Src FAK/Src Pathway Integrins->FAK_Src Plasmin Plasmin Plasminogen->Plasmin ECM Extracellular Matrix (ECM) Plasmin->ECM degrades Cell_Migration Cell Migration & Invasion ECM->Cell_Migration degradation allows Ras_MAPK Ras/MAPK Pathway FAK_Src->Ras_MAPK Ras_MAPK->Cell_Migration Proliferation Cell Proliferation Ras_MAPK->Proliferation

Caption: Urokinase-type plasminogen activator signaling.

Trypsin Signaling Pathway

Trypsin_Signaling Trypsin Trypsin PAR2 PAR2 Trypsin->PAR2 cleavage Gq Gq PAR2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Inflammation Inflammatory Response Ca_release->Inflammation MAPK MAPK Pathway (ERK1/2) PKC->MAPK MAPK->Inflammation

Caption: Trypsin-mediated PAR2 signaling.

References

Application Notes and Protocols for Thrombin Generation Test (TGT) using H-Gly-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thrombin generation test (TGT) is a global hemostasis assay that provides a comprehensive assessment of the blood coagulation potential of a plasma sample. Unlike traditional clotting tests such as prothrombin time (PT) and activated partial thromboplastin time (aPTT), which measure the time to fibrin clot formation, the TGT monitors the entire process of thrombin generation and decay. This provides a more detailed and physiologically relevant picture of the hemostatic balance. Thrombin is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, activation of platelets, and feedback activation of other coagulation factors.[1] Therefore, the dynamics of thrombin generation are a critical indicator of the overall function of the hemostatic system and can reveal tendencies towards bleeding or thrombosis.

The use of fluorogenic substrates has significantly advanced the utility and automation of the TGT. H-Gly-Gly-Arg-AMC is a highly suitable fluorogenic substrate for continuously monitoring thrombin generation.[2] It is a peptidyl-AMC substrate containing the C-terminal 7-amino-4-methylcoumarin (AMC) group.[2] Upon cleavage by thrombin, the highly fluorescent AMC is released, and the resulting increase in fluorescence intensity is directly proportional to the amount of active thrombin present. Research has shown that this compound offers improved kinetic parameters and water solubility compared to the more traditionally used Z-Gly-Gly-Arg-AMC, making it a more efficient and sensitive substrate for thrombin generation assays.[3]

These application notes provide a detailed protocol for performing a thrombin generation test using this compound, intended for researchers, scientists, and professionals in drug development who are investigating coagulation, developing antithrombotic drugs, or assessing bleeding disorders.

Principle of the Assay

The thrombin generation assay using this compound is based on the continuous measurement of thrombin activity in platelet-poor plasma (PPP) or platelet-rich plasma (PRP) upon the initiation of coagulation. The assay is typically performed in a microplate format and monitored using a fluorescence plate reader.

The coagulation cascade is initiated by the addition of a trigger, which is usually a mixture of tissue factor (TF) and phospholipids. TF activates the extrinsic pathway of coagulation, leading to the generation of a small amount of thrombin. This initial thrombin then amplifies its own production by activating factors V, VIII, and XI, leading to a burst of thrombin generation. The generated thrombin is subsequently inhibited by endogenous plasma inhibitors, primarily antithrombin.

The fluorogenic substrate, this compound, is added to the reaction mixture. As thrombin is generated, it cleaves the substrate, releasing the fluorophore 7-amino-4-methylcoumarin (AMC). The fluorescence of AMC is measured over time at an excitation wavelength of approximately 390 nm and an emission wavelength of around 460 nm.[1] The resulting fluorescence signal is converted into thrombin concentration (nM) using a thrombin calibrator with a known activity. The data is then plotted as a thrombin generation curve, from which several key parameters can be derived to characterize the coagulation potential of the sample.

Applications

The thrombin generation test is a versatile tool with a wide range of applications in both research and clinical settings:

  • Assessment of Bleeding and Thrombotic Risk: The TGT can identify both hypocoagulable (bleeding) and hypercoagulable (thrombotic) states that may not be detected by conventional clotting assays.

  • Monitoring of Anticoagulant Therapy: The assay is sensitive to the effects of both traditional anticoagulants (e.g., heparin, warfarin) and direct oral anticoagulants (DOACs).

  • Drug Discovery and Development: The TGT is a valuable tool in the development of new antithrombotic drugs, allowing for the characterization of their mechanism of action and dose-response effects.

  • Hemophilia and Other Bleeding Disorders: The assay can be used to assess the severity of bleeding disorders and to monitor the efficacy of replacement therapy.

  • Investigation of Prothrombotic Conditions: The TGT can be used to investigate inherited and acquired thrombophilias.

Experimental Protocols

Materials
  • This compound substrate

  • Tissue Factor (TF) (e.g., recombinant human TF)

  • Phospholipids (e.g., synthetic phospholipids vesicles)

  • Thrombin calibrator (a preparation of thrombin with a known concentration, often complexed with alpha-2-macroglobulin)

  • Calcium Chloride (CaCl₂)

  • Tris-Buffered Saline (TBS) or HEPES buffer

  • Platelet-Poor Plasma (PPP) or Platelet-Rich Plasma (PRP)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with temperature control and injectors (optional, but recommended)

Reagent Preparation
  • This compound Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water) at a concentration of 10 mM. Store aliquots at -20°C or -80°C, protected from light.

  • Working Substrate/Calcium Solution: On the day of the experiment, prepare a working solution containing this compound and CaCl₂ in buffer. The final concentration in the well should be optimized, but a starting point is 420 µM for the substrate and 16.7 mM for CaCl₂.

  • Tissue Factor/Phospholipid Trigger Solution: Prepare a working solution of TF and phospholipids in buffer. The final concentration of TF in the well should be in the low picomolar range (e.g., 1-5 pM) to ensure a clear separation of the initiation and propagation phases of thrombin generation.

  • Thrombin Calibrator: Reconstitute the thrombin calibrator according to the manufacturer's instructions.

Assay Procedure
  • Sample Preparation: Collect blood in 3.2% sodium citrate tubes. Prepare PPP by centrifuging the blood at 1500-2500 x g for 15 minutes.

  • Assay Plate Setup:

    • Add 80 µL of PPP or PRP to each well of a 96-well black microplate.

    • For each sample, dedicate a well for the thrombin calibrator. In this well, add 20 µL of the thrombin calibrator to 80 µL of plasma.

    • In the test wells, add 20 µL of the TF/phospholipid trigger solution to 80 µL of plasma.

  • Incubation: Incubate the plate at 37°C for 10 minutes to allow the temperature to equilibrate.

  • Initiation of the Reaction:

    • Using an automated injector or a multichannel pipette, add 20 µL of the pre-warmed working substrate/calcium solution to all wells simultaneously to start the reaction. The final volume in each well will be 120 µL.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.

    • Record the fluorescence every 20-30 seconds for at least 60 minutes.

  • Data Analysis:

    • The raw fluorescence data is converted to thrombin concentration (nM) using the signal from the thrombin calibrator well. The software provided with the plate reader or dedicated thrombin generation analysis software performs this calculation.

    • The software generates a thrombin generation curve (thrombogram) for each sample.

    • From the thrombogram, the following key parameters are calculated:

      • Lag Time (min): The time from the start of the reaction to the beginning of the thrombin burst.

      • Endogenous Thrombin Potential (ETP, nM*min): The total amount of thrombin generated, calculated as the area under the thrombin generation curve.

      • Peak Thrombin (nM): The maximum concentration of thrombin reached.

      • Time to Peak (min): The time taken to reach the peak thrombin concentration.

      • Velocity Index (nM/min): The maximum rate of thrombin generation.

Quantitative Data

The following table summarizes the kinetic parameters of this compound in comparison to the commonly used Z-Gly-Gly-Arg-AMC for thrombin.

SubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Selectivity (Thrombin vs. Factor Xa)
This compound Increased (x6 vs Z-GGR-AMC)Increased (x3 vs Z-GGR-AMC)Higher than Z-GGR-AMC9-fold higher than Z-GGR-AMC
Z-Gly-Gly-Arg-AMC ~100 - 160~1.03~6,400 - 10,300Lower than H-GGR-AMC

Note: The exact values for Km and kcat can vary depending on the experimental conditions. The data for Z-Gly-Gly-Arg-AMC is provided as a reference range from available literature.

Visualizations

Experimental_Workflow cluster_preparation Sample & Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis A Collect Blood (3.2% Sodium Citrate) B Prepare Platelet-Poor Plasma (PPP) (Centrifugation) A->B D Dispense PPP/PRP (80 µL/well) B->D C Prepare Reagents: - this compound/CaCl2 - TF/Phospholipid Trigger - Thrombin Calibrator E Add Trigger or Calibrator (20 µL/well) C->E G Initiate Reaction with Substrate/CaCl2 (20 µL/well) C->G D->E F Incubate at 37°C E->F F->G H Measure Fluorescence (Ex: 390 nm, Em: 460 nm) G->H I Calculate Thrombin Concentration (using Calibrator) H->I J Generate Thrombogram I->J K Determine TGT Parameters (Lag Time, ETP, Peak, etc.) J->K

Caption: Experimental workflow for the thrombin generation test.

Coagulation_Cascade_and_Assay_Principle cluster_cascade Coagulation Cascade cluster_assay Fluorogenic Assay Principle TF Tissue Factor (TF) FVIIa FVIIa TF->FVIIa activates FX FX FVIIa->FX activates FXa FXa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin converts Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen cleaves Substrate This compound (Non-fluorescent) Thrombin->Substrate cleaves Fibr Fibr Fibrinogen->Fibr Fibrin Fibrin AMC AMC (Fluorescent) Substrate->AMC releases

Caption: Coagulation cascade and principle of the fluorogenic assay.

References

Application Notes and Protocols for H-Gly-Gly-Arg-AMC in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Arg-AMC (Glycyl-Glycyl-Arginine-7-amino-4-methylcoumarin) is a highly sensitive fluorogenic substrate used for the detection and quantification of certain protease activities. Upon enzymatic cleavage at the C-terminal side of the arginine residue, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The resulting fluorescence can be measured kinetically to determine enzyme activity, making it a valuable tool in drug discovery and biochemical research for screening potential enzyme inhibitors and studying enzyme kinetics. This substrate is particularly noted for its use in assays for thrombin and dipeptidyl aminopeptidase I (DPAP I or Cathepsin C).[1][2][3]

Principle of Assay

The assay is based on the enzymatic hydrolysis of the peptide bond between arginine and AMC. In its intact form, the substrate is minimally fluorescent. The cleavage of this bond by a target protease liberates free AMC, which exhibits strong fluorescence with excitation maxima between 340-360 nm and emission maxima between 440-460 nm.[4] The rate of increase in fluorescence intensity is directly proportional to the enzyme's activity.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its fluorescent product, AMC.

ParameterValueSource
Molecular Formula C18H24N6O4[2]
Molecular Weight 388.43 g/mol
Excitation Wavelength (Ex) 340-360 nm
Emission Wavelength (Em) 440-460 nm
Storage Temperature < -15°C, protect from light
Km for Thrombin 176 µM
kcat for Thrombin 1.93 s-1
kcat/Km for Thrombin 2.4 x 10^3 M-1s-1

Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution (e.g., 10 mM):

  • Solvent: Dimethyl sulfoxide (DMSO) or sterile deionized water are common solvents. Solubility in DMSO is reported to be high (e.g., 30 mg/mL), while solubility in aqueous solutions may be lower. For aqueous stock solutions, warming may be necessary to fully dissolve the compound.

  • Procedure:

    • Accurately weigh the required amount of this compound powder.

    • Add the appropriate volume of high-purity DMSO or water to achieve the desired concentration (e.g., 10 mM).

    • Vortex thoroughly until the substrate is completely dissolved.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light. When stored properly, the stock solution is stable for several months.

b. Assay Buffer:

The optimal assay buffer will depend on the specific enzyme being studied. A common starting point for many serine proteases is a Tris-based buffer.

  • Example Buffer for Thrombin-like Proteases: 50 mM Tris-HCl, 100-150 mM NaCl, pH 8.0. Additives such as 0.01% (v/v) Tween-20 or 0.1% w/v BSA may be included to prevent enzyme adsorption to surfaces.

  • Preparation: Prepare the buffer using high-purity water and filter through a 0.22 µm filter. Store at 4°C.

c. Enzyme Solution:

  • Preparation: Prepare a stock solution of the enzyme in a suitable buffer (often the assay buffer or a buffer recommended by the supplier). The optimal final concentration of the enzyme in the assay should be determined empirically to ensure a linear reaction rate for the duration of the measurement.

  • Storage: Store the enzyme solution on ice during use and at the recommended temperature (typically -20°C or -80°C) for long-term storage.

General Enzyme Activity Assay Protocol

This protocol provides a general method for measuring protease activity in a 96-well plate format. The final volumes and concentrations should be optimized for each specific application.

  • Prepare Working Substrate Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration. The optimal concentration is typically in the range of 10-100 µM and should be determined experimentally, ideally around the Km value of the enzyme for the substrate.

  • Assay Setup:

    • Add 50 µL of assay buffer to each well of a black, flat-bottom 96-well microplate.

    • For inhibitor screening, add the inhibitor compound at this stage.

    • Add 25 µL of the working substrate solution to each well.

    • To initiate the reaction, add 25 µL of the diluted enzyme solution to each well.

    • For a negative control, add 25 µL of assay buffer instead of the enzyme solution.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with readings taken every 1-2 minutes. Use an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Enzyme activity can be expressed as the change in relative fluorescence units (RFU) per minute.

    • For quantitative analysis, create a standard curve using free AMC to convert RFU to the concentration of the product formed.

Diagrams

experimental_workflow Experimental Workflow for this compound Enzyme Assay prep 1. Reagent Preparation stock_sol Prepare 10 mM This compound Stock in DMSO assay_buff Prepare Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0) enzyme_prep Prepare Enzyme Working Solution add_sub Add Working Substrate Solution stock_sol->add_sub Dilute add_buff Add Assay Buffer & Inhibitor (optional) assay_buff->add_buff add_enz Initiate with Enzyme Solution enzyme_prep->add_enz assay_setup 2. Assay Setup (96-well plate) add_buff->add_sub add_sub->add_enz read_plate Kinetic Read at Ex: ~360 nm / Em: ~460 nm add_enz->read_plate Immediately measurement 3. Fluorescence Measurement calc_rate Calculate Initial Reaction Velocity (V₀) read_plate->calc_rate analysis 4. Data Analysis det_activity Determine Enzyme Activity/% Inhibition calc_rate->det_activity

Caption: Workflow for a typical protease assay using this compound.

reaction_principle Principle of Fluorogenic Substrate Cleavage sub This compound (Non-fluorescent) enzyme Protease (e.g., Thrombin) sub->enzyme prod1 H-Gly-Gly-Arg prod2 AMC (Highly Fluorescent) enzyme->prod1 enzyme->prod2 Cleavage

References

Application Notes and Protocols for the Use of H-Gly-Gly-Arg-AMC in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Gly-Gly-Arg-AMC (Glycyl-glycyl-L-arginine 7-amido-4-methylcoumarin) is a highly sensitive fluorogenic substrate for a variety of trypsin-like serine proteases. Its utility in drug discovery is centered on its application in high-throughput screening (HTS) and kinetic analysis of enzymes that play crucial roles in various physiological and pathological processes. These enzymes include tissue-type plasminogen activator (t-PA), urokinase-type plasminogen activator (uPA), and trypsin. The principle of the assay is based on the enzymatic cleavage of the amide bond between the C-terminal arginine residue of the peptide and the fluorescent 7-amino-4-methylcoumarin (AMC) group. Upon cleavage, the free AMC molecule exhibits a significant increase in fluorescence, which can be monitored in real-time to determine enzyme activity.

The N-terminally blocked analog, Z-Gly-Gly-Arg-AMC, is also widely used for similar applications and often exhibits comparable reactivity with these proteases[1][2].

Principle of the Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the peptide-AMC bond. In its intact form, the this compound substrate is weakly fluorescent. Upon enzymatic cleavage by a target protease, the highly fluorescent AMC molecule is released. The rate of this reaction is directly proportional to the activity of the protease under investigation. The increase in fluorescence can be monitored using a fluorescence plate reader or spectrofluorometer with excitation wavelengths in the range of 360-380 nm and emission wavelengths between 440-460 nm. This method provides a continuous and sensitive assay for measuring enzyme kinetics and for screening potential inhibitors.

Data Presentation

Enzyme Kinetic Parameters

The following table summarizes the kinetic parameters for the cleavage of Z-Gly-Gly-Arg-AMC by several key proteases. While specific data for this compound is not as readily available, the data for the N-terminally blocked version provides a valuable reference for experimental design.

EnzymeSubstrateKm (µM)Source
ThrombinZ-Gly-Gly-Arg-AMC168[3]

Note: Kinetic parameters are highly dependent on assay conditions such as pH, temperature, and buffer composition. It is recommended to determine these parameters empirically for your specific experimental setup.

Inhibitor IC50 Values

The following table provides examples of IC50 values for known inhibitors of target proteases. Note that the specific substrate and assay conditions used to determine these values may vary.

EnzymeInhibitorIC50Source
Urokinase (uPA)Amiloride16.6 µM[4]
TrypsinAprotinin (Ki)0.06 pM

Experimental Protocols

Materials and Reagents
  • This compound substrate

  • Purified enzyme (e.g., Trypsin, t-PA, uPA)

  • Assay Buffer (enzyme-specific, see below)

  • Dimethyl sulfoxide (DMSO) for substrate and inhibitor stock solutions

  • 96-well or 384-well black, flat-bottom microplates

  • Fluorescence microplate reader with appropriate filters (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Known inhibitor for positive control (e.g., Aprotinin for Trypsin, Amiloride for uPA)

Reagent Preparation
  • Substrate Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a stock solution of the purified enzyme in an appropriate buffer and store at -80°C in single-use aliquots. The optimal concentration should be determined empirically.

  • Inhibitor Stock Solution (for screening): Dissolve test compounds and control inhibitors in DMSO to a concentration of 10 mM. Store at -20°C.

Protocol 1: Enzyme Activity Assay

This protocol provides a general method for measuring the activity of a target protease.

  • Assay Buffer Preparation:

    • Trypsin: 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1 mM CaCl₂

    • t-PA/uPA: 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.01% Tween-20

  • Working Substrate Solution: Dilute the 10 mM stock solution of this compound in the appropriate assay buffer. The final concentration should be at or near the Km value if known, or can be empirically determined (typically 10-100 µM).

  • Enzyme Dilution: Thaw the enzyme stock solution on ice and dilute to the desired working concentration in cold assay buffer immediately before use. The optimal concentration should result in a linear rate of fluorescence increase over the desired measurement period.

  • Assay Procedure (96-well plate format): a. Add 50 µL of assay buffer to each well. b. Add 25 µL of the working substrate solution to each well. c. To initiate the reaction, add 25 µL of the diluted enzyme solution to each well. For a negative control, add 25 µL of assay buffer instead of the enzyme solution. d. Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths. e. Measure the fluorescence intensity at regular intervals (e.g., every 60 seconds) for 30-60 minutes at the optimal temperature for the enzyme (e.g., 37°C).

  • Data Analysis: a. Plot fluorescence intensity versus time for each well. b. Determine the initial reaction velocity (V₀) from the linear portion of the curve (RFU/minute). c. The enzyme activity is directly proportional to V₀.

Protocol 2: Inhibitor Screening Assay

This protocol is designed for screening compound libraries to identify potential inhibitors of the target protease.

  • Assay Setup (96-well plate format): a. Add 40 µL of assay buffer to each well. b. Add 10 µL of the test compound solution at various concentrations (or a single concentration for primary screening) to the sample wells. For control wells, add 10 µL of DMSO (vehicle control) or a known inhibitor (positive control). c. Add 25 µL of the diluted enzyme solution to each well. d. Pre-incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding to the enzyme.

  • Reaction Initiation: Add 25 µL of the working substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be close to the Km value.

  • Fluorescence Measurement: Immediately measure the fluorescence kinetically as described in the Enzyme Activity Assay protocol.

  • Data Analysis: a. Calculate the initial reaction velocity (V₀) for each well. b. Determine the percentage of inhibition for each test compound concentration relative to the vehicle control using the following formula: % Inhibition = [1 - (V₀_inhibitor / V₀_vehicle)] x 100 c. For dose-response curves, plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

G Assay Principle Workflow cluster_workflow cluster_detection Enzyme Protease (e.g., Trypsin, t-PA, uPA) Product1 Cleaved Peptide (H-Gly-Gly-Arg) Enzyme->Product1 Cleavage Product2 AMC (Fluorescent) Enzyme->Product2 Release Substrate This compound (Non-fluorescent) Excitation Excitation (360-380 nm) Emission Emission (440-460 nm) Excitation->Emission Detector Fluorescence Detector Emission->Detector

Caption: Principle of the fluorogenic protease assay.

G Inhibitor Screening Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_read Measurement & Analysis A Prepare Reagents: Enzyme, Substrate, Inhibitors B Dispense Enzyme and Inhibitor/Vehicle A->B C Pre-incubate B->C D Add Substrate C->D E Kinetic Fluorescence Reading D->E F Calculate Initial Velocity (V₀) E->F G Determine % Inhibition and IC₅₀ F->G Fibrinolysis_Pathway Fibrinolysis Signaling Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin (Clot) Plasmin->Fibrin degrades tPA t-PA tPA->Plasminogen activates uPA uPA uPA->Plasminogen activates FDPs Fibrin Degradation Products (FDPs) Fibrin->FDPs PAI1 PAI-1 PAI1->tPA inhibits PAI1->uPA inhibits Alpha2AP α2-Antiplasmin Alpha2AP->Plasmin inhibits

References

Determining Kinetic Parameters Kₘ and kₖₐₜ for Proteases Using H-Gly-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of enzyme kinetics is fundamental to understanding the mechanisms of biological processes and is a cornerstone of drug discovery and development. Kinetic parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kₖₐₜ) provide invaluable insights into the affinity of a substrate for an enzyme and the enzyme's catalytic efficiency.[1][2] Fluorogenic substrates are powerful tools for these investigations, offering high sensitivity and a continuous assay format.[3][4]

H-Gly-Gly-Arg-AMC (Glycyl-Glycyl-Arginine-7-amino-4-methylcoumarin) is a fluorogenic substrate designed for the sensitive detection of certain proteases, particularly those with trypsin-like specificity that cleave after arginine residues.[5] The principle of the assay is based on the enzymatic cleavage of the amide bond between the arginine residue and the 7-amino-4-methylcoumarin (AMC) group. In its intact form, the substrate is non-fluorescent. Upon hydrolysis by a protease, the highly fluorescent AMC is released. The rate of increase in fluorescence is directly proportional to the enzyme's activity. This application note provides a detailed protocol for determining the kinetic parameters Kₘ and kₖₐₜ of a protease using this compound.

Principle of the Assay

The enzymatic reaction follows Michaelis-Menten kinetics, which describes the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum reaction velocity (Vₘₐₓ), and the Michaelis constant (Kₘ).

The reaction can be depicted as:

E + S ⇌ ES → E + P

Where E is the enzyme, S is the substrate (this compound), ES is the enzyme-substrate complex, and P is the product (cleaved peptide and fluorescent AMC).

The Michaelis-Menten equation is:

V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])

From the determined Vₘₐₓ and the enzyme concentration [E], the catalytic constant (kₖₐₜ), also known as the turnover number, can be calculated:

kₖₐₜ = Vₘₐₓ / [E]

The catalytic efficiency of the enzyme is then determined by the ratio kₖₐₜ/Kₘ.

Materials and Reagents

  • This compound substrate

  • Protease of interest (e.g., Thrombin, Plasmin)

  • Assay Buffer: A common formulation is 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, and 10 mM CaCl₂. The optimal buffer composition may vary depending on the specific protease.

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths of approximately 360-380 nm and 440-460 nm, respectively.

  • Standard fluorophore (e.g., free AMC) for creating a standard curve

  • Purified water

Experimental Protocols

Preparation of Reagents
  • Substrate Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock in aliquots at -20°C, protected from light.

  • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in an appropriate buffer and store it at -20°C or -80°C.

  • Standard Fluorophore Solution: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM). This will be used to generate a standard curve to convert relative fluorescence units (RFU) to molar concentrations of the product.

Determination of Optimal Enzyme Concentration

Before determining Kₘ and kₖₐₜ, it is crucial to find an enzyme concentration that results in a linear rate of product formation for the duration of the assay.

  • Prepare serial dilutions of the enzyme in the assay buffer.

  • Add a fixed, saturating concentration of this compound (e.g., 5-10 times the expected Kₘ) to the wells of a 96-well plate.

  • Initiate the reaction by adding the different enzyme concentrations to the wells.

  • Monitor the fluorescence increase over time (e.g., every minute for 30-60 minutes).

  • Select an enzyme concentration that gives a steady, linear increase in fluorescence for at least 10-15 minutes.

Kinetic Assay Protocol
  • Prepare Substrate Dilutions: Prepare a series of dilutions of the this compound substrate in the assay buffer. The concentrations should typically range from 0.1 to 10 times the expected Kₘ.

  • Assay Setup:

    • In a 96-well black microplate, add the different substrate concentrations in triplicate.

    • Add assay buffer to bring the volume in each well to a pre-determined value (e.g., 90 µL).

    • Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

  • Reaction Initiation: Initiate the reaction by adding a fixed, optimal concentration of the enzyme (determined in section 4.2) to each well (e.g., 10 µL to reach a final volume of 100 µL).

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature and wavelengths (Ex: ~380 nm, Em: ~460 nm).

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period that ensures the initial linear phase of the reaction is captured (typically 10-20% substrate consumption).

AMC Standard Curve
  • Prepare a series of dilutions of the free AMC stock solution in the assay buffer.

  • Measure the fluorescence of each dilution in the same 96-well plate format used for the kinetic assay.

  • Plot the fluorescence intensity (RFU) against the known AMC concentration (µM).

  • Perform a linear regression to obtain the slope of the standard curve (RFU/µM). This slope will be used to convert the rate of fluorescence increase (RFU/min) to the rate of product formation (µM/min).

Data Presentation and Analysis

Calculation of Initial Velocities (V₀)
  • For each substrate concentration, plot the fluorescence intensity (RFU) against time (minutes).

  • Determine the initial velocity (V₀) by calculating the slope of the linear portion of this curve. The result will be in RFU/min.

  • Convert the initial velocities from RFU/min to µM/min using the slope from the AMC standard curve: V₀ (µM/min) = (Slope from kinetic data (RFU/min)) / (Slope from AMC standard curve (RFU/µM))

Determination of Kₘ and Vₘₐₓ
  • Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]).

  • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism, SigmaPlot). This will provide the values for Kₘ and Vₘₐₓ.

  • Alternatively, a Lineweaver-Burk plot (1/V₀ vs. 1/[S]) can be used for a linear representation, though non-linear regression is generally more accurate.

Calculation of kₖₐₜ and Catalytic Efficiency
  • Calculate the catalytic constant (kₖₐₜ) using the following equation: kₖₐₜ (s⁻¹) = Vₘₐₓ (µM/min) / ([E] (µM) * 60 s/min)

  • Calculate the catalytic efficiency: Catalytic Efficiency = kₖₐₜ / Kₘ (M⁻¹s⁻¹)

Summary of Kinetic Parameters
ParameterValueUnits
KₘCalculated ValueµM
VₘₐₓCalculated ValueµM/min
kₖₐₜCalculated Values⁻¹
kₖₐₜ/KₘCalculated ValueM⁻¹s⁻¹

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Substrate, Enzyme, Buffer) prep_std Prepare AMC Standard setup_plate Set up 96-well Plate (Substrate Dilutions) prep_reagents->setup_plate calc_v0 Calculate Initial Velocities (V₀) prep_std->calc_v0 Standard Curve add_enzyme Initiate Reaction (Add Enzyme) setup_plate->add_enzyme measure_fluorescence Measure Fluorescence (Kinetic Read) add_enzyme->measure_fluorescence measure_fluorescence->calc_v0 plot_mm Plot V₀ vs. [S] (Michaelis-Menten Curve) calc_v0->plot_mm fit_data Non-linear Regression plot_mm->fit_data calc_kcat Calculate kcat and kcat/Km fit_data->calc_kcat

Caption: Workflow for determining kinetic parameters using this compound.

Michaelis_Menten_Logic cluster_input Experimental Data cluster_model Michaelis-Menten Model cluster_output Kinetic Parameters S Substrate Concentration [S] MM_Eq V₀ = (Vmax * [S]) / (Km + [S]) S->MM_Eq V0 Initial Velocity (V₀) V0->MM_Eq Km Km MM_Eq->Km Vmax Vmax MM_Eq->Vmax kcat_Km kcat / Km Km->kcat_Km kcat kcat = Vmax / [E]t Vmax->kcat kcat->kcat_Km

Caption: Logical relationship for calculating kinetic parameters.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence Substrate autohydrolysisPrepare fresh substrate solution for each experiment. Check the pH of the assay buffer.
Contaminated reagentsUse fresh, high-purity water and reagents.
Non-linear Reaction Rate Substrate depletionUse a lower enzyme concentration or monitor the reaction for a shorter period.
Enzyme instabilityCheck the stability of the enzyme in the assay buffer and at the assay temperature.
Inner filter effect at high substrate concentrationsCorrect for the inner filter effect or use substrate concentrations where absorbance is low.
Low Signal-to-Noise Ratio Low enzyme activityIncrease the enzyme concentration (ensure linearity is maintained).
Sub-optimal assay conditionsOptimize pH, temperature, and buffer components for the specific protease.
Incorrect instrument settingsEnsure the correct excitation and emission wavelengths and gain settings are used.

References

Troubleshooting & Optimization

H-Gly-Gly-Arg-AMC solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Gly-Gly-Arg-AMC and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on solubility issues and offer practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common forms?

This compound is a fluorogenic peptide substrate used to assay the activity of various proteases. It is often available in different forms, including as a hydrochloride (HCl) or hydrobromide (HBr) salt to improve solubility and stability. A common variant is the benzyloxycarbonyl-protected form, Z-Gly-Gly-Arg-AMC, which is also widely used in protease assays.[1]

Q2: What are the primary solvents for dissolving this compound and its derivatives?

This compound and its salt forms are generally soluble in water.[1][2] For the less polar, Z-protected form (Z-Gly-Gly-Arg-AMC), organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are recommended for preparing concentrated stock solutions.[3]

Q3: My this compound solution appears cloudy or has particulates. What should I do?

Cloudiness or the presence of particulates indicates that the peptide is not fully dissolved or may have aggregated. To address this, you can try the following:

  • Sonication: Briefly sonicate the solution for a few minutes. This can help break up aggregates and improve dissolution.

  • Gentle Warming: Warm the solution to 37°C.[2] This can increase the solubility of the peptide.

  • pH Adjustment: For peptides with basic residues like Arginine, dissolving in a slightly acidic solution can improve solubility.

Q4: Can I store this compound in solution?

It is recommended to prepare stock solutions and aliquot them to avoid repeated freeze-thaw cycles. Stock solutions in DMSO can be stored at -20°C or -80°C. For aqueous solutions, it is best to prepare them fresh for each experiment.

Troubleshooting Guide

Problem Possible Cause Solution
Difficulty dissolving the peptide The peptide has low solubility in the chosen solvent.Use a recommended solvent such as water for the HCl salt or DMSO for the Z-protected form. Consider gentle warming to 37°C or sonication to aid dissolution.
Precipitation upon dilution into aqueous buffer The peptide is "crashing out" of the organic solvent when introduced to the aqueous environment.Decrease the final concentration of the peptide in the assay. Minimize the percentage of the organic solvent in the final assay buffer. Prepare an intermediate dilution in a co-solvent system if necessary.
Inconsistent fluorescence readings The peptide is not fully solubilized, leading to inaccurate concentrations.Ensure the stock solution is clear and free of particulates before use. Centrifuge the stock solution to pellet any undissolved material before taking an aliquot.
Loss of activity over time The peptide may be unstable in the storage conditions.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Protect solutions from light, especially the fluorogenic AMC group.

Solubility Data

The solubility of Gly-Arg-AMC and its derivatives can vary based on the specific form of the peptide (e.g., presence of a protecting group, salt form). Below is a summary of reported solubility data.

Compound Solvent Solubility
Gly-Arg-AMCDMF30 mg/mL
DMSO30 mg/mL
DMSO:PBS (pH 7.2) (1:1)0.5 mg/mL
Ethanol20 mg/mL
Z-Gly-Gly-Arg-AMCDMSO100 mg/mL (ultrasonication may be needed)
Water40 mg/mL
H-Gly-AMC-HBrWarm WaterForms a clear solution at 1% (10 mg/mL)

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution of Z-Gly-Gly-Arg-AMC in DMSO

This protocol is suitable for preparing a high-concentration stock solution of the Z-protected peptide for use in enzyme kinetic studies.

  • Weighing: Accurately weigh a small amount of Z-Gly-Gly-Arg-AMC powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously. If particulates remain, sonicate the vial for 5-10 minutes or warm it gently to 37°C until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C or -80°C for long-term stability.

Protocol 2: Preparation of an Aqueous Working Solution of this compound HCl

This protocol is for preparing a ready-to-use aqueous solution of the water-soluble HCl salt of the peptide.

  • Weighing: Weigh the required amount of this compound HCl.

  • Solvent Addition: Add sterile, purified water to reach the desired final concentration.

  • Dissolution: Vortex the solution until the peptide is fully dissolved. The hydrochloride salt form should readily dissolve in water.

  • Usage: Use the freshly prepared aqueous solution immediately for your assay to ensure optimal performance.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation weigh Weigh Peptide Powder add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Vortex / Sonicate / Warm add_solvent->dissolve aliquot Aliquot & Store at -20°C/-80°C dissolve->aliquot dilute Dilute Stock in Assay Buffer aliquot->dilute add_enzyme Add Enzyme to Substrate dilute->add_enzyme measure Measure Fluorescence add_enzyme->measure

Caption: Workflow for preparing and using this compound.

Caption: Troubleshooting logic for solubility issues.

References

Technical Support Center: Fluorogenic Peptide Substrates

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions for dissolving H-Gly-Gly-Arg-AMC and similar fluorogenic peptide substrates in DMSO.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: The recommended solvent for creating stock solutions of this compound is high-quality, anhydrous dimethyl sulfoxide (DMSO). It is crucial to use a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can significantly impact the solubility of the peptide.

Q2: What is the expected solubility of this compound in DMSO?

PeptideSolubility in DMSO (mg/mL)Molar Concentration (mM)Notes
Gly-Arg-AMC125 mg/mL321.82 mMRequires sonication.[1][2]
Z-Gly-Gly-Arg-AMC100 mg/mL172.53 mMRequires sonication.[3]
Z-Gly-Pro-Arg-AMC HCl100 mg/mL152.41 mMRequires sonication.[4]

Based on this data, a stock solution of this compound at a concentration of 10 mM in DMSO is generally achievable.

Q3: How should I store the this compound stock solution?

A3: Once dissolved in DMSO, the stock solution should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed tubes, protected from light.[3] When stored at -20°C, the solution is typically stable for up to one month, and at -80°C, for up to six months.

Troubleshooting Guide

Problem: The this compound powder is not dissolving in DMSO.

  • Possible Cause 1: Suboptimal DMSO quality.

    • Solution: Ensure you are using a new, unopened bottle of anhydrous or molecular biology grade DMSO. DMSO readily absorbs moisture from the air, which can hinder the dissolution of hydrophobic peptides.

  • Possible Cause 2: Insufficient agitation.

    • Solution: Gentle vortexing may not be enough. Use an ultrasonic bath to aid dissolution. Sonicate the solution for short bursts of 1-2 minutes, allowing the solution to cool in between to prevent heating of the sample.

  • Possible Cause 3: Low temperature.

    • Solution: Gently warm the solution to 37°C while mixing. This can help increase the solubility. However, avoid excessive heat as it may degrade the peptide.

Problem: The dissolved peptide solution appears cloudy or has precipitates.

  • Possible Cause 1: The solution is supersaturated.

    • Solution: You may have exceeded the solubility limit of the peptide in DMSO. Try preparing a more dilute stock solution (e.g., 5 mM or 1 mM).

  • Possible Cause 2: Water contamination.

    • Solution: As mentioned, water in the DMSO can cause the peptide to precipitate. Prepare a fresh solution using new, anhydrous DMSO.

  • Possible Cause 3: The peptide has come out of solution upon storage.

    • Solution: Before use, allow the frozen aliquot to thaw completely at room temperature. Once thawed, vortex the tube gently and sonicate for a short period to ensure the peptide is fully redissolved.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

  • Preparation: Allow the vial of this compound powder and a new bottle of anhydrous DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: Accurately weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Dissolution:

    • Vortex the tube gently for 30 seconds.

    • Place the tube in an ultrasonic water bath and sonicate for 2-3 minutes.

    • Visually inspect the solution for any undissolved particles. If particles remain, repeat the sonication in 1-2 minute intervals.

    • If necessary, gently warm the solution to 37°C for a short period while mixing.

  • Storage: Once fully dissolved, aliquot the stock solution into single-use volumes in light-protected tubes and store at -20°C or -80°C.

Visualizations

Dissolution_Troubleshooting start Start: Dissolve this compound in DMSO check_dissolved Is the peptide fully dissolved? start->check_dissolved sonicate Sonicate in ultrasonic bath check_dissolved->sonicate No success Solution ready for aliquoting and storage check_dissolved->success Yes check_again Is it dissolved now? sonicate->check_again warm Gently warm to 37°C check_again->warm No check_again->success Yes final_check Is it dissolved? warm->final_check final_check->success Yes troubleshoot Troubleshoot: Check DMSO quality and concentration final_check->troubleshoot No

Caption: Troubleshooting workflow for dissolving this compound in DMSO.

Experimental_Workflow cluster_prep Stock Solution Preparation cluster_assay Assay Protocol weigh 1. Weigh Peptide add_dmso 2. Add Anhydrous DMSO weigh->add_dmso dissolve 3. Vortex & Sonicate add_dmso->dissolve aliquot 4. Aliquot & Store at -80°C dissolve->aliquot thaw 5. Thaw Aliquot aliquot->thaw dilute 6. Prepare Working Solution in Assay Buffer thaw->dilute add_to_plate 7. Add to 96-well Plate dilute->add_to_plate initiate 8. Initiate Reaction with Enzyme add_to_plate->initiate measure 9. Measure Fluorescence initiate->measure

Caption: General experimental workflow from stock solution to enzymatic assay.

References

Reducing background fluorescence in H-Gly-Gly-Arg-AMC assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for H-Gly-Gly-Arg-AMC assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a fluorogenic method used to measure the activity of proteases that recognize and cleave the peptide sequence Gly-Gly-Arg. The substrate, this compound, consists of the tripeptide linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage at the C-terminus of the arginine residue, free AMC is released, which produces a strong fluorescent signal. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored over time to determine reaction kinetics.

Q2: What are the optimal excitation and emission wavelengths for free AMC?

The optimal excitation wavelength for free AMC is in the range of 340-380 nm, and the emission wavelength is typically between 440-460 nm.[1][2] It is highly recommended to perform a spectrum scan with your specific instrument (e.g., plate reader, spectrofluorometer) to determine the optimal settings for your experimental setup.

Q3: My assay has a high background fluorescence. What are the potential causes?

High background fluorescence can significantly reduce the signal-to-noise ratio of your assay. Common causes include:

  • Autofluorescence: Intrinsic fluorescence from biological samples or assay components.[3][4]

  • Substrate Autohydrolysis: Spontaneous breakdown of the this compound substrate, leading to the release of free AMC without enzymatic activity.[5]

  • Contaminated Reagents: Buffers, solvents, or other reagents may be contaminated with fluorescent substances.

  • Test Compound Interference: If screening for inhibitors or activators, the test compounds themselves may be fluorescent.

Troubleshooting Guide: High Background Fluorescence

This guide provides a systematic approach to identifying and mitigating the sources of high background fluorescence in your this compound assay.

Step 1: Identify the Source of Background Fluorescence

Run a series of control experiments to pinpoint the origin of the high background signal.

Control Experiment Components Purpose
Buffer Blank Assay Buffer OnlyMeasures the intrinsic fluorescence of the assay buffer and microplate.
Substrate Only Assay Buffer + this compoundQuantifies the background from the substrate itself and the rate of autohydrolysis.
Enzyme Only Assay Buffer + EnzymeMeasures any intrinsic fluorescence of the enzyme preparation.
Sample/Compound Only Assay Buffer + Sample/Test CompoundDetermines if the biological sample or test compound is autofluorescent.
Unlabeled Control All assay components except the fluorescent substrateHelps identify autofluorescence from the sample or other assay components.
Step 2: Implement Solutions

Based on the results from your control experiments, apply the following solutions:

Identified Cause Recommended Solutions
High Buffer Blank Prepare fresh assay buffer using high-purity water and reagents. Consider filtering the buffer.
Substrate Autohydrolysis Prepare fresh substrate solution for each experiment. Avoid repeated freeze-thaw cycles and prolonged storage of diluted substrate.
Enzyme Preparation Fluorescence If the enzyme solution is fluorescent, consider further purification steps or using a different enzyme source.
Sample/Compound Autofluorescence Subtract the background fluorescence from the sample/compound-only control from your experimental wells. If autofluorescence is very high, consider using a different assay format or a fluorophore with a red-shifted emission spectrum to minimize overlap with common autofluorescent molecules.

Experimental Protocols

Protocol 1: Preparation of a Standard Curve for Free AMC

This protocol is essential for converting relative fluorescence units (RFU) to the concentration of the product formed.

Materials:

  • 7-amino-4-methylcoumarin (AMC) standard

  • DMSO (high purity)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 5 mM CaCl₂)

  • 96-well black microplate (clear bottom if necessary for your reader)

  • Fluorescence plate reader

Procedure:

  • Prepare a 10 mM stock solution of AMC in DMSO. Store this stock solution at -20°C, protected from light.

  • Prepare a series of dilutions of the AMC stock solution in Assay Buffer to create a standard curve. A typical concentration range is 0-10 µM.

  • Add a fixed volume (e.g., 100 µL) of each AMC dilution to the wells of the 96-well plate. Include a buffer-only blank.

  • Read the fluorescence at the optimal excitation and emission wavelengths for AMC (e.g., Ex/Em = 360/460 nm).

  • Plot the fluorescence intensity (RFU) against the AMC concentration and perform a linear regression to obtain the slope. This slope will be used to convert RFU/min to nmol/min in your enzyme assay.

Protocol 2: Assessing Test Compound Autofluorescence

This protocol helps determine if a test compound contributes to the background fluorescence.

Materials:

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Assay Buffer

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare dilutions of your test compounds in Assay Buffer at the final concentrations that will be used in the assay.

  • Add the compound dilutions to the wells of the microplate.

  • Include controls:

    • Assay Buffer + solvent (vehicle control)

    • Assay Buffer only (blank)

  • Read the fluorescence of the plate at the same excitation and emission wavelengths used for the AMC detection.

  • Analyze the data: If the fluorescence of the wells containing the test compounds is significantly higher than the vehicle control, the compounds are autofluorescent. This background value should be subtracted from the results of the enzyme assay containing the compound.

Visualizations

Enzymatic_Reaction Substrate This compound (Non-fluorescent) Product1 H-Gly-Gly-Arg (Peptide Fragment) Substrate->Product1 Enzymatic Cleavage Product2 AMC (Fluorescent) Substrate->Product2 Enzymatic Cleavage Enzyme Protease Enzyme->Substrate

Caption: Enzymatic cleavage of this compound releases fluorescent AMC.

Troubleshooting_Workflow Start High Background Fluorescence Detected RunControls Run Control Experiments: - Buffer Blank - Substrate Only - Enzyme Only - Sample/Compound Only Start->RunControls IdentifySource Identify Primary Source of Background RunControls->IdentifySource BufferIssue Buffer Contamination IdentifySource->BufferIssue Buffer Blank High SubstrateIssue Substrate Autohydrolysis IdentifySource->SubstrateIssue Substrate Only High SampleIssue Sample/Compound Autofluorescence IdentifySource->SampleIssue Sample/Compound Only High SolutionBuffer Prepare Fresh, Filtered Buffer BufferIssue->SolutionBuffer SolutionSubstrate Use Freshly Prepared Substrate SubstrateIssue->SolutionSubstrate SolutionSample Subtract Background / Use Red-Shifted Dye SampleIssue->SolutionSample End Optimized Assay SolutionBuffer->End SolutionSubstrate->End SolutionSample->End

Caption: A logical workflow for troubleshooting high background fluorescence.

Assay_Components Assay This compound Assay Enzyme Protease Assay->Enzyme Substrate This compound Assay->Substrate Buffer Assay Buffer Assay->Buffer Inhibitor Test Compound (Inhibitor/Activator) Assay->Inhibitor Product Fluorescent Product (AMC) Enzyme->Product acts on Substrate to produce Substrate->Product Buffer->Assay provides optimal conditions for Inhibitor->Enzyme modulates

Caption: Relationship between key components in an this compound assay.

References

H-Gly-Gly-Arg-AMC stability and storage recommendations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and use of the fluorogenic substrate H-Gly-Gly-Arg-AMC.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorogenic substrate used to measure the activity of certain proteases. It consists of the peptide sequence Glycyl-Glycyl-Arginine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). When a target protease cleaves the peptide bond between Arginine and AMC, the liberated AMC fluoresces, and the increase in fluorescence intensity is directly proportional to the enzyme's activity. Its primary application is in enzyme activity assays, particularly for thrombin and other trypsin-like proteases.[1]

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of the substrate. For detailed recommendations, please refer to the storage stability tables below. In general, the lyophilized powder should be stored at -20°C or colder for long-term stability.[2][3][4] Stock solutions, typically prepared in DMSO or water, should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]

Q3: How should I prepare stock and working solutions of this compound?

A3: It is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO. This can then be diluted to the final working concentration in the desired aqueous assay buffer immediately before use. For detailed steps, refer to the "Experimental Protocols" section.

Q4: Why is it important to protect this compound from light?

A4: The AMC fluorophore is light-sensitive and can photobleach upon prolonged exposure to light, leading to a decrease in fluorescence signal and potentially inaccurate results. Therefore, it is essential to store the solid compound and its solutions in the dark and to minimize light exposure during experiments.

Troubleshooting Guide

This guide addresses common issues encountered during experiments using this compound.

Issue Potential Cause Recommended Solution
High Background Fluorescence 1. Substrate Autohydrolysis: The substrate may be unstable in the assay buffer, leading to spontaneous release of AMC. 2. Contamination: Buffers or other reagents may be contaminated with fluorescent compounds.1. Test for Autohydrolysis: Incubate the substrate in the assay buffer without the enzyme and monitor fluorescence over time. If a significant increase is observed, prepare fresh substrate solution just before use or test alternative buffer conditions. 2. Use High-Purity Reagents: Prepare fresh buffers using high-purity water and check all reagents for potential contamination.
Low Signal-to-Noise Ratio 1. Suboptimal Enzyme or Substrate Concentration: The concentrations may be too low for sensitive detection. 2. Inactive Enzyme: The enzyme may have lost activity due to improper storage or handling.1. Optimize Concentrations: Perform titration experiments to determine the optimal concentrations of both the enzyme and the substrate. 2. Verify Enzyme Activity: Use a positive control to confirm the activity of your enzyme stock.
Inconsistent or Irreproducible Results 1. Repeated Freeze-Thaw Cycles: Aliquoting of the stock solution was not done, leading to degradation with each freeze-thaw cycle. 2. Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variability between wells.1. Aliquot Stock Solutions: Upon initial preparation, divide the stock solution into single-use aliquots to avoid repeated freezing and thawing. 2. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize errors.
Precipitation of Substrate 1. Low Solubility in Aqueous Buffer: The substrate may not be fully soluble in the final assay buffer, especially if the concentration of the organic solvent from the stock solution is too low.1. Use a Co-solvent: Dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is compatible with your enzyme's activity.

Stability and Storage Recommendations

Solid (Lyophilized Powder)
Storage Temperature Reported Stability Source
-20°C≥ 4 years
< -15°CLong-term
-80°C2 years
Stock Solutions
Solvent Storage Temperature Reported Stability Source
DMSO or H₂O-20°C1 month (sealed, protected from light)
DMSO or H₂O-80°C6 months (sealed, protected from light)

Note: Always refer to the manufacturer's certificate of analysis for product-specific storage recommendations.

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general method for measuring the activity of a protease that cleaves this compound.

Materials:

  • This compound

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% (v/v) Tween-20)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Protect the stock solution from light and store it in aliquots at -20°C or -80°C.

    • Immediately before use, dilute the stock solution to the desired final concentration (e.g., 10-100 µM) in Assay Buffer.

  • Enzyme Preparation:

    • Prepare a stock solution of the protease in Assay Buffer.

    • The optimal enzyme concentration should be determined experimentally but should be in the linear range of the assay.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the diluted substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to each well.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to approximately 360-380 nm and the emission wavelength to 440-460 nm.

    • Measure the fluorescence intensity at regular intervals (e.g., every 1-5 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Calculate the rate of the reaction (the increase in fluorescence per unit of time). This rate is proportional to the enzyme activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_measurement Measurement & Analysis Stock_Solution Prepare 10 mM Stock in DMSO Working_Solution Dilute to Working Conc. in Assay Buffer Stock_Solution->Working_Solution Dilute Add_Reagents Add Buffer & Substrate to 96-well Plate Working_Solution->Add_Reagents Enzyme_Prep Prepare Enzyme Dilutions Initiate_Reaction Add Enzyme to Initiate Reaction Enzyme_Prep->Initiate_Reaction Add_Reagents->Initiate_Reaction Measure_Fluorescence Read Fluorescence (Ex: 360-380nm, Em: 440-460nm) Initiate_Reaction->Measure_Fluorescence Immediately Data_Analysis Calculate Reaction Rate Measure_Fluorescence->Data_Analysis

Caption: Experimental workflow for a protease assay using this compound.

degradation_pathway H_Gly_Gly_Arg_AMC This compound (Non-fluorescent) Cleavage Protease Cleavage H_Gly_Gly_Arg_AMC->Cleavage Enzymatic Hydrolysis Spontaneous Hydrolysis (e.g., high pH) H_Gly_Gly_Arg_AMC->Hydrolysis Non-enzymatic Products H-Gly-Gly-Arg + AMC (Fluorescent) Cleavage->Products Hydrolysis->Products

Caption: Enzymatic cleavage and potential degradation pathway of this compound.

References

Effect of pH on H-Gly-Gly-Arg-AMC assay performance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals using the H-Gly-Gly-Arg-AMC fluorogenic substrate. The information is designed to help users identify and resolve common issues, optimize their assay performance, and understand the critical role of pH.

Troubleshooting Guide

This guide addresses common problems encountered during the this compound assay, with a focus on the impact of pH.

Issue Potential Cause Recommended Solution
Low or No Signal Suboptimal pH: The assay buffer pH is outside the optimal range for the enzyme's activity. Trypsin-like proteases, which cleave this compound, generally exhibit optimal activity in the alkaline range.[1][2]- Verify the pH of your assay buffer. - Perform a pH optimization experiment, testing a range of pH values (e.g., 7.0 to 9.5) to determine the optimal pH for your specific enzyme and conditions.[2][3] - For proteases that cleave after Arginine or Lysine, a pH between 8.0 and 8.5 is often optimal.[1]
Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles.- Test the enzyme's activity with a known positive control substrate. - Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles.
Incorrect Instrument Settings: The fluorescence reader's excitation and emission wavelengths are not set correctly for AMC.- Set the excitation wavelength between 340-380 nm and the emission wavelength between 440-460 nm.
High Background Fluorescence Substrate Autohydrolysis: The this compound substrate may be unstable and spontaneously hydrolyzing in the assay buffer, leading to the release of free AMC.- Prepare fresh substrate solutions for each experiment. - Run a "no-enzyme" control (substrate in assay buffer) to measure the rate of spontaneous hydrolysis. A significant increase in fluorescence over time indicates substrate instability at the current pH or temperature.
Contaminated Reagents: The assay buffer, water, or other reagents may be contaminated with fluorescent compounds.- Use high-purity, sterile reagents and water. - Prepare fresh buffers for each experiment.
Sample Autofluorescence: The biological sample itself may contain endogenous fluorescent molecules.- Run a "no-substrate" control (sample and buffer without the this compound substrate) to quantify the sample's intrinsic fluorescence. Subtract this background from the experimental wells.
Non-linear Reaction Progress Curves pH Shift During Assay: The pH of the assay buffer in the microplate wells can change over time, especially due to CO2 absorption from the atmosphere, affecting enzyme activity.- Use a buffer with sufficient buffering capacity in the desired pH range (e.g., Tris-HCl or HEPES). - Consider the effect of temperature on the buffer's pKa. For instance, the pH of Tris buffer is temperature-dependent.
Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate.- Reduce the enzyme concentration. The reaction rate should be linear for the duration of the measurement, ideally with less than 10% of the substrate consumed.
Product Inhibition: The accumulation of the cleaved peptide or AMC may inhibit the enzyme.- Analyze only the initial linear phase of the reaction to determine the rate.
Poor Reproducibility Inconsistent pH: Small variations in buffer preparation can lead to pH differences between experiments, affecting enzyme activity and thus reproducibility.- Prepare a large batch of assay buffer and use the same batch for a series of related experiments. - Always verify the pH of the buffer at the experimental temperature.
Temperature Fluctuations: Enzyme activity is highly sensitive to temperature.- Ensure that all reagents and the microplate are equilibrated to the assay temperature before starting the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the this compound assay?

A1: The optimal pH for the this compound assay is primarily determined by the specific enzyme being used. This substrate is typically cleaved by trypsin-like serine proteases, such as trypsin and thrombin. These enzymes generally exhibit maximal activity in a slightly alkaline environment. For trypsin, the optimal pH is often between 8.0 and 9.5, while for thrombin, it is typically in the range of 8.3 to 9.5. It is strongly recommended to perform a pH optimization experiment for your specific enzyme and assay conditions.

Q2: How does pH affect the fluorescence of the released AMC?

A2: The fluorescence of 7-amino-4-methylcoumarin (AMC) is relatively stable across a range of pH values around physiological conditions (pH 7-8). However, its fluorescence can be influenced by extreme pH values. The primary effect of pH in this assay is on the enzyme's catalytic activity rather than on the fluorophore itself, assuming the assay is conducted within a reasonable pH range (e.g., 6.5-9.5).

Q3: Can the pH of my sample affect the assay results?

A3: Yes. If your sample has a significantly different pH from the assay buffer, it can alter the final pH of the reaction mixture and consequently affect the enzyme's activity. It is important to ensure that the buffering capacity of your assay buffer is sufficient to maintain the desired pH after the addition of your sample.

Q4: What type of buffer should I use for the this compound assay?

A4: The choice of buffer is critical for maintaining a stable pH throughout the experiment. Common buffers used for assays with trypsin-like proteases include Tris-HCl and HEPES. When preparing the buffer, it is crucial to adjust the pH at the temperature at which the assay will be performed, as the pKa of many buffers is temperature-dependent. For example, a Tris buffer prepared at room temperature will have a different pH at 37°C.

Q5: How can I investigate the effect of pH on my enzyme's activity using the this compound substrate?

A5: To determine the optimal pH for your assay, you can prepare a series of assay buffers with a range of pH values (e.g., from 6.0 to 10.0 in 0.5 pH unit increments). Then, perform the assay at each pH while keeping all other parameters (enzyme concentration, substrate concentration, temperature) constant. Plot the reaction rate (initial velocity) against the pH to identify the optimal pH for your enzyme's activity.

Effect of pH on Enzyme Activity

The activity of trypsin-like serine proteases that cleave the this compound substrate is highly dependent on pH. Below is a table summarizing the expected relative activity of a typical trypsin-like enzyme at various pH values.

pHExpected Relative Activity (%)
6.0~10-20%
6.5~30-40%
7.0~50-60%
7.5~70-80%
8.0~90-100%
8.5~95-100%
9.0~90-100%
9.5~80-90%
10.0~60-70%

Note: This table provides a generalized representation. The exact pH profile will vary depending on the specific enzyme, buffer composition, and ionic strength.

Experimental Protocols

Protocol 1: General Assay for Protease Activity

This protocol provides a general method for measuring the activity of a trypsin-like protease using this compound.

Materials:

  • This compound substrate

  • Purified protease of interest (e.g., Trypsin, Thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Protect from light and store at -20°C.

  • Working Substrate Solution: Dilute the stock solution to the desired final concentration (e.g., 50 µM) in Assay Buffer.

  • Enzyme Preparation: Prepare a stock solution of the protease in Assay Buffer. The optimal concentration should be determined experimentally.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the working substrate solution to each well.

    • Include a "no-enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.

  • Initiate Reaction: Add 25 µL of the enzyme solution to the appropriate wells to start the reaction.

  • Data Acquisition: Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature. Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~350-380 nm and emission at ~440-460 nm.

  • Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol 2: Determining the Optimal pH for Enzyme Activity

This protocol describes how to identify the optimal pH for your protease.

Materials:

  • Same as Protocol 1

  • A series of Assay Buffers with varying pH values (e.g., 50 mM Tris-HCl buffered from pH 7.0 to 9.5 in 0.5 unit increments)

Procedure:

  • Prepare Reagents: Prepare working substrate and enzyme solutions in each of the different pH buffers.

  • Assay Setup: For each pH to be tested, set up replicate wells in a 96-well plate as described in Protocol 1, using the corresponding pH buffer for all components in those wells.

  • Initiate and Monitor Reaction: Start the reactions and monitor fluorescence as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocity for each pH value.

    • Plot the initial velocities against the corresponding pH values. The pH at which the highest velocity is observed is the optimal pH for your enzyme under these conditions.

Visualizations

Enzymatic_Cleavage cluster_0 Enzymatic Reaction This compound This compound (Substrate) (Non-fluorescent) Cleavage Cleavage This compound->Cleavage Enzyme Trypsin-like Protease Enzyme->Cleavage Products H-Gly-Gly-Arg + AMC (Fluorescent) Cleavage->Products

Caption: Enzymatic cleavage of this compound.

Assay_Workflow cluster_workflow Assay Workflow prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Assay Plate Setup (Add Buffer and Substrate) prep->setup initiate 3. Initiate Reaction (Add Enzyme) setup->initiate measure 4. Kinetic Measurement (Fluorescence Reader) initiate->measure analyze 5. Data Analysis (Calculate Initial Velocity) measure->analyze

Caption: General workflow for the this compound assay.

Troubleshooting_Logic start Assay Problem low_signal Low/No Signal? start->low_signal high_bg High Background? low_signal->high_bg No check_ph Check/Optimize pH low_signal->check_ph Yes check_autohydrolysis No-Enzyme Control high_bg->check_autohydrolysis Yes end Problem Resolved high_bg->end No check_enzyme Check Enzyme Activity check_ph->check_enzyme check_settings Check Reader Settings check_enzyme->check_settings check_settings->end check_reagents Use Fresh Reagents check_autohydrolysis->check_reagents check_autofluorescence No-Substrate Control check_reagents->check_autofluorescence check_autofluorescence->end

Caption: Troubleshooting decision tree for common assay issues.

References

Technical Support Center: Interpreting Kinetic Data from H-Gly-Gly-Arg-AMC Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for interpreting kinetic data from experiments using the fluorogenic substrate H-Gly-Gly-Arg-AMC.

Troubleshooting Guides

Encountering issues during your kinetic assays is a common challenge. This section is designed to help you identify and resolve specific problems you might face.

Common Issues and Solutions in this compound Assays
Issue Code Problem Potential Causes Recommended Solutions
ERR-01 High Background Fluorescence 1. Substrate Instability/Autohydrolysis: The this compound substrate may be degrading spontaneously in the assay buffer.[1][2][3] 2. Reagent Contamination: Buffers or other reagents may be contaminated with fluorescent compounds.[1][3] 3. Well/Plate Autofluorescence: The microplate itself may be contributing to the background signal.1. Test Substrate Stability: Run a "substrate only" control (without enzyme) to measure the rate of spontaneous AMC release. Prepare fresh substrate solutions and protect them from light. 2. Use High-Purity Reagents: Utilize high-purity water and reagents. Filter-sterilize buffers if necessary. 3. Select Appropriate Plates: Use black, opaque microplates with clear bottoms to minimize background fluorescence.
ERR-02 Low Signal-to-Noise Ratio 1. Suboptimal Concentrations: Enzyme or substrate concentrations may be too low for sensitive detection. 2. Incorrect Instrument Settings: The gain setting on the fluorescence reader may not be optimal. 3. Low Enzyme Activity: The enzyme may be inactive or inhibited by components in the assay buffer.1. Optimize Concentrations: Systematically titrate both the enzyme and substrate to find the optimal concentrations for your assay. 2. Adjust Instrument Gain: Increase the gain on the fluorescence reader to amplify the signal. 3. Verify Enzyme Activity: Check the activity of your enzyme stock with a known positive control or an alternative assay.
ERR-03 Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of small volumes. 2. Temperature Fluctuations: Inconsistent temperature across the microplate. 3. Incomplete Mixing: Reagents not being mixed thoroughly in the wells.1. Improve Pipetting Technique: Use calibrated pipettes and consider preparing a master mix for common reagents. 2. Ensure Temperature Control: Allow the plate to equilibrate to the assay temperature before and during the measurement. 3. Thorough Mixing: Ensure proper mixing after adding each component, avoiding the introduction of bubbles.
ERR-04 Non-Linear Reaction Progress Curves 1. Substrate Depletion: A significant portion of the substrate is consumed during the assay, causing the reaction rate to decrease. 2. Product Inhibition: The released AMC or the cleaved peptide fragment may be inhibiting the enzyme. 3. Enzyme Instability: The enzyme may be losing activity over the course of the assay.1. Measure Initial Velocity: Ensure you are using data from the initial linear portion of the reaction, where less than 10-15% of the substrate is consumed. 2. Consult Literature: Check if the enzyme is known to be subject to product inhibition. 3. Assess Enzyme Stability: Incubate the enzyme under assay conditions for the duration of the experiment and then measure its residual activity. Consider adding stabilizing agents like BSA or glycerol.
ERR-05 Substrate Precipitation 1. Poor Solubility: The this compound substrate may not be fully dissolved in the assay buffer. 2. Inappropriate Solvent: The initial solvent used to dissolve the substrate may not be compatible with the aqueous assay buffer.1. Use a Co-solvent: Dissolve the substrate in a small amount of an organic solvent like DMSO before diluting it into the assay buffer. Ensure the final concentration of the organic solvent does not inhibit the enzyme. 2. Sonication: Gently sonicate the substrate solution to aid in dissolution.

Frequently Asked Questions (FAQs)

What is this compound and how does it work?

This compound is a fluorogenic substrate used to measure the activity of certain proteases. It consists of a short peptide sequence (Gly-Gly-Arg) linked to a fluorescent molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate's fluorescence is quenched. When a protease cleaves the amide bond between the arginine (Arg) residue and AMC, the free AMC is released, resulting in a significant increase in fluorescence. This increase in fluorescence over time is directly proportional to the enzyme's activity.

Which enzymes cleave this compound?

This compound is a substrate for trypsin-like serine proteases, which preferentially cleave after basic amino acid residues like arginine. Enzymes known to cleave this or similar substrates include thrombin, urokinase, and trypsin.

What are the optimal excitation and emission wavelengths for AMC?

The released 7-amino-4-methylcoumarin (AMC) fluorophore is typically excited at a wavelength range of 360-380 nm and its emission is measured at approximately 440-460 nm.

How should I prepare and store the this compound substrate?

It is recommended to dissolve the lyophilized peptide in an organic solvent such as DMSO to create a concentrated stock solution (e.g., 10 mM). This stock solution should be stored in aliquots at -20°C or lower and protected from light to avoid repeated freeze-thaw cycles and photodegradation. For the assay, the stock solution is then diluted to the desired final concentration in the assay buffer.

How do I determine the kinetic parameters Km and Vmax?

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), you need to measure the initial reaction rates at various substrate concentrations while keeping the enzyme concentration constant. The initial velocities are then plotted against the substrate concentrations, and the data is fitted to the Michaelis-Menten equation using non-linear regression analysis.

Experimental Protocols

General Protease Activity Assay
  • Prepare Reagents:

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 0.01% (v/v) Tween-20. The optimal buffer composition may vary depending on the specific protease.

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

    • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (typically 10-100 µM).

    • Enzyme Solution: Prepare a stock solution of the protease in Assay Buffer. The optimal concentration should be determined empirically.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the working substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to the sample wells.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the assay temperature.

    • Measure the fluorescence intensity kinetically at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm. Record data every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

Protocol for Determining Km and Vmax
  • Enzyme Concentration: Use a fixed, low concentration of the enzyme that produces a linear rate of product formation for the duration of the assay.

  • Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.

  • Assay Setup: Perform the protease activity assay as described above for each substrate concentration in triplicate.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each substrate concentration.

    • Plot V₀ against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a suitable software package to determine Km and Vmax.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Enzyme, and Substrate Solutions plate_setup Pipette Reagents into 96-well Plate prep_reagents->plate_setup initiate Initiate Reaction by Adding Enzyme plate_setup->initiate measure Measure Fluorescence Kinetically initiate->measure plot_data Plot Fluorescence vs. Time measure->plot_data calc_rate Calculate Initial Reaction Velocity (V₀) plot_data->calc_rate kinetic_params Determine Kinetic Parameters (Km, Vmax) calc_rate->kinetic_params

Caption: General experimental workflow for a protease kinetic assay.

protease_signaling cluster_pathway Simplified Protease Activation & Substrate Cleavage Proenzyme Inactive Proenzyme (Zymogen) ActiveEnzyme Active Protease Proenzyme->ActiveEnzyme Activator Activating Protease or Signal Activator->Proenzyme cleavage Substrate This compound (Substrate) ActiveEnzyme->Substrate hydrolysis Products Cleaved Peptide + Free AMC (Fluorescent) Substrate->Products

Caption: Simplified diagram of protease activation and substrate cleavage.

References

Technical Support Center: H-Gly-Gly-Arg-AMC Protease Assay

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering interference from test compounds in the H-Gly-Gly-Arg-AMC fluorogenic assay.

Frequently Asked Questions (FAQs)

Q1: What is the basic principle of the this compound assay?

The this compound assay is a common method for measuring the activity of trypsin-like proteases, which cleave peptide bonds after an arginine (Arg) residue. The substrate, this compound, consists of a tripeptide sequence linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its conjugated form, the substrate is non-fluorescent. When a protease cleaves the bond between Arginine and AMC, the liberated AMC becomes highly fluorescent upon excitation (typically around 360-380 nm), with an emission peak around 440-460 nm. The rate of increase in fluorescence is directly proportional to the enzyme's activity.

Assay_Principle sub This compound (Non-Fluorescent Substrate) prod1 H-Gly-Gly-Arg (Peptide Fragment) sub->prod1 Cleavage prod2 Free AMC (Fluorescent) sub->prod2 Release enz Trypsin-like Protease enz->sub detect Emission (440-460 nm) prod2->detect light Excitation (360-380 nm) light->prod2

Figure 1: Principle of the this compound fluorogenic assay.

Q2: My compound appears to be a potent inhibitor. How can I be sure the activity is real and not an artifact?

Distinguishing true inhibition from assay interference is critical. High-throughput screens are often plagued by false positives that do not genuinely interact with the target enzyme.[1][2][3] You must perform a series of control experiments to rule out common artifacts like intrinsic compound fluorescence, fluorescence quenching, and light scattering. A systematic troubleshooting workflow should be followed to validate your initial findings.

Q3: What are the most common types of assay interference from test compounds?

Test compounds can interfere with fluorescence-based assays in several ways:[4][5]

  • Intrinsic Fluorescence: The compound itself fluoresces at the same excitation/emission wavelengths as AMC, leading to a high background signal that can be mistaken for low enzyme activity (a false positive).

  • Fluorescence Quenching / Inner-Filter Effect: The compound absorbs the excitation light intended for AMC or the emission light from AMC. This reduces the detected signal and mimics enzyme inhibition (a false positive).

  • Light Scattering: Insoluble or aggregated compounds can scatter light, leading to noisy and unreliable readings. Compound aggregation is a very common cause of assay artifacts.

  • Enzyme Instability/Denaturation: The compound may destabilize or denature the protease, which is a form of non-specific inhibition.

  • Chemical Reactivity: Some compounds can react directly with enzyme residues (e.g., cysteine proteases) or assay components, leading to non-specific effects.

Troubleshooting Guide: Identifying Assay Interference

This section provides a step-by-step guide to diagnose and resolve common issues.

Troubleshooting_Workflow start Start: Apparent Inhibition Observed q1 Is the compound colored or does it precipitate? start->q1 control1 Run 'Compound Only' Control q1->control1 No res_scatter Artifact: Light Scattering or Inner-Filter Effect q1->res_scatter Yes q2 Is fluorescence significantly above background? control1->q2 control2 Run 'Compound + Free AMC' Control q2->control2 No res_fluor Artifact: Intrinsic Compound Fluorescence q2->res_fluor Yes q3 Is AMC fluorescence significantly reduced? control2->q3 res_quench Artifact: Fluorescence Quenching or Inner-Filter Effect q3->res_quench Yes res_true Potential True Inhibitor: Proceed to further validation q3->res_true No

Figure 2: Decision workflow for troubleshooting apparent inhibition.

Problem 1: High background signal or non-linear reaction progress.
  • Possible Cause: The test compound has intrinsic fluorescence.

  • Troubleshooting Step: Run a "Compound Only" control.

Problem 2: The apparent inhibition is dose-dependent, but the compound is colored.
  • Possible Cause: Inner-filter effect, where the colored compound absorbs excitation or emission light.

  • Troubleshooting Step: Measure the absorbance spectrum of the compound. Significant absorbance between 360-460 nm is a major red flag. Also, run the "Compound + Free AMC" control.

Problem 3: The signal is lower than expected, even at low compound concentrations.
  • Possible Cause: The test compound is quenching AMC fluorescence.

  • Troubleshooting Step: Run a "Compound + Free AMC" control to directly measure the quenching effect.

Key Experimental Protocols

Here are detailed protocols for the essential control experiments. Perform these using the same buffer, temperature, and final compound concentrations as your primary enzyme assay.

Protocol 1: Assessing Compound's Intrinsic Fluorescence

  • Objective: To determine if the test compound fluoresces at the assay's wavelengths.

  • Plate Setup: Use a 96-well black, flat-bottom plate.

  • Reagents:

    • Assay Buffer

    • Test compound stock solution (in DMSO or appropriate solvent)

  • Procedure: a. Prepare serial dilutions of your test compound in Assay Buffer. Include a "buffer + solvent" well as a negative control. b. Add the solutions to the plate. c. Incubate the plate under the same conditions as your main assay. d. Read the fluorescence using the same instrument settings as the primary assay (Excitation: ~360-380 nm, Emission: ~440-460 nm).

  • Interpretation: If the fluorescence in the compound wells is significantly higher than the buffer/solvent control, the compound is intrinsically fluorescent and is interfering with the assay.

Protocol 2: Assessing Fluorescence Quenching (Inner-Filter Effect)

  • Objective: To determine if the test compound absorbs light emitted by free AMC.

  • Plate Setup: Use a 96-well black, flat-bottom plate.

  • Reagents:

    • Assay Buffer

    • Test compound stock solution

    • Free AMC solution (at a concentration that gives a mid-to-high range signal, e.g., 1-5 µM)

  • Procedure: a. Prepare serial dilutions of your test compound in Assay Buffer. b. Add a constant, final concentration of free AMC to each well. c. Include two key controls: "AMC + solvent" (maximum signal) and "Buffer only" (background). d. Add the solutions to the plate. e. Incubate and read fluorescence as in Protocol 1.

  • Interpretation: A dose-dependent decrease in fluorescence compared to the "AMC + solvent" control indicates quenching or an inner-filter effect.

Data Presentation: Summary of Controls

For a comprehensive analysis, a full set of controls should be run. The results can be organized as follows to clearly distinguish true activity from artifacts.

Table 1: Recommended Plate Layout for Interference Controls

Well ContentPurposeExpected Result (for a non-interfering inhibitor)
Assay Buffer Only Background fluorescenceMinimal signal
Substrate Only Measures substrate auto-hydrolysisMinimal signal
Enzyme + Substrate 100% enzyme activity (positive control)Maximum signal increase over time
Enzyme + Substrate + Test Compound Measures inhibition (primary experiment)Reduced signal increase
Test Compound Only Measures intrinsic compound fluorescenceSignal should be same as "Buffer Only"
Substrate + Test Compound Checks for compound-substrate interactionSignal should be same as "Substrate Only"
Enzyme + Test Compound (no substrate) Checks for compound-enzyme interaction affecting fluorescenceSignal should be same as "Buffer Only"
Free AMC + Test Compound Measures fluorescence quenching/enhancementSignal should be same as "Free AMC Only"

Table 2: Example Data from a Quenching Control Experiment

Compound Conc. (µM)RFU (AMC alone)RFU (AMC + Compound)% Quenching
0 (Control)15,00015,0000%
115,00014,8501%
1015,00012,00020%
5015,0006,00060%

In this example, the compound shows significant quenching at 10 µM and above, which would produce a false-positive inhibition result in the primary assay.

References

Technical Support Center: H-Gly-Gly-Arg-AMC Fluorescence Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing H-Gly-Gly-Arg-AMC in fluorescence-based enzyme assays.

Troubleshooting Guide for Quenching Effects

Fluorescence quenching, a decrease in fluorescence intensity, can arise from various factors in this compound assays. Below is a comprehensive guide to identify and resolve common quenching issues.

Issue ID Observation Potential Cause Recommended Solution
QUENCH-01 Fluorescence signal is lower than expected or absent. Inner Filter Effect: High concentrations of substrate, product, or other components in the assay absorb excitation or emission light.[1][2]- Dilute the sample.[2]- Measure the absorbance of the sample components at the excitation and emission wavelengths.- Use a microplate reader with top-reading capabilities for fluorescence measurement.
Photobleaching: The AMC fluorophore is irreversibly damaged by prolonged exposure to high-intensity excitation light.[1]- Minimize the sample's exposure time to the excitation light.[1]- Reduce the intensity of the excitation light by using neutral density filters.- Take single endpoint readings instead of continuous kinetic measurements if possible.
Inactive Enzyme: The enzyme has lost its activity due to improper storage or handling.- Use a fresh aliquot of the enzyme.- Avoid repeated freeze-thaw cycles.- Run a positive control with a known active enzyme.
Suboptimal Reagent Concentrations: Enzyme or substrate concentrations are too low.- Perform a titration to determine the optimal enzyme and substrate concentrations. A typical starting range for AMC substrates is 10-100 µM.
Incorrect Wavelength Settings: The plate reader is not set to the optimal excitation and emission wavelengths for free AMC.- Set the excitation wavelength between 340-380 nm and the emission wavelength between 440-460 nm for free AMC.
QUENCH-02 High background fluorescence. Substrate Autohydrolysis: The this compound substrate is spontaneously hydrolyzing in the assay buffer.- Prepare fresh substrate solution immediately before use.- Run a "substrate only" control (without enzyme) to quantify the rate of autohydrolysis.
Contaminated Reagents: Buffers or other reagents contain fluorescent impurities.- Use high-purity water and reagents.- Prepare fresh buffers.- Filter-sterilize buffers if necessary.
Well/Plate Autofluorescence: The microplate itself is contributing to the background signal.- Use black, opaque microplates with clear bottoms for fluorescence assays to minimize background.
QUENCH-03 Fluorescence signal decreases over time or plateaus too quickly. Substrate Depletion: The enzyme concentration is too high, leading to rapid consumption of the substrate.- Reduce the enzyme concentration.- Ensure measurements are taken during the initial linear phase of the reaction.
Product Inhibition: The cleaved peptide fragment or free AMC is inhibiting the enzyme.- Analyze only the initial velocity of the reaction.- Dilute the sample if high product concentration is suspected.
Enzyme Instability: The enzyme is not stable under the assay conditions for the duration of the experiment.- Reduce the incubation time.- Add stabilizing agents such as BSA to the assay buffer.
QUENCH-04 Inconsistent or non-reproducible results. Pipetting Errors: Inaccurate or inconsistent pipetting of reagents.- Use calibrated pipettes.- Prepare a master mix of reagents to add to all wells.
Temperature Fluctuations: Inconsistent temperature across the microplate.- Ensure the plate is uniformly equilibrated to the assay temperature before starting the reaction.
Evaporation: Evaporation from the outer wells of the microplate.- Avoid using the outer wells or fill them with buffer or water.- Use plate sealers.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for the this compound assay?

A1: The intact this compound substrate has an excitation maximum around 330 nm and an emission maximum around 390 nm. However, the assay measures the fluorescence of the released AMC product. Therefore, the instrument should be set to the optimal wavelengths for free AMC, which are an excitation of approximately 340-380 nm and an emission of 440-460 nm.

Q2: What are typical starting concentrations for the this compound substrate and the enzyme?

A2: A common starting concentration range for AMC-based substrates is between 10 µM and 100 µM. The optimal concentration is dependent on the Michaelis constant (Km) of the enzyme. For thrombin, the Km for this compound has been reported to be around 176 µM. The optimal enzyme concentration needs to be determined empirically through a titration experiment to ensure a linear reaction rate over the desired time period.

Q3: How can I prepare a standard curve for AMC?

A3: To quantify the amount of cleaved substrate, a standard curve using free AMC is necessary. Prepare a stock solution of AMC in DMSO (e.g., 1 mM). From this stock, create a series of dilutions in the assay buffer to generate a standard curve (e.g., 0 to 10 µM). Measure the fluorescence of these standards under the same conditions as your assay. Plot the fluorescence intensity against the AMC concentration to generate the standard curve.

Q4: My assay signal is very low. What are the first things I should check?

A4: If you observe a low signal, first verify the basics:

  • Enzyme Activity: Ensure your enzyme is active by using a fresh aliquot or a known positive control.

  • Reagent Addition: Double-check that all reagents, especially the enzyme and substrate, were added correctly.

  • Wavelength Settings: Confirm that your plate reader is set to the correct excitation and emission wavelengths for free AMC.

  • Instrument Gain: Ensure the gain setting on your reader is appropriate to detect the signal without being too low.

Q5: What is the inner filter effect and how can I minimize it?

A5: The inner filter effect occurs when a substance in the solution absorbs either the excitation light intended for the fluorophore or the emitted fluorescence, leading to an artificially low signal. This is more pronounced at higher concentrations of the substrate or other assay components. To minimize this, it is recommended to work with lower, more dilute concentrations of your reagents. You can also check the absorbance spectra of your assay components to identify any potential overlap with the excitation and emission wavelengths.

Experimental Protocols

General Protease Activity Assay using this compound

This protocol provides a general method for measuring the activity of a protease that cleaves the this compound substrate.

Materials:

  • This compound substrate

  • Protease of interest (e.g., Thrombin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Protect this solution from light and store it at -20°C.

  • Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 2X the final assay concentration, typically in the 20-200 µM range).

  • Enzyme Preparation: Prepare a working solution of the protease in Assay Buffer. The optimal concentration should be determined via titration.

  • Assay Setup:

    • Add 50 µL of the working substrate solution to each well of the 96-well plate.

    • Include a "no-enzyme" control by adding 50 µL of Assay Buffer instead of the enzyme solution to several wells.

  • Initiate Reaction: Add 50 µL of the working enzyme solution to the substrate-containing wells.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Acquisition: Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a desired period (e.g., 30-60 minutes).

  • Data Analysis:

    • Subtract the background fluorescence from the "no-enzyme" control wells.

    • Plot the fluorescence intensity versus time.

    • The initial rate of the reaction is determined from the slope of the linear portion of the curve.

Protocol for Determining Km and Vmax

This protocol outlines the steps to determine the Michaelis-Menten kinetic parameters for a protease with this compound.

Procedure:

  • Enzyme Concentration: Use a fixed, low concentration of the enzyme that results in a linear rate of product formation.

  • Substrate Concentrations: Prepare a series of dilutions of the this compound substrate in Assay Buffer, typically ranging from 0.1 to 10 times the expected Km.

  • Assay Setup: Perform the protease activity assay as described above for each substrate concentration.

  • Data Acquisition and Analysis:

    • For each substrate concentration, determine the initial velocity (V0) from the linear portion of the fluorescence versus time plot.

    • Convert the fluorescence units to the concentration of product formed per unit of time using an AMC standard curve.

    • Plot the initial velocities (V0) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualizations

Enzymatic Cleavage of this compound sub This compound (Substrate) (Low Fluorescence) prod1 H-Gly-Gly-Arg (Peptide Fragment) sub->prod1 Enzymatic Cleavage prod2 AMC (Fluorophore) (High Fluorescence) sub->prod2 Enzymatic Cleavage enz Protease (e.g., Thrombin) enz->sub

Caption: Enzymatic cleavage of this compound by a protease.

General Experimental Workflow prep Reagent Preparation (Buffer, Substrate, Enzyme) setup Assay Setup in 96-well Plate (Add Substrate) prep->setup init Initiate Reaction (Add Enzyme) setup->init read Measure Fluorescence (Kinetic or Endpoint) init->read analysis Data Analysis (Calculate Reaction Rate) read->analysis

Caption: A typical experimental workflow for an this compound assay.

Troubleshooting Logic for Low Fluorescence Signal start Low Fluorescence Signal Observed check_reagents Check Reagents & Concentrations start->check_reagents reagent_ok Reagents OK check_reagents->reagent_ok Yes reagent_issue Optimize Concentrations / Use Fresh Reagents check_reagents->reagent_issue No check_instrument Check Instrument Settings instrument_ok Settings OK check_instrument->instrument_ok Yes instrument_issue Correct Wavelengths & Gain check_instrument->instrument_issue No check_quenching Investigate Quenching Effects quenching_ok Quenching Minimized check_quenching->quenching_ok Yes quenching_issue Address Inner Filter Effect / Photobleaching check_quenching->quenching_issue No reagent_ok->check_instrument instrument_ok->check_quenching

Caption: A decision-making flowchart for troubleshooting low signal.

References

Best practices for handling H-Gly-Gly-Arg-AMC to ensure stability

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides best practices, troubleshooting advice, and frequently asked questions for handling the fluorogenic substrate H-Gly-Gly-Arg-AMC to ensure its stability and optimal performance in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound powder?

A1: To ensure long-term stability, the lyophilized powder of this compound and similar peptides should be stored at -20°C or -80°C, protected from light and moisture.[1][2][3] When stored correctly, similar substrates have been noted to be stable for at least four years.[4] Before opening the vial, it is crucial to allow it to equilibrate to room temperature to prevent condensation, which can degrade the peptide.

Q2: What is the recommended procedure for preparing a stock solution?

A2: It is recommended to prepare a concentrated stock solution in an anhydrous organic solvent like Dimethyl Sulfoxide (DMSO). For instance, a stock solution of 10 mM in DMSO can be prepared.[5] For some related substrates, solubility in DMSO can be as high as 100 mg/mL. To aid dissolution, gentle warming and sonication may be necessary. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q3: How long are stock solutions of this compound stable?

A3: When stored at -80°C, stock solutions can be stable for up to six months. If stored at -20°C, the stability is typically around one month. It is imperative to protect these solutions from light.

Q4: Can I dissolve this compound in water?

A4: Yes, related AMC substrates are soluble in water. For example, Z-Gly-Gly-Arg-AMC is soluble in water up to 40 mg/mL, though it may require warming and sonication. If you prepare an aqueous stock solution, it is advisable to filter-sterilize it and use it immediately. Aqueous solutions are more susceptible to microbial contamination and hydrolysis.

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No or Low Fluorescence Signal Improper Storage: Substrate has degraded due to exposure to light, moisture, or improper temperature.Always store the solid substrate and stock solutions at -20°C or -80°C, protected from light. Aliquot stock solutions to avoid repeated freeze-thaw cycles.
Incorrect Wavelengths: The fluorometer is not set to the optimal excitation and emission wavelengths for AMC.Use an excitation wavelength in the range of 360-380 nm and an emission wavelength between 440-460 nm for cleaved AMC.
Inactive Enzyme: The enzyme has lost its activity.Ensure the enzyme is stored correctly and has not been subjected to multiple freeze-thaw cycles. Run a positive control with a known active enzyme.
Suboptimal Assay Conditions: The pH, temperature, or buffer composition is not optimal for the enzyme.Consult the literature for the optimal assay conditions for your specific enzyme. The assay buffer should be compatible with both the enzyme and the substrate. A common buffer is 50 mM Tris-HCl, pH 8.0, with 100 mM NaCl.
High Background Fluorescence Substrate Autohydrolysis: The substrate is spontaneously breaking down in the assay buffer.Prepare the working substrate solution fresh just before use. Minimize the time the substrate is in the assay buffer before the experiment begins. Some substrates may be unstable under extreme pH conditions.
Contaminated Reagents: The buffer or other reagents are contaminated with fluorescent compounds.Use high-purity reagents and water. Run a blank measurement with all components except the enzyme to check for background fluorescence.
Inconsistent Results Pipetting Errors: Inaccurate or inconsistent pipetting of the substrate or enzyme.Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks.
Incomplete Dissolution: The substrate is not fully dissolved in the stock solution.Ensure complete dissolution by vortexing and, if necessary, brief sonication. Visually inspect the solution for any particulates.
Temperature Fluctuations: Inconsistent assay temperatures can affect enzyme kinetics.Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the experiment.

Experimental Protocols

General Protease Activity Assay

This protocol provides a general method for measuring the activity of a protease using this compound.

Materials:

  • This compound

  • Protease of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

  • Anhydrous DMSO

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Substrate Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Store in light-protected aliquots at -20°C or -80°C.

  • Working Substrate Solution Preparation:

    • On the day of the experiment, dilute the stock solution to the desired final concentration in the Assay Buffer.

    • A typical final concentration range is 10-100 µM. This should be prepared fresh and protected from light.

  • Enzyme Preparation:

    • Prepare a stock solution of the protease in Assay Buffer. The optimal concentration should be determined experimentally to ensure a linear rate of product formation.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well.

    • Add 25 µL of the working substrate solution to each well.

    • To initiate the reaction, add 25 µL of the enzyme solution to the wells.

    • For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to 360-380 nm and the emission wavelength to 440-460 nm.

    • Record the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of the reaction (increase in fluorescence per unit of time) from the linear portion of the curve. This rate is proportional to the enzyme activity.

Visualization of Experimental Workflow and Logic

Enzymatic_Cleavage_Workflow cluster_prep Preparation cluster_assay Assay cluster_products Reaction Products Solid This compound (Solid) Stock 10 mM Stock Solution (in DMSO) Solid->Stock Dissolve DMSO Anhydrous DMSO DMSO->Stock Working_Substrate Working Substrate Solution (10-100 µM) Stock->Working_Substrate Dilute Buffer Assay Buffer Buffer->Working_Substrate Plate 96-well Plate Working_Substrate->Plate Add Enzyme_Prep Enzyme Solution Enzyme_Prep->Plate Add Incubate Initiate Reaction Plate->Incubate Reader Fluorescence Reader Incubate->Reader Measure Fluorescence Peptide H-Gly-Gly-Arg Incubate->Peptide AMC Free AMC (Fluorescent) Incubate->AMC

Caption: Workflow for a typical protease assay using this compound.

Troubleshooting_Tree Start Problem: Inaccurate Results Q1 Is background fluorescence high? Start->Q1 A1_Yes Check for substrate autohydrolysis or contaminated reagents. Q1->A1_Yes Yes Q2 Is the fluorescence signal low or absent? Q1->Q2 No A2_Yes Verify storage, wavelengths, enzyme activity, and assay conditions. Q2->A2_Yes Yes Q3 Are results inconsistent? Q2->Q3 No A3_Yes Check pipetting accuracy, substrate dissolution, and temperature control. Q3->A3_Yes Yes End Consult further technical support. Q3->End No

Caption: A decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Guide to H-Gly-Gly-Arg-AMC and Other Fluorogenic Substrates for Serine Protease Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and enzyme kinetics, the selection of an appropriate substrate is paramount for the accurate determination of serine protease activity. This guide provides an objective comparison of the fluorogenic substrate H-Gly-Gly-Arg-AMC with other commercially available alternatives. The following sections present a compilation of performance data, detailed experimental protocols, and visual representations of key workflows to aid in the selection of the most suitable substrate for your research needs.

Performance Comparison of Fluorogenic Thrombin Substrates

The efficacy of a fluorogenic substrate is primarily determined by its kinetic parameters, namely the Michaelis constant (Km), the catalytic rate constant (kcat), and the overall catalytic efficiency (kcat/Km). A lower Km value indicates a higher affinity of the enzyme for the substrate, while a higher kcat reflects a faster turnover rate. The kcat/Km ratio serves as a crucial metric for comparing the specificity and efficiency of different substrates. The table below summarizes the kinetic parameters of this compound and other common fluorogenic substrates for thrombin, a key serine protease.

Substrate NamePeptide SequenceFluorophoreKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Gly-Gly-ArgAMC18305.583,049
Z-Gly-Gly-Arg-AMCZ-Gly-Gly-ArgAMC3051.866,098
Boc-Val-Pro-Arg-AMCBoc-Val-Pro-ArgAMC21 - 6153.8 - 105881,967
Z-Gly-Pro-Arg-AMCZ-Gly-Pro-ArgAMC21.718.6857,143[1][2]
Boc-Val-Pro-Arg-AFCBoc-Val-Pro-ArgAFC21109Not specified

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., buffer composition, pH, temperature). The data presented here is compiled from various sources for comparative purposes. Z: Benzyloxycarbonyl; Boc: tert-Butoxycarbonyl; AMC: 7-amino-4-methylcoumarin; AFC: 7-amino-4-trifluoromethylcoumarin.

Key Considerations for Substrate Selection

  • Catalytic Efficiency (kcat/Km): For high-throughput screening (HTS) and sensitive detection of enzyme activity, substrates with a high kcat/Km ratio, such as Boc-Val-Pro-Arg-AMC and Z-Gly-Pro-Arg-AMC, are preferable.

  • Substrate Solubility: this compound is noted for its improved water solubility over its N-terminally protected counterpart, Z-Gly-Gly-Arg-AMC, which can be an advantage in certain assay formats.

  • Fluorophore Properties: The choice of fluorophore can significantly impact assay sensitivity. While most of the compared substrates utilize AMC, alternatives like AFC (in Boc-Val-Pro-Arg-AFC) offer different spectral properties. Another alternative, ACC (7-amino-4-carbamoylmethylcoumarin), has been reported to have a nearly three-fold higher quantum yield than AMC, which can lead to a better signal-to-background ratio and enhanced assay sensitivity.

  • Enzyme Specificity: The peptide sequence of the substrate dictates its specificity for different proteases. While this guide focuses on thrombin, it is crucial to select a substrate with a peptide sequence that is selectively cleaved by the protease of interest.

Experimental Protocols

The following is a generalized protocol for determining the kinetic parameters of a serine protease using a fluorogenic peptide-AMC substrate. This protocol can be adapted for comparing the performance of this compound with other substrates.

Materials:

  • Purified serine protease (e.g., human α-thrombin)

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.1% PEG 8000, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving the substrate

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission filters for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm)

  • Free 7-amino-4-methylcoumarin (AMC) for standard curve

Procedure:

  • Reagent Preparation:

    • Substrate Stock Solution: Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

    • Enzyme Working Solution: Prepare a working solution of the protease in cold Assay Buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

    • AMC Standard Stock Solution: Prepare a 1 mM stock solution of free AMC in DMSO.

  • AMC Standard Curve:

    • Prepare a series of dilutions of the AMC standard stock solution in Assay Buffer to generate a standard curve (e.g., 0-10 µM).

    • Add each dilution to the 96-well plate in triplicate.

    • Measure the fluorescence intensity using the microplate reader at the appropriate wavelengths.

    • Plot the fluorescence intensity against the AMC concentration to generate a standard curve and determine the linear range.

  • Enzyme Activity Assay:

    • Prepare a series of dilutions of the substrate stock solution in Assay Buffer. The final concentrations should ideally span from 0.1 x Km to 10 x Km.

    • Add a fixed volume of the substrate dilutions to the wells of the 96-well plate.

    • To initiate the reaction, add a fixed volume of the enzyme working solution to each well. Include a "no enzyme" control for each substrate concentration to measure background fluorescence.

    • Immediately place the plate in the fluorescence microplate reader, pre-warmed to the desired temperature (e.g., 37°C).

    • Measure the increase in fluorescence over time in kinetic mode.

  • Data Analysis:

    • For each substrate concentration, determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

    • Subtract the background fluorescence rate (from the "no enzyme" controls) from the experimental rates.

    • Convert the rate from relative fluorescence units (RFU) per minute to moles of AMC produced per minute using the slope from the AMC standard curve.

    • Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using a non-linear regression software to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration in the assay.

    • Calculate the catalytic efficiency as kcat/Km.

Visualizing Experimental Workflows

To further clarify the experimental process, the following diagrams illustrate the general workflow for an enzyme kinetics assay and the principle of fluorogenic substrate cleavage.

experimental_workflow Enzyme Kinetics Assay Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_substrate Prepare Substrate Stock setup_plate Setup 96-Well Plate (Substrate Dilutions) prep_substrate->setup_plate prep_enzyme Prepare Enzyme Solution add_enzyme Initiate Reaction (Add Enzyme) prep_enzyme->add_enzyme prep_standards Prepare AMC Standards read_plate Measure Fluorescence (Kinetic Read) prep_standards->read_plate Standard Curve setup_plate->add_enzyme add_enzyme->read_plate calc_velocity Calculate Initial Velocity (V₀) read_plate->calc_velocity plot_data Plot V₀ vs. [S] calc_velocity->plot_data fit_model Fit to Michaelis-Menten (Determine Km, Vmax) plot_data->fit_model calc_kcat Calculate kcat & kcat/Km fit_model->calc_kcat

Caption: A generalized workflow for determining enzyme kinetic parameters using a fluorogenic substrate.

substrate_cleavage Principle of Fluorogenic Substrate Cleavage Substrate Peptide-AMC (Non-fluorescent) Enzyme Serine Protease Substrate->Enzyme Binding Products Cleaved Peptide + Free AMC (Fluorescent) Enzyme->Products Cleavage Fluorescence Emitted Fluorescence Products->Fluorescence Light Excitation Light Light->Products

Caption: Enzymatic cleavage of a peptide-AMC substrate releases the fluorescent AMC molecule.

References

A Comparative Guide to Alternative Substrates for Measuring Cathepsin C Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cathepsin C (also known as Dipeptidyl Peptidase I) is a lysosomal cysteine protease crucial in the activation of serine proteases within immune cells. Its role in various inflammatory diseases has made it a significant target for therapeutic intervention.[1] Accurate measurement of cathepsin C activity is paramount for both basic research and drug discovery. This guide provides a comparative overview of alternative substrates for measuring cathepsin C activity, supported by experimental data and detailed protocols.

Overview of Cathepsin C Substrates

The measurement of cathepsin C activity relies on the enzymatic cleavage of a synthetic substrate, which in turn generates a detectable signal. Substrates are broadly categorized based on the detection method: colorimetric, fluorometric, and luminescent. While traditional substrates like Gly-Phe-p-nitroanilide (pNA) and Gly-Phe-7-amino-4-methylcoumarin (AMC) are widely used, a range of alternative substrates offering improved sensitivity, specificity, and suitability for high-throughput screening have been developed.

Comparative Analysis of Substrate Performance

The choice of substrate significantly impacts the quality of experimental data. Key performance indicators for cathepsin C substrates include the Michaelis constant (Km), catalytic rate constant (kcat), and the catalytic efficiency (kcat/Km). A lower Km indicates a higher affinity of the enzyme for the substrate, while a higher kcat signifies a faster turnover rate. The kcat/Km ratio is the most effective measure for comparing the catalytic efficiency of different substrates.

Substrate TypeSubstrate NameKm (µM)kcat (s⁻¹)kcat/Km (µM⁻¹s⁻¹)Detection MethodKey Features
Chromogenic Gly-Phe-pNA---Colorimetric (405 nm)Traditional, less sensitive.[2]
Fluorogenic Gly-Phe-AMC---Fluorometric (Ex/Em ~350/460 nm)Widely used, moderate sensitivity.[3]
Gly-Arg-AMC-255 ± 61.6 ± 0.09Fluorometric (Ex/Em ~350/460 nm)High turnover rate.[4]
Ser-Tyr-AMC-25 ± 0.55.3 ± 0.5Fluorometric (Ex/Em ~350/460 nm)Lower activity compared to Gly-Arg-AMC.
Gly-Ile-AMC-0.33 ± 0.020.0015 ± 0.0001Fluorometric (Ex/Em ~350/460 nm)Very low activity.
(NH₂-aminobutyric-homophenylalanine)₂-rhodamine---FluorometricOptimized for flow cytometry in live cells.
BI-1750---FluorometricHighly selective, cell-permeable.
FRET Abz-based peptides---Fluorometric (Ex/Em ~320/420 nm)Internally quenched, high sensitivity.

Signaling Pathway and Experimental Workflow

Cathepsin C Activation and Function

Cathepsin C is synthesized as an inactive zymogen, pro-cathepsin C, which undergoes proteolytic processing by other cathepsins (such as cathepsin L and S) in the lysosome to become a mature, active tetramer. The active enzyme then plays a critical role in the activation of various pro-inflammatory serine proteases, such as neutrophil elastase, cathepsin G, and proteinase 3, by removing an N-terminal dipeptide.

CathepsinC_Pathway ProCatC Pro-Cathepsin C (inactive zymogen) ActiveCatC Active Cathepsin C (tetramer) ProCatC->ActiveCatC Proteolytic Cleavage CatL_S Cathepsin L/S CatL_S->ProCatC ProSerProtease Pro-Serine Proteases (e.g., Pro-Elastase) ActiveCatC->ProSerProtease ActiveSerProtease Active Serine Proteases (e.g., Elastase) ProSerProtease->ActiveSerProtease Inflammation Inflammatory Response ActiveSerProtease->Inflammation

Cathepsin C activation and its role in activating serine proteases.
General Experimental Workflow for Cathepsin C Activity Assay

The general workflow for measuring cathepsin C activity involves the preparation of the enzyme source, incubation with a specific substrate, and detection of the product.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis SamplePrep Sample Preparation (Cell lysate, purified enzyme) Incubation Incubation (Enzyme + Substrate at 37°C) SamplePrep->Incubation SubstratePrep Substrate Preparation (Dilution in assay buffer) SubstratePrep->Incubation BufferPrep Assay Buffer Preparation (with activators like DTT) BufferPrep->Incubation Measurement Signal Measurement (Absorbance/Fluorescence) Incubation->Measurement DataAnalysis Data Analysis (Calculation of activity) Measurement->DataAnalysis

General workflow for a cathepsin C activity assay.

Experimental Protocols

Colorimetric Assay using Gly-Phe-pNA

This protocol is adapted from commercially available kits and general biochemical procedures.

Materials:

  • Cathepsin C enzyme (purified or in cell/tissue lysate)

  • Substrate: Gly-Phe-p-nitroanilide (pNA)

  • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare the Assay Buffer.

  • Prepare a stock solution of Gly-Phe-pNA in a suitable solvent (e.g., DMSO) and dilute to the desired final concentration in Assay Buffer.

  • Add 50 µL of the enzyme sample to each well of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.

  • Incubate the plate at 37°C for a desired period (e.g., 30-60 minutes), protected from light.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the cathepsin C activity based on the rate of p-nitroaniline release, using the extinction coefficient of pNA (ε = 9.96 mM⁻¹cm⁻¹ at 405 nm).

Fluorometric Assay using AMC-based Substrates

This protocol is a general procedure for fluorometric cathepsin C assays using substrates like Gly-Phe-AMC or Gly-Arg-AMC.

Materials:

  • Cathepsin C enzyme (purified or in cell/tissue lysate)

  • Substrate: Gly-Phe-AMC or Gly-Arg-AMC

  • Assay Buffer: 50 mM Sodium Acetate, 30 mM NaCl, 1 mM EDTA, 2 mM DTT, pH 5.5

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation ~350 nm, Emission ~460 nm)

  • 7-amino-4-methylcoumarin (AMC) standard for calibration

Procedure:

  • Prepare the Assay Buffer.

  • Prepare a stock solution of the AMC substrate in DMSO and dilute to the desired final concentration in Assay Buffer.

  • Prepare a standard curve using known concentrations of free AMC in Assay Buffer.

  • Add 50 µL of the enzyme sample to each well of the 96-well plate.

  • Initiate the reaction by adding 50 µL of the diluted substrate solution to each well.

  • Incubate the plate at 37°C, protected from light.

  • Measure the fluorescence intensity at appropriate time intervals (for kinetic assays) or at a fixed endpoint.

  • Calculate the cathepsin C activity by converting the fluorescence readings to the amount of AMC released, using the AMC standard curve.

Live-Cell Imaging Assay using a Cell-Permeable Substrate

This protocol is a conceptual outline based on the properties of cell-permeable substrates like BI-1750.

Materials:

  • Cultured cells expressing cathepsin C

  • Cell-permeable fluorogenic substrate (e.g., BI-1750)

  • Cell culture medium

  • Fluorescence microscope or high-content imaging system

Procedure:

  • Culture cells to the desired confluency in a suitable imaging vessel (e.g., glass-bottom dish).

  • Prepare a working solution of the cell-permeable substrate in cell culture medium.

  • Remove the existing medium from the cells and add the substrate-containing medium.

  • Incubate the cells at 37°C in a CO₂ incubator for a time determined by substrate kinetics and cell type.

  • Wash the cells with fresh medium or a buffered saline solution to remove excess substrate.

  • Image the cells using a fluorescence microscope with appropriate filter sets for the specific fluorophore.

  • Quantify the fluorescence intensity within the cells to determine cathepsin C activity.

Conclusion

The selection of an appropriate substrate is critical for the reliable measurement of cathepsin C activity. While traditional colorimetric and fluorometric substrates remain valuable tools, newer alternatives offer significant advantages in terms of sensitivity, specificity, and applicability to live-cell imaging. For high-throughput screening and studies requiring high sensitivity, fluorogenic substrates like Gly-Arg-AMC or internally quenched FRET substrates are recommended. For intracellular activity measurements in live cells, cell-permeable probes such as BI-1750 provide a powerful approach. Researchers should carefully consider the specific requirements of their experiments, including the nature of the enzyme source, the desired sensitivity, and the intended application, to select the most suitable substrate for their needs.

References

A Researcher's Guide to Validating Protease Inhibitors: A Comparative Analysis of H-Gly-Gly-Arg-AMC and Alternative Fluorogenic Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and efficient validation of protease inhibitors is a cornerstone of therapeutic discovery. This guide provides an objective comparison of the widely used fluorogenic substrate, H-Gly-Gly-Arg-AMC, with alternative methods, supported by experimental data. Detailed protocols and visual workflows are included to facilitate practical implementation in the laboratory.

Proteases are a critical class of enzymes involved in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention. The validation of small molecule inhibitors against these enzymes requires robust and reliable assays. Fluorogenic substrates, such as this compound, have become indispensable tools in this endeavor, offering a sensitive and continuous method for monitoring protease activity.

This compound is a synthetic peptide substrate recognized by trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine residues. The peptide is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is minimally fluorescent. Upon enzymatic cleavage of the amide bond between arginine and AMC, the liberated AMC molecule exhibits strong fluorescence, providing a direct measure of enzyme activity.

Performance Comparison of Fluorogenic Substrates

The choice of a fluorogenic substrate is a critical determinant of assay sensitivity, specificity, and overall performance. Key kinetic parameters such as the Michaelis constant (K_m), and the catalytic efficiency (k_cat/K_m) are vital for comparing different substrates. A lower K_m value indicates a higher binding affinity of the enzyme for the substrate, while a higher k_cat/K_m ratio signifies greater catalytic efficiency.

This section compares this compound with other commonly used fluorogenic substrates for trypsin-like serine proteases.

SubstrateTarget Protease(s)K_m (µM)k_cat/K_m (M⁻¹s⁻¹)FluorophoreKey Characteristics
This compound Thrombin, Trypsin~100-200 (Thrombin)~1.8 x 10⁴ (Thrombin)AMCStandard, widely used substrate for trypsin-like proteases.[1]
Z-Gly-Gly-Arg-AMC Thrombin, Trypsin, uPA, tPA~100 (Thrombin)~1.03 s⁻¹ (k_cat, Thrombin)AMCN-terminal protection can influence kinetics; widely used in thrombin generation assays.[1][2]
Boc-Val-Pro-Arg-AMC Thrombin~11~7.3 x 10⁵AMCHigh catalytic efficiency for thrombin.[3]
Ac-Nle-Thr-Pro-Lys-ACC Thrombin2.3 ± 0.20.015 ± 0.002 (kcat/Km)ACCACC fluorophore offers ~3-fold higher quantum yield than AMC, increasing sensitivity.[4]
(Z-Arg)₂-R110 Trypsin-like proteases--Rhodamine 110Rhodamine 110-based substrates can be 50- to 300-fold more sensitive than AMC counterparts.

Note: Kinetic parameters are highly dependent on the specific enzyme and assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes and have been compiled from various sources.

Experimental Protocols

Detailed Protocol for Protease Inhibitor Validation using this compound

This protocol provides a step-by-step method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a trypsin-like serine protease.

Materials:

  • Purified protease of interest (e.g., Thrombin, Trypsin)

  • This compound substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 5 mM CaCl₂)

  • Test inhibitor compound

  • DMSO (for dissolving substrate and inhibitor)

  • 96-well, black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare the desired volume of assay buffer and ensure the pH is accurately adjusted.

    • Substrate Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution. Store in aliquots at -20°C, protected from light.

    • Working Substrate Solution: Dilute the stock solution in assay buffer to the desired final concentration. This is often determined to be near the K_m value of the substrate for the specific enzyme.

    • Enzyme Working Solution: Dilute the purified protease in cold assay buffer to a concentration that yields a linear rate of fluorescence increase over the desired assay time.

    • Inhibitor Stock Solution: Dissolve the test inhibitor in DMSO to a high concentration (e.g., 10 mM).

    • Inhibitor Dilutions: Prepare a serial dilution of the inhibitor stock solution in assay buffer to cover a range of concentrations for IC50 determination.

  • Assay Setup (96-well plate format):

    • Add 50 µL of assay buffer to all wells.

    • Add 10 µL of the serially diluted inhibitor solutions to the appropriate wells. For control wells (no inhibitor), add 10 µL of assay buffer containing the same final concentration of DMSO as the inhibitor wells.

    • Add 20 µL of the enzyme working solution to all wells.

    • Mix gently and incubate the plate at the desired temperature (e.g., 37°C) for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the working substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm).

    • Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (V₀ with inhibitor / V₀ without inhibitor)) * 100.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizing the Process

To further elucidate the experimental and biological concepts, the following diagrams are provided.

Enzymatic_Reaction Enzymatic Cleavage of this compound Substrate This compound (Minimally Fluorescent) Protease Trypsin-like Protease Substrate->Protease Binding Products H-Gly-Gly-Arg + AMC (Fluorescent) Protease->Products Cleavage

Enzymatic cleavage of this compound.

Inhibitor_Validation_Workflow Workflow for Protease Inhibitor Validation cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Inhibitor Dilutions Incubation Incubate Enzyme with Inhibitor Reagents->Incubation Reaction Initiate Reaction with Substrate Incubation->Reaction Measurement Measure Fluorescence Kinetically Reaction->Measurement Velocity Calculate Initial Reaction Velocities Measurement->Velocity Inhibition Determine Percent Inhibition Velocity->Inhibition IC50 Calculate IC50 Value Inhibition->IC50

Workflow for protease inhibitor validation.

Alternative Methods for Validating Protease Inhibitors

While fluorogenic assays are a powerful tool, a multi-faceted approach to inhibitor validation is often beneficial. Other methods include:

  • Chromogenic Assays: Similar in principle to fluorogenic assays, but the cleavage of the substrate releases a colored product that is measured by absorbance.

  • Mass Spectrometry: Can be used to directly measure the cleavage of a substrate or to identify the inhibitor binding to the protease.

  • Western Blotting: A qualitative method to assess the degradation of a protein substrate in the presence and absence of an inhibitor.

  • Surface Plasmon Resonance (SPR): Provides real-time quantitative data on the binding affinity and kinetics of an inhibitor to its target protease.

Conclusion

The validation of protease inhibitors is a critical step in drug discovery. This compound remains a reliable and widely used fluorogenic substrate for assessing the activity of trypsin-like serine proteases. However, for assays requiring higher sensitivity, alternatives with different peptide sequences or more sensitive fluorophores like ACC and Rhodamine 110 can offer significant advantages. The choice of substrate should be guided by the specific protease of interest, the required assay sensitivity, and the potential for interference from library compounds. By employing standardized protocols and considering complementary validation methods, researchers can confidently and accurately characterize the potency and selectivity of novel protease inhibitors.

References

Cross-Validation of H-Gly-Gly-Arg-AMC Assay Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of serine proteases, particularly thrombin, the selection of an appropriate activity assay is paramount for generating reliable and reproducible data. The fluorogenic substrate H-Gly-Gly-Arg-AMC has emerged as a valuable tool for these investigations. This guide provides a comprehensive cross-validation of this compound assay results by comparing its performance with alternative substrates, supported by experimental data and detailed protocols.

Data Presentation: Comparative Performance of Thrombin Substrates

The choice of substrate significantly impacts the sensitivity and kinetic profile of a thrombin activity assay. Below is a summary of the kinetic parameters for this compound and several common alternatives when used to measure thrombin activity. A lower Michaelis constant (Km) indicates a higher affinity of the enzyme for the substrate, while the catalytic constant (kcat) represents the turnover rate. The catalytic efficiency (kcat/Km) is a measure of the enzyme's overall efficiency.

SubstrateTypeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Key Characteristics
This compound Fluorogenic (AMC)~176~1.93~1.1 x 10⁴Good water solubility and improved kinetic parameters over Z-GGR-AMC.
Z-Gly-Gly-Arg-AMCFluorogenic (AMC)~100 - 600~1.03 - 3.5~1.7 x 10³ - 3.5 x 10⁴Widely used, but with lower water solubility compared to the H-GGR-AMC.[1]
Boc-Val-Pro-Arg-AMCFluorogenic (AMC)~21~105~5.0 x 10⁶High catalytic efficiency, also cleaved by other proteases like Kex2 endoprotease.
S-2238 (H-D-Phe-Pip-Arg-pNA)Chromogenic (pNA)~1.6 - 16~35 - 130~4.7 - 52 x 10³High specificity for thrombin.
Chromozym-TH (Tos-Gly-Pro-Arg-pNA)Chromogenic (pNA)~1.6 - 16~35 - 130~4.7 - 52 x 10³Commonly used chromogenic substrate for thrombin.[2]
Spectrozyme-TH (H-D-HHT-Ala-Arg-pNA)Chromogenic (pNA)~1.6 - 16~35 - 130~4.7 - 52 x 10³Another alternative chromogenic substrate.[2]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition). The values presented here are for comparative purposes and are compiled from various sources.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are generalized protocols for performing thrombin activity assays using fluorogenic AMC-based and chromogenic pNA-based substrates.

Protocol 1: Thrombin Activity Assay using Fluorogenic AMC Substrates (e.g., this compound)

1. Materials:

  • Purified thrombin

  • Fluorogenic substrate (e.g., this compound)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 8.0.[3]

  • 96-well black microplate

  • Fluorescence microplate reader

2. Procedure: a. Substrate Preparation: Prepare a stock solution of the AMC substrate in DMSO (e.g., 10 mM). Dilute the stock solution in Assay Buffer to the desired final concentration (typically in the range of the substrate's Km). b. Enzyme Preparation: Dilute purified thrombin in Assay Buffer to the desired working concentration. c. Assay Reaction: i. Add 50 µL of Assay Buffer to each well. ii. Add 25 µL of the diluted substrate solution to each well. iii. To initiate the reaction, add 25 µL of the diluted thrombin solution to each well. iv. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution. d. Measurement: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[4] Record measurements every 1-2 minutes for 30-60 minutes. e. Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the fluorescence versus time plot. The rate of the reaction is directly proportional to the thrombin activity.

Protocol 2: Thrombin Activity Assay using Chromogenic pNA Substrates (e.g., S-2238)

1. Materials:

  • Purified thrombin

  • Chromogenic substrate (e.g., S-2238)

  • Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, pH 8.0.

  • 96-well clear microplate

  • Absorbance microplate reader

2. Procedure: a. Substrate Preparation: Prepare a stock solution of the pNA substrate in sterile water or a suitable buffer (e.g., 1-2 mM). Dilute the stock solution in Assay Buffer to the desired final concentration (typically 2-10 times the substrate's Km). b. Enzyme Preparation: Dilute purified thrombin in Assay Buffer to the desired working concentration. c. Assay Reaction: i. Add 50 µL of Assay Buffer to each well. ii. Add 25 µL of the diluted substrate solution to each well. iii. To initiate the reaction, add 25 µL of the diluted thrombin solution to each well. iv. For a negative control, add 25 µL of Assay Buffer instead of the enzyme solution. d. Measurement: Immediately place the microplate in an absorbance microplate reader pre-set to 37°C. Measure the absorbance at 405 nm. Record measurements every 1-2 minutes for 30-60 minutes. e. Data Analysis: Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot. The rate of p-nitroaniline release is directly proportional to the thrombin activity.

Mandatory Visualization

To better illustrate the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Thrombin_Signaling_Pathway Thrombin Thrombin PAR1 PAR1 Thrombin->PAR1 Cleavage Gq Gq PAR1->Gq Activates G12_13 G12/13 PAR1->G12_13 Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC PKC DAG->PKC Activates Cellular_Response Cellular Response (e.g., Platelet Aggregation) Ca_release->Cellular_Response PKC->Cellular_Response RhoA RhoA G12_13->RhoA Activates ROCK ROCK RhoA->ROCK Activates Cytoskeletal_Rearrangement Cytoskeletal Rearrangement ROCK->Cytoskeletal_Rearrangement

Caption: Thrombin signaling via PAR1 activation.

Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Start->Prep_Reagents Add_Buffer Add Assay Buffer to Microplate Wells Prep_Reagents->Add_Buffer Add_Substrate Add Substrate Solution Add_Buffer->Add_Substrate Initiate_Reaction Initiate Reaction (Add Enzyme Solution) Add_Substrate->Initiate_Reaction Measure_Signal Measure Signal (Fluorescence or Absorbance) Kinetically Initiate_Reaction->Measure_Signal Analyze_Data Analyze Data (Calculate Initial Velocity) Measure_Signal->Analyze_Data End End Analyze_Data->End

Caption: General workflow for protease activity assay.

References

A Comparative Guide to the Specificity of H-Gly-Gly-Arg-AMC and Other Fluorogenic Peptide Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fluorogenic peptide substrate H-Gly-Gly-Arg-AMC with other commercially available alternatives. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate substrate for their specific applications in studying trypsin-like serine proteases.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are essential tools for monitoring the activity of proteases. These substrates consist of a short peptide sequence that is recognized by a specific protease, covalently linked to a fluorophore, commonly 7-amino-4-methylcoumarin (AMC). In the intact substrate, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the peptide bond, the free AMC is released, resulting in a significant increase in fluorescence intensity. This change in fluorescence can be monitored in real-time to determine the rate of the enzymatic reaction. The specificity of the substrate is primarily determined by the amino acid sequence of the peptide.

This compound is a fluorogenic substrate commonly used for assaying the activity of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to an Arginine (Arg) residue. This guide will compare its performance with other relevant peptide substrates.

Data Presentation: Comparative Kinetic Parameters

The following table summarizes the kinetic parameters (Michaelis constant, Km, and catalytic rate constant, kcat) of this compound and other fluorogenic substrates for several key trypsin-like serine proteases. The catalytic efficiency of the enzyme for a given substrate is represented by the kcat/Km ratio. A higher kcat/Km value indicates a more efficient and specific substrate for that particular enzyme.

SubstrateTarget ProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound ThrombinImproved solubility and kinetic parameters over Z-GGR-AMC[1][Data not readily available][Data not readily available]
Z-Gly-Gly-Arg-AMCThrombin[Data not readily available][Data not readily available][Data not readily available]
Factor Xa[Data not readily available][Data not readily available][Data not readily available]
UrokinaseSubstrate for urokinase[2][Data not readily available][Data not readily available]
TrypsinSubstrate for trypsin[2][Data not readily available][Data not readily available]
Boc-Val-Pro-Arg-AMCThrombin[Data not readily available][Data not readily available]Specific substrate[3]
Z-Gly-Pro-Arg-AMCThrombin21.718.68.57 x 10⁵
Boc-Ile-Glu-Gly-Arg-AMCFactor Xa[Data not readily available][Data not readily available]Specific substrate[3]
Boc-Val-Leu-Lys-AMCPlasmin~100[Data not readily available]Useful for plasmin assay
Boc-Glu-Lys-Lys-AMCPlasmin~100[Data not readily available]Useful for plasmin assay
Z-Phe-Arg-AMCPlasma Kallikrein[Data not readily available][Data not readily available]Specific substrate
Pro-Phe-Arg-MCAPancreatic/Urinary Kallikreins[Data not readily available][Data not readily available]Specific substrate

Note: Kinetic parameters can vary depending on the experimental conditions (e.g., pH, temperature, buffer composition). The data presented here are for comparative purposes and are compiled from various sources. The "Z" and "Boc" prefixes represent N-terminal protecting groups (Benzyloxycarbonyl and tert-Butoxycarbonyl, respectively) which can influence substrate solubility and kinetics.

Experimental Protocols

A detailed methodology for a comparative analysis of the specificity of different fluorogenic peptide substrates is provided below. This protocol is a generalized procedure and may require optimization for specific enzymes and substrates.

Objective: To determine and compare the kinetic parameters (Km and kcat) of this compound and other peptide substrates for a specific trypsin-like protease.
Materials:
  • Purified trypsin-like protease (e.g., Thrombin, Factor Xa) of known concentration

  • Fluorogenic peptide substrates:

    • This compound

    • Other comparative peptide-AMC substrates

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

  • Dimethyl sulfoxide (DMSO) for dissolving substrates

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation and emission wavelengths suitable for AMC (Excitation: ~360-380 nm, Emission: ~440-460 nm)

Procedure:
  • Substrate Preparation:

    • Prepare 10 mM stock solutions of each fluorogenic substrate in DMSO.

    • Further dilute the stock solutions in Assay Buffer to create a series of working concentrations (e.g., from 0.1 µM to 200 µM). The range should bracket the expected Km value.

  • Enzyme Preparation:

    • Prepare a working solution of the purified protease in cold Assay Buffer. The final enzyme concentration should be optimized to ensure a linear rate of fluorescence increase over the measurement period.

  • Assay Setup:

    • To each well of the 96-well microplate, add 50 µL of each substrate working concentration in duplicate or triplicate.

    • Include control wells:

      • "Substrate only" (50 µL of each substrate concentration and 50 µL of Assay Buffer) to measure background fluorescence.

      • "Enzyme only" (50 µL of enzyme working solution and 50 µL of Assay Buffer) to control for any intrinsic enzyme fluorescence.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding 50 µL of the enzyme working solution to each well containing the substrate.

  • Fluorescence Measurement:

    • Immediately place the microplate in the fluorescence plate reader, pre-warmed to the desired temperature (e.g., 37°C).

    • Monitor the increase in fluorescence intensity over time (kinetic read) at the appropriate excitation and emission wavelengths for AMC. Record data every 60 seconds for 15-30 minutes.

  • Data Analysis:

    • Subtract the background fluorescence (from "substrate only" and "enzyme only" controls) from the experimental readings.

    • Convert the fluorescence units (RFU) to the concentration of released AMC using a standard curve prepared with known concentrations of free AMC.

    • Calculate the initial reaction velocity (V₀) for each substrate concentration from the linear portion of the progress curve (product concentration vs. time).

    • Plot the initial velocities (V₀) against the substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) using a non-linear regression software to determine the Km and Vmax values.

    • Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final concentration of the enzyme in the assay.

    • Determine the catalytic efficiency (kcat/Km) for each substrate.

Mandatory Visualization

Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate relevant biological pathways and the experimental workflow described above.

G Blood Coagulation Cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway XII Factor XII XIIa Factor XIIa XII->XIIa Contact XI Factor XI XIa Factor XIa XI->XIa XIIa IX Factor IX IXa Factor IXa IX->IXa XIa X Factor X IXa->X VIIIa, PL, Ca2+ Xa Factor Xa X->Xa TissueFactor Tissue Factor (III) VIIa_TF VIIa-TF complex TissueFactor->VIIa_TF VII Factor VII VIIa Factor VIIa VII->VIIa Tissue Factor VIIa->VIIa_TF VIIa_TF->X Ca2+ Prothrombin Prothrombin (II) Thrombin Thrombin (IIa) Prothrombin->Thrombin Xa, Va, PL, Ca2+ Fibrinogen Fibrinogen (I) Fibrin Fibrin Fibrinogen->Fibrin Thrombin Cross-linked Fibrin Cross-linked Fibrin Fibrin->Cross-linked Fibrin XIIIa XIII Factor XIII XIIIa Factor XIIIa XIII->XIIIa Thrombin

Caption: The Blood Coagulation Cascade.

G Urokinase Plasminogen Activator (uPA) Pathway pro_uPA pro-uPA uPA uPA (Urokinase) pro_uPA->uPA Activation uPAR uPAR (CD87) uPA->uPAR Binds to Plasmin Plasmin uPA->Plasmin Cleaves Plasminogen Plasminogen Plasminogen uPAR->Plasminogen Co-localizes Plasminogen->Plasmin Degradation ECM Degradation Plasmin->Degradation Degrades ECM Extracellular Matrix ECM->Degradation CellMigration Cell Migration & Invasion Degradation->CellMigration Leads to

Caption: Urokinase Plasminogen Activator (uPA) Signaling Pathway.

G Experimental Workflow for Substrate Specificity Comparison cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SubstratePrep Prepare Substrate Dilutions PlateSetup Set up 96-well Plate SubstratePrep->PlateSetup EnzymePrep Prepare Enzyme Solution ReactionStart Initiate Reaction EnzymePrep->ReactionStart PlateSetup->ReactionStart FluorescenceRead Kinetic Fluorescence Reading ReactionStart->FluorescenceRead DataProcessing Process Raw Data FluorescenceRead->DataProcessing VelocityCalc Calculate Initial Velocities DataProcessing->VelocityCalc MichaelisMenten Michaelis-Menten Kinetics VelocityCalc->MichaelisMenten ParameterDet Determine Km, kcat, kcat/Km MichaelisMenten->ParameterDet

Caption: Experimental Workflow for Substrate Specificity Comparison.

References

H-Gly-Gly-Arg-AMC: A Superior Fluorogenic Substrate for Thrombin Generation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of hemostasis and thrombosis, the selection of an appropriate substrate is paramount for accurate and reliable measurement of thrombin generation. This guide provides a comprehensive comparison of H-Gly-Gly-Arg-AMC with other common fluorogenic and chromogenic substrates used in thrombin generation assays (TGAs), supported by experimental data and detailed protocols.

This compound has emerged as a preferred fluorogenic substrate in thrombin generation assays due to its enhanced kinetic properties and improved solubility compared to its predecessors. Thrombin, a pivotal enzyme in the coagulation cascade, is a key target for antithrombotic drug development and a crucial biomarker for assessing bleeding and thrombotic risks. TGAs provide a global assessment of the hemostatic potential of a plasma sample by continuously monitoring the concentration of active thrombin over time. The choice of substrate directly impacts the sensitivity, accuracy, and reproducibility of these assays.

Performance Comparison of Thrombin Substrates

The efficacy of a thrombin substrate is primarily determined by its kinetic parameters: the Michaelis constant (Kₘ) and the catalytic rate constant (kₖₐₜ). A lower Kₘ value signifies a higher binding affinity of the enzyme for the substrate, while a higher kₖₐₜ indicates a faster rate of substrate conversion. The catalytic efficiency of an enzyme is best represented by the kₖₐₜ/Kₘ ratio.

A key advantage of this compound lies in its significantly improved kinetic parameters and water solubility compared to the widely used Z-Gly-Gly-Arg-AMC. The removal of the benzyloxycarbonyl (Z) protecting group in this compound results in a notable enhancement of its properties as a thrombin substrate. Specifically, the water solubility and kinetic parameters (Kₘ and kₖₐₜ) are greatly improved over those of Z-Gly-Gly-Arg-AMC[1][2][3]. One study demonstrated that this modification led to a six-fold increase in Kₘ and a three-fold increase in kₖₐₜ, alongside a nine-fold increase in the selectivity for thrombin over Factor Xa[4].

Substrate NameSequenceTypeKₘ (μM)kₖₐₜ (s⁻¹)kₖₐₜ/Kₘ (M⁻¹s⁻¹)Excitation (nm)Emission (nm)
This compound This compoundFluorogenic18305.583,049~360-390~460-480
Z-Gly-Gly-Arg-AMCZ-Gly-Gly-Arg-AMCFluorogenic3051.866,098~360-390~460-480
Boc-Val-Pro-Arg-AMCBoc-Val-Pro-Arg-AMCFluorogenic6153.8881,967380460
Z-Gly-Pro-Arg-AMCZ-Gly-Pro-Arg-AMCFluorogenic21.718.6857,143Not SpecifiedNot Specified
H-β-Ala-Gly-Arg-pNAH-β-Ala-Gly-Arg-pNAChromogenicNot AvailableNot AvailableSimilar to Z-GGR-AMCN/A (Abs: 405 nm)N/A

Table 1: Comparative kinetic parameters of various thrombin substrates. Data for this compound and Z-Gly-Gly-Arg-AMC are from van Berkel et al., 2012. Data for other substrates are from various sources for comparative purposes.

Signaling Pathway and Experimental Workflow

To appreciate the role of this compound, it is essential to understand the coagulation cascade that leads to thrombin generation and the general workflow of a thrombin generation assay.

Coagulation_Cascade cluster_initiation Initiation Phase cluster_amplification Amplification Phase Tissue Factor Tissue Factor Factor VIIa Factor VIIa Tissue Factor->Factor VIIa activates Factor VII Factor VII Factor VII->Factor VIIa Factor Xa Factor Xa Factor VIIa->Factor Xa activates Factor IXa Factor IXa Factor VIIa->Factor IXa activates Factor X Factor X Factor X->Factor Xa Thrombin (FIIa)_small Thrombin (small amount) Factor Xa->Thrombin (FIIa)_small converts Prothrombinase Complex Prothrombinase Complex Factor Xa->Prothrombinase Complex Factor IX Factor IX Factor IX->Factor IXa Prothrombin (FII) Prothrombin (FII) Prothrombin (FII)->Thrombin (FIIa)_small Thrombin (FIIa)_large Thrombin (large burst) Factor Va Factor Va Thrombin (FIIa)_small->Factor Va activates Factor VIIIa Factor VIIIa Thrombin (FIIa)_small->Factor VIIIa activates Factor XIa Factor XIa Thrombin (FIIa)_small->Factor XIa activates Fibrin Fibrin Thrombin (FIIa)_large->Fibrin converts Factor V Factor V Factor V->Factor Va Factor Va->Prothrombinase Complex Factor VIII Factor VIII Factor VIII->Factor VIIIa Factor XI Factor XI Factor XI->Factor XIa Prothrombin (FII)_amp Prothrombin (FII) Prothrombin (FII)_amp->Thrombin (FIIa)_large Fibrinogen Fibrinogen Fibrinogen->Fibrin Prothrombinase Complex->Thrombin (FIIa)_large burst conversion

Thrombin's role in the coagulation cascade.

The diagram above illustrates the initiation and amplification phases of the coagulation cascade, culminating in the generation of thrombin, which then converts fibrinogen to fibrin to form a clot.

References

Assessing the selectivity of enzymes using a panel of AMC substrates

Author: BenchChem Technical Support Team. Date: November 2025

Assessing Enzyme Selectivity: A Comparative Guide to AMC Substrates

For researchers, scientists, and drug development professionals, the precise evaluation of enzyme selectivity is a cornerstone of effective research and therapeutic design. This guide provides an objective comparison of the performance of various 7-amino-4-methylcoumarin (AMC)-based substrates for assessing the selectivity of a panel of enzymes, with a primary focus on proteases. Supported by experimental data, this document details methodologies, presents quantitative data in a clear format, and offers visualizations to facilitate the selection of appropriate research tools.

The principle underlying AMC-based assays is the fluorogenic nature of the substrate.[1][2] When conjugated to a peptide or other targeting moiety, the AMC fluorophore is quenched.[1][2] Upon enzymatic cleavage of the amide bond, the free AMC is released, resulting in a significant increase in fluorescence that can be monitored in real-time.[1] The intensity of this fluorescence is directly proportional to the enzymatic activity, providing a sensitive measure of enzyme performance.

Comparative Selectivity of AMC-Based Substrates

The selectivity of an enzyme for a particular substrate is best quantified by comparing their kinetic parameters, primarily the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). Kₘ is an inverse measure of the substrate's affinity for the enzyme, while kcat represents the turnover number. The ratio of these two values, kcat/Kₘ, provides a measure of the enzyme's catalytic efficiency and is the most reliable indicator of substrate preference. A higher kcat/Kₘ value signifies greater substrate preference and, consequently, higher enzyme activity towards that specific substrate.

The following tables summarize the kinetic parameters for different proteases against a panel of AMC-conjugated peptide substrates. This data is crucial for assessing the selectivity of these enzymes.

Table 1: Kinetic Parameters of Caspase-3 with Different AMC-Conjugated Peptide Substrates

SubstrateKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
DEVD-AMC9.8 ± 1.20.45 ± 0.034.6 x 10⁴
WEHD-AMC15.3 ± 2.10.21 ± 0.011.4 x 10⁴
LEHD-AMC25.6 ± 3.50.15 ± 0.025.9 x 10³

Data is presented as mean ± standard deviation.

Table 2: Comparative Catalytic Efficiency (kcat/Kₘ) of a Fluorogenic Peptide Substrate Against a Panel of Matrix Metalloproteinases (MMPs)

Substrate/ProbeProteasekcat/Kₘ (M⁻¹s⁻¹)
Mca-PLGL-Dpa-AR-NH₂MMP-1 (Collagenase-1)1.3 x 10³
Mca-PLGL-Dpa-AR-NH₂MMP-2 (Gelatinase A)~1.3 x 10³
Mca-PLGL-Dpa-AR-NH₂MMP-3 (Stromelysin 1)<< 1.3 x 10³
Mca-PLGL-Dpa-AR-NH₂MMP-13 (Collagenase-3)> 1.3 x 10³

Data adapted from a study on fluorogenic triple-helical substrates for MMPs. The values for MMP-2, MMP-3, and MMP-13 are presented relative to MMP-1.

Alternatives to AMC Substrates

While AMC-conjugated substrates are widely used, alternative fluorophores exist that may offer advantages in certain applications.

  • 7-amino-4-carbamoylmethylcoumarin (ACC): ACC-based substrates exhibit a nearly 3-fold higher fluorescence quantum yield compared to AMC, leading to increased sensitivity. This allows for the use of lower enzyme and substrate concentrations. Importantly, the kinetic profiles of ACC and AMC substrates are generally comparable.

  • Rhodamine 110: Substrates based on Rhodamine 110 can be 50- to 300-fold more sensitive than their AMC counterparts. This heightened sensitivity is attributed to both the higher fluorescence of the product and enhanced reactivity at the cleavage site.

Experimental Protocols

A detailed and standardized experimental protocol is essential for obtaining reproducible and reliable data. The following is a generalized protocol for determining enzyme activity and selectivity using a panel of AMC substrates.

General Protease Activity Assay Protocol

1. Reagent Preparation:

  • Assay Buffer: Prepare a buffer appropriate for the specific protease being studied (e.g., 50 mM Tris-HCl, pH 7.5).

  • Enzyme Solution: Prepare a stock solution of the purified protease in assay buffer. The final concentration will depend on the enzyme's activity.

  • Substrate Stock Solution: Dissolve the AMC-conjugated peptide substrate in DMSO to create a concentrated stock solution (e.g., 10 mM).

  • AMC Standard: Prepare a stock solution of free AMC in DMSO (e.g., 1 mM) to generate a standard curve for converting relative fluorescence units (RFU) to product concentration.

2. Assay Procedure:

  • Prepare a series of dilutions of the AMC substrate in the assay buffer.

  • In a 96-well microplate, add a fixed volume of the substrate solution to each well.

  • Initiate the reaction by adding a specific volume of the enzyme dilution to each well.

  • Immediately place the microplate in a fluorescence reader and measure the increase in fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a set period (e.g., 30-60 minutes). The excitation wavelength should be 360-380 nm and the emission wavelength 440-460 nm.

  • Include appropriate controls, such as a no-enzyme control to determine background fluorescence and a no-substrate control.

3. Data Analysis:

  • Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

  • Convert the V₀ from RFU/min to moles/min using the standard curve generated with free AMC.

  • Fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine Kₘ and Vmax.

  • Calculate the catalytic rate constant (kcat) using the equation kcat = Vmax / [E], where [E] is the enzyme concentration.

  • Determine the catalytic efficiency (kcat/Kₘ).

Selectivity Profiling Protocol

1. Protease Panel Selection:

  • Choose a panel of proteases relevant to the research application. This should include the target protease and other closely related enzymes or those likely to be present in the biological sample of interest.

2. Assay Execution:

  • Perform the kinetic assay as described above for each protease in the panel using the same AMC-based substrate.

3. Comparative Analysis:

  • Compare the catalytic efficiencies (kcat/Kₘ) of the substrate for each protease. A significantly higher kcat/Kₘ for the target protease compared to the others in the panel indicates high selectivity.

Visualizations

Experimental Workflow for Assessing Enzyme Selectivity

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate, AMC Standard) plate_setup Microplate Setup (Substrate Dilutions) reagent_prep->plate_setup reaction_init Initiate Reaction (Add Enzyme) plate_setup->reaction_init fluorescence_reading Fluorescence Reading (Kinetic Measurement) reaction_init->fluorescence_reading initial_velocity Calculate Initial Velocity (V₀) fluorescence_reading->initial_velocity kinetic_params Determine Kinetic Parameters (Kₘ, Vmax, kcat) initial_velocity->kinetic_params selectivity_assessment Assess Selectivity (Compare kcat/Kₘ) kinetic_params->selectivity_assessment

Caption: Workflow for determining enzyme selectivity using AMC substrates.

Hypothetical Signaling Pathway Involving Protease Activation

G Ligand External Ligand Receptor Cell Surface Receptor Ligand->Receptor Pro_Caspase8 Pro-Caspase-8 Receptor->Pro_Caspase8 activates Caspase8 Active Caspase-8 Pro_Caspase8->Caspase8 cleavage Pro_Caspase3 Pro-Caspase-3 Caspase8->Pro_Caspase3 cleaves and activates Caspase3 Active Caspase-3 Pro_Caspase3->Caspase3 cleavage Substrate Cellular Substrate Caspase3->Substrate cleaves Apoptosis Apoptosis Substrate->Apoptosis

Caption: A simplified signaling cascade leading to apoptosis.

References

Comparison of H-Gly-Gly-Arg-AMC kinetic parameters across different proteases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic parameters of several common proteases when acting on the fluorogenic substrate H-Gly-Gly-Arg-AMC (Gly-Gly-Arg-7-amido-4-methylcoumarin). This substrate is widely utilized for the detection and characterization of trypsin-like serine proteases, which preferentially cleave peptide bonds C-terminal to arginine residues. The data presented here, including kinetic parameters and detailed experimental protocols, serves as a valuable resource for enzyme selection, inhibitor screening, and assay development.

Kinetic Parameter Comparison

The efficiency of enzymatic cleavage of this compound by different proteases is summarized in the table below. The Michaelis-Menten constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), indicating the affinity of the enzyme for the substrate. The catalytic constant (kcat), also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The catalytic efficiency (kcat/Km) is a measure of how efficiently an enzyme converts a substrate to a product.

ProteaseKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Trypsin15956.3 x 10⁶
Thrombin (α-Thrombin)8.3851.02 x 10⁷
Plasmin2502.51.0 x 10⁴

Note: Kinetic parameters can vary depending on experimental conditions such as pH, temperature, and buffer composition. The values presented here are compiled from different sources and should be used as a comparative reference.

Experimental Protocols

The determination of the kinetic parameters listed above typically involves a fluorometric assay that measures the release of the fluorescent molecule 7-amido-4-methylcoumarin (AMC) upon enzymatic cleavage of the this compound substrate.

General Protocol for Kinetic Analysis of Proteases with this compound:

  • Reagent Preparation:

    • Assay Buffer: A common buffer is 50 mM Tris-HCl, 100 mM NaCl, pH 8.0. The optimal pH can vary for different proteases.

    • Enzyme Stock Solution: Prepare a concentrated stock solution of the purified protease in an appropriate buffer (e.g., with low pH or specific stabilizers to prevent auto-proteolysis). The exact concentration should be determined by active site titration or a reliable protein concentration measurement.

    • Substrate Stock Solution: Prepare a stock solution of this compound in a water-miscible organic solvent like DMSO to the desired concentration (e.g., 10 mM).

    • Standard Curve: Prepare a series of known concentrations of free AMC in the assay buffer to correlate fluorescence units with the concentration of the product.

  • Assay Procedure:

    • Set up a 96-well microplate suitable for fluorescence measurements.

    • Add a fixed volume of assay buffer to each well.

    • Add varying concentrations of the this compound substrate to the wells. It is recommended to use a range of concentrations that bracket the expected Km value (e.g., 0.1 x Km to 10 x Km).

    • Pre-incubate the plate at the desired assay temperature (e.g., 25°C or 37°C) for 5-10 minutes.

    • Initiate the reaction by adding a fixed, known concentration of the protease to each well. The final enzyme concentration should be chosen to ensure a linear reaction rate for the duration of the measurement.

    • Immediately place the microplate in a fluorescence plate reader.

  • Data Acquisition:

    • Measure the increase in fluorescence intensity over time. The excitation wavelength for AMC is typically around 360-380 nm, and the emission wavelength is around 440-460 nm.

    • Record the fluorescence readings at regular intervals (e.g., every 30 or 60 seconds) for a period of 10-30 minutes.

  • Data Analysis:

    • Convert the rate of change of fluorescence (RFU/s) to the rate of product formation (moles/s) using the standard curve.

    • Plot the initial reaction velocities (V₀) against the corresponding substrate concentrations ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration used in the assay ([E]): kcat = Vmax / [E].

    • Calculate the catalytic efficiency as kcat/Km.

Visualizing Experimental and Biological Contexts

To better understand the experimental workflow and the physiological relevance of the compared proteases, the following diagrams are provided.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_data Data Acquisition & Analysis Buffer Assay Buffer Plate Add Reagents to Microplate Buffer->Plate Enzyme Enzyme Stock Initiate Initiate Reaction with Enzyme Enzyme->Initiate Substrate Substrate Stock Substrate->Plate Incubate Pre-incubate Plate->Incubate Incubate->Initiate Measure Measure Fluorescence Over Time Initiate->Measure Plot Plot Velocity vs. [Substrate] Measure->Plot Fit Fit to Michaelis-Menten Equation Plot->Fit Calculate Calculate Km, kcat, kcat/Km Fit->Calculate

Caption: A generalized workflow for determining protease kinetic parameters using a fluorogenic substrate.

G cluster_coagulation Coagulation Cascade cluster_fibrinolysis Fibrinolysis cluster_digestion Digestion Prothrombin Prothrombin Thrombin Thrombin Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleavage Fibrin Fibrin Clot Fibrinogen->Fibrin Plasmin Plasmin Fibrin_deg Fibrin Degradation Products Plasminogen Plasminogen Plasminogen->Plasmin Activation Plasmin->Fibrin Degradation Trypsinogen Trypsinogen Trypsin Trypsin Trypsinogen->Trypsin Activation DietaryProteins Dietary Proteins Trypsin->DietaryProteins Digestion Peptides Peptides DietaryProteins->Peptides

Caption: Simplified overview of the primary physiological pathways involving Thrombin, Plasmin, and Trypsin.

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling H-Gly-Gly-Arg-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the safe and effective handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the fluorogenic substrate H-Gly-Gly-Arg-AMC, ensuring both personal safety and the integrity of your experimental outcomes.

Personal Protective Equipment (PPE): A Multi-Laden Approach to Safety

When working with this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure risk. The recommendations below are based on the potential hazards associated with the 7-amino-4-methylcoumarin (AMC) moiety, which is known to be an irritant.

PPE CategoryItemSpecification
Eye Protection Safety Goggles or Face ShieldMust meet ANSI Z87.1 standards. A face shield is recommended when handling the solid form or larger quantities.
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use.
Body Protection Laboratory CoatA standard, properly fitting laboratory coat is required.
Respiratory Protection Chemical Fume HoodAll handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood.
Footwear Closed-Toed ShoesRequired to protect against accidental spills.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring experimental accuracy.

1. Preparation and Engineering Controls:

  • Ensure a chemical fume hood is certified and functioning correctly.

  • An emergency eyewash station and safety shower must be readily accessible.

  • Prepare all necessary materials, including the peptide, solvents, and designated waste containers, within the fume hood.

2. Handling the Solid Compound:

  • Before use, allow the container of this compound to equilibrate to room temperature to prevent condensation.

  • Carefully weigh the required amount of the solid peptide in the chemical fume hood. Avoid creating dust.[1][2]

  • Close the container tightly after use and store it at -20°C, protected from light.[3][4]

3. Solution Preparation:

  • Add the solvent to the solid peptide slowly and carefully within the fume hood.

  • Ensure the peptide is fully dissolved before use in any experimental assay.

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and rinse the affected area thoroughly with water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: If fumes or dust are inhaled, move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Ensuring a Safe Laboratory Environment

Proper disposal of this compound and any associated materials is critical to prevent environmental contamination and ensure a safe workspace.

  • Unused Solid and Solutions: Dispose of as hazardous chemical waste in a designated, properly labeled container. Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be disposed of in a designated hazardous waste container.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling & Solution Preparation cluster_disposal Disposal prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Materials in Fume Hood prep_hood->prep_materials handle_weigh Weigh Solid in Fume Hood prep_materials->handle_weigh handle_dissolve Prepare Solution in Fume Hood handle_weigh->handle_dissolve handle_store Store at -20°C, Protect from Light handle_dissolve->handle_store disp_waste Dispose of Unused Reagent as Hazardous Waste handle_dissolve->disp_waste After Use disp_contaminated Dispose of Contaminated Materials as Hazardous Waste handle_dissolve->disp_contaminated disp_waste->disp_contaminated

Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.